2,6-Difluorophenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2,6-difluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOSGLCEIHAGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641045 | |
| Record name | (2,6-Difluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502496-26-6 | |
| Record name | Hydrazine, (2,6-difluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Difluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-difluorophenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Difluorophenylhydrazine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 2,6-Difluorophenylhydrazine hydrochloride (CAS No. 502496-26-6), a critical reagent in modern synthetic chemistry. Intended for researchers, chemists, and drug development professionals, this document details the compound's fundamental physicochemical properties, analytical characterization, synthesis protocols, and core applications. By integrating field-proven insights with established scientific principles, this guide explains the causality behind experimental choices and offers a self-validating framework for its use. Particular emphasis is placed on its role as a precursor in the synthesis of fluorinated heterocyclic compounds, which are of paramount importance in medicinal chemistry and materials science.
Section 1: Introduction
This compound is a substituted hydrazine salt that has emerged as a valuable building block in organic synthesis. Its utility is primarily derived from the strategic placement of two fluorine atoms on the phenyl ring, ortho to the hydrazine moiety. This unique substitution pattern imparts distinct electronic and steric properties that chemists can leverage to construct complex molecular architectures.
In the landscape of drug discovery, the incorporation of fluorine into bioactive molecules is a widely adopted strategy to enhance metabolic stability, modulate pKa, and improve binding affinity. This compound serves as a key intermediate for introducing the 2,6-difluorophenyl motif into novel chemical entities. Its most prominent application is in the Fischer indole synthesis, a robust method for creating indole scaffolds—a core structure in numerous pharmaceuticals. This guide provides the foundational knowledge required to effectively and safely utilize this versatile reagent in a research and development setting.
Section 2: Physicochemical Properties
A thorough understanding of a reagent's properties is the cornerstone of successful and reproducible experimentation. This section outlines the key chemical and physical characteristics of this compound.
Chemical Identity
The compound is the hydrochloride salt of 2,6-difluorophenylhydrazine, ensuring greater stability and ease of handling compared to the free base.
| Identifier | Value | Source |
| CAS Number | 502496-26-6 | [1][2] |
| Molecular Formula | C₆H₆F₂N₂·HCl or C₆H₇ClF₂N₂ | [1][3] |
| Molecular Weight | 180.58 g/mol | [3] |
| IUPAC Name | (2,6-difluorophenyl)hydrazine hydrochloride | [1] |
| Synonyms | (2,6-difluorophenyl)diazanium chloride; Hydrazine, (2,6-difluorophenyl)-, monohydrochloride | [1][4] |
| InChI Key | RSOSGLCEIHAGQV-UHFFFAOYSA-N |
Physical and Chemical Data
| Property | Value | Source |
| Appearance | Solid, powder | [5] |
| Purity | Commercially available at ≥95% | |
| Storage | Store sealed in a dry place at room temperature. | [3] |
Stability and Storage
Expert Insight: Like many hydrazine derivatives, this compound can be sensitive to air and light over extended periods. The hydrochloride salt form confers significantly enhanced stability compared to the free base, which is prone to oxidation.
Recommended Storage Protocol:
-
Store the compound in a tightly sealed, opaque container to protect it from light and moisture.
-
For long-term storage, keeping the container in a desiccator or a dry cabinet is advisable.
-
While room temperature storage is generally acceptable, refrigeration can be considered for preserving high purity over years, provided the container is warmed to room temperature before opening to prevent condensation.[6]
Section 3: Synthesis and Mechanistic Insights
The most common and industrially relevant synthesis of aryl hydrazines proceeds from the corresponding aniline. This multi-step process, while classic, requires careful control of reaction conditions to ensure high yield and purity.
Overall Reaction Scheme: 2,6-Difluoroaniline → 2,6-Difluorobenzenediazonium chloride → this compound
Synthetic Workflow
The synthesis can be conceptualized as a three-stage process: diazotization, reduction, and isolation.
Caption: General workflow for the synthesis of Phenylhydrazine Hydrochlorides.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established methods for preparing substituted phenylhydrazines.[7][8]
-
Diazotization:
-
To a stirred solution of 2,6-difluoroaniline (1 equiv.) in concentrated hydrochloric acid and water, add a solution of sodium nitrite (1.05 equiv.) in water dropwise.
-
Causality: This step must be performed at 0-5 °C because the resulting diazonium salt is thermally unstable and can decompose violently or undergo side reactions at higher temperatures. The acidic medium is essential for the formation of the nitrosating agent, nitrous acid (HONO).
-
-
Reduction:
-
Prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) (2 equiv.) in concentrated HCl.[8]
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution, maintaining a low temperature.
-
Causality: The diazonium salt is reduced to the corresponding hydrazine. SnCl₂ is an effective reducing agent for this transformation. The reaction is exothermic and slow addition is critical for temperature control.
-
-
Isolation and Purification:
-
After the reaction is complete, the resulting mixture is often heated to ensure complete hydrolysis of any intermediates.[7]
-
The desired this compound is typically less soluble in cold, concentrated HCl than the starting materials or byproducts.
-
Cool the reaction mixture in an ice bath to induce precipitation.[9]
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water or brine, and then with a non-polar solvent like diethyl ether to remove organic impurities.[8]
-
Dry the product under vacuum to yield the final compound.
-
Section 4: Analytical Characterization
Confirming the identity and purity of this compound is a self-validating step crucial for its use in subsequent reactions.
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see signals for the hydrazine protons (NH₂ and NH⁺), which are often broad and exchangeable with D₂O. The aromatic region would show a complex multiplet pattern for the three aromatic protons, with coupling to both other protons and the two adjacent fluorine atoms.[10]
-
¹⁹F NMR: This is a definitive technique for fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms, which will appear as a multiplet due to coupling with the aromatic protons.
-
¹³C NMR: The spectrum will show four distinct signals for the aromatic carbons. The carbon attached to the hydrazine group (C1) and the carbons bearing fluorine (C2, C6) will exhibit characteristic splitting (C-F coupling).
-
IR Spectroscopy: Key peaks would include N-H stretching bands (typically broad) in the 3200-3400 cm⁻¹ region, N-H bending around 1600 cm⁻¹, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry: Under ESI-MS (positive mode), the parent ion for the free base [C₆H₆F₂N₂ + H]⁺ would be observed at m/z 145.05.
Section 5: Core Applications in Synthetic Chemistry
The primary value of this compound is as a synthon for building fluorinated heterocyclic systems.
Fischer Indole Synthesis
This is the most prominent application, allowing for the construction of a 4,7-difluoroindole scaffold.
Caption: Key application: Fischer Indole Synthesis workflow.
Mechanistic Insight: The reaction begins with the acid-catalyzed formation of a hydrazone from the hydrazine and a ketone or aldehyde. Upon heating in the presence of an acid (e.g., polyphosphoric acid, ZnCl₂), the hydrazone undergoes a[11][11]-sigmatropic rearrangement, followed by the loss of ammonia and rearomatization to form the stable indole ring. The 2,6-difluoro substitution pattern directly leads to a 4,7-difluoroindole, a scaffold of significant interest in medicinal chemistry.
Why it Matters: The fluorine atoms at the 4 and 7 positions can block sites of metabolism and modulate the electronic character of the indole ring, often leading to compounds with improved pharmacokinetic profiles and biological activity.
Section 6: Safety, Handling, and Toxicology
This compound is a hazardous chemical and must be handled with appropriate precautions. The following information is synthesized from safety data sheets.[12][13][14]
GHS Hazard Classification
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | [12] |
| H312 | Harmful in contact with skin | [12] |
| H315 | Causes skin irritation | [12] |
| H319 | Causes serious eye irritation | [12] |
| H332 | Harmful if inhaled | [12] |
| H335 | May cause respiratory irritation | [12] |
Signal Word: Warning
Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[15] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Handling Precautions: Avoid dust generation and accumulation. Do not eat, drink, or smoke in the handling area.
First Aid Measures
-
If Inhaled: Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[14]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical attention.[16]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[17]
Section 7: Conclusion
This compound is a stable, accessible, and highly effective reagent for introducing the 2,6-difluorophenyl group into organic molecules. Its physicochemical properties make it suitable for a range of synthetic applications, most notably the Fischer indole synthesis, which provides access to valuable fluorinated heterocyclic cores for drug discovery and materials science. While it possesses notable hazards, adherence to standard laboratory safety protocols allows for its safe and effective use. This guide provides the necessary technical and safety foundation for scientists to confidently incorporate this powerful building block into their research programs.
Section 8: References
-
Vertex AI Search. chemical label (2,6-difluorophenyl)hydrazine hydrochloride. 12
-
P&S Chemicals. Product information, (2,6-Difluorophenyl)hydrazine hydrochloride (1:1). 1
-
PubChem. (2,6-Difluorobenzyl)hydrazine hydrochloride | C7H9ClF2N2 | CID 154729936. 11
-
PubChem. 2,4-Difluorophenylhydrazine hydrochloride | C6H7ClF2N2 | CID 2733301. 18
-
Ricca Chemical Company. Safety Data Sheet. 16
-
ChemicalBook. 2,6-DIFLUOROPHENYLHYDRAZINE HCL | 502496-26-6. 2
-
Sigma-Aldrich. (2,6-Difluorophenyl)hydrazine hydrochloride | 502496-26-6. --INVALID-LINK--
-
The Royal Society of Chemistry. Supporting Information. 19
-
Sigma-Aldrich. SAFETY DATA SHEET. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET. 6
-
Google Patents. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine. 7
-
Thermo Fisher Scientific. SAFETY DATA SHEET. 13
-
TCI Chemicals. SAFETY DATA SHEET. 17
-
Chem-Impex. 2,4-Difluorophenylhydrazine hydrochloride. 20
-
Chemrio. 2,6-DIFLUOROPHENYLHYDRAZINE HCL; (2,6-Difluorophenyl)hydrazine hydrochloride. 4
-
Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. 14
-
PubChem. 2-Fluorophenylhydrazine hydrochloride | C6H7FN2 | CID 423844. 21
-
Chemsrc. (2,6-Difluorophenyl)hydrazine | CAS#:119452-66-3. 22
-
BLD Pharm. 502496-26-6|this compound. 3
-
Falcon Life Sciences Pvt. Ltd. 2, 6-difluorophenylhydrazine hydrochloride CAS NO.502496-26-6. 5
-
Matrix Scientific. (2,6-Dichloro-4-(trifluoromethyl)-phenyl)hydrazine hydrochloride. 23
-
Cole-Parmer. Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. 15
-
ChemicalBook. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum. 10
-
ChemicalBook. 2-Fluorophenylhydrazine hydrochloride CAS#: 2924-15-4. 24
-
Organic Syntheses Procedure. PHENYLHYDRAZINE. 9
-
ChemicalBook. Phenylhydrazine hydrochloride synthesis. 8
-
Santa Cruz Biotechnology. Phenylhydrazine hydrochloride. 25
-
ChemicalBook. 2,5-Difluorophenylhydrazine hydrochloride(175135-73-6) 1 H NMR. 26
-
Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted. 27
References
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- 9. Organic Syntheses Procedure [orgsyn.org]
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An In-depth Technical Guide to 2,6-Difluorophenylhydrazine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorophenylhydrazine hydrochloride (CAS 502496-26-6) is a fluorinated aromatic hydrazine that has emerged as a critical building block in medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the two fluorine atoms in the ortho positions of the phenyl ring, make it a valuable synthon for the creation of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental for its effective use in chemical synthesis. The key properties of this compound are summarized in the table below. While the melting point for this specific isomer is not widely reported, data from its isomers, 2-fluorophenylhydrazine hydrochloride (200-205 °C) and 3,5-difluorophenylhydrazine hydrochloride (261-266 °C), suggest a high melting point.[1] Solubility in water and polar organic solvents is a characteristic of phenylhydrazine hydrochlorides.[2]
| Property | Value | Reference |
| CAS Number | 502496-26-6 | [3] |
| Molecular Formula | C₆H₇ClF₂N₂ | [3] |
| Molecular Weight | 180.58 g/mol | [4] |
| Physical Form | Solid | |
| Storage | Room temperature, sealed in a dry environment |
Synthesis of this compound
Experimental Protocol: General Synthesis of Phenylhydrazine Hydrochlorides
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
2,6-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Ice
-
Water
-
Suitable organic solvent for extraction (e.g., diethyl ether)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
Dissolve 2,6-difluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a solution of sodium sulfite in water).
-
Cool the reducing agent solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature low.
-
After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature.
-
-
Isolation and Purification:
-
The this compound may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product remains in solution, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution) and extract the free hydrazine base with an organic solvent.
-
Wash the organic extracts with water and brine, then dry over an anhydrous drying agent.
-
To obtain the hydrochloride salt, bubble dry hydrogen chloride gas through the organic solution or add a solution of HCl in a suitable solvent.
-
Collect the precipitated this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Applications in Drug Development: Synthesis of PI3K Inhibitors
This compound is a key intermediate in the synthesis of various heterocyclic compounds, which are prominent scaffolds in many active pharmaceutical ingredients (APIs). A particularly significant application is in the development of phosphoinositide 3-kinase (PI3K) inhibitors, a class of targeted cancer therapies.
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[6][7][8] Dysregulation of this pathway is a common event in many types of cancer, making it a prime target for drug development.[8]
The PI3K/AKT/mTOR Signaling Pathway
Synthesis of Pyrazole-based PI3K Inhibitors
One common synthetic strategy to access PI3K inhibitors involves the construction of a pyrazole core. The Knorr pyrazole synthesis is a classic and versatile method for this purpose, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Experimental Protocol: General Knorr Pyrazole Synthesis
This protocol outlines the general steps for synthesizing a pyrazole derivative from this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
A 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid or base catalyst (optional, depending on the specific reaction)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound and the 1,3-dicarbonyl compound in the chosen solvent.
-
If required, add a catalytic amount of acid (e.g., a few drops of acetic acid) or base.
-
-
Reaction:
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
The reaction time will vary depending on the specific reactants and conditions.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
If the product is a solid, it may be purified by recrystallization from a suitable solvent system.
-
If the product is an oil or requires further purification, perform a liquid-liquid extraction. Add water to the residue and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly those with applications in drug discovery. Its role in the creation of PI3K inhibitors highlights its importance in the development of targeted cancer therapies. This guide has provided an overview of its key properties, a general synthesis protocol, and its application in the synthesis of pyrazole-based compounds, offering a foundational resource for researchers and scientists in the field of drug development. Further exploration of its reactivity and the development of specific, high-yield synthetic protocols will continue to expand its utility in medicinal chemistry.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 2,4-Difluorophenylhydrazine hydrochloride | C6H7ClF2N2 | CID 2733301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 2,6-Difluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2,6-Difluorophenylhydrazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily achieved through a well-established two-step process involving the diazotization of 2,6-difluoroaniline followed by the reduction of the resulting diazonium salt.
Core Synthesis Pathway
The synthesis of this compound begins with the commercially available starting material, 2,6-difluoroaniline. The overall reaction scheme is presented below:
Caption: General synthesis pathway for this compound.
Experimental Protocols
The following sections detail the experimental procedures for the key steps in the synthesis of this compound. The protocols are based on established methods for the synthesis of analogous phenylhydrazine derivatives.[1][2][3][4]
Step 1: Diazotization of 2,6-Difluoroaniline
This step involves the conversion of the primary aromatic amine, 2,6-difluoroaniline, into a diazonium salt using sodium nitrite in an acidic medium at low temperatures.[1][4]
Experimental Workflow:
Caption: Workflow for the diazotization of 2,6-difluoroaniline.
Detailed Methodology:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-difluoroaniline to a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The resulting solution of 2,6-difluorobenzenediazonium chloride is used directly in the next step.
Step 2: Reduction of 2,6-Difluorobenzenediazonium Chloride
The diazonium salt is then reduced to the corresponding hydrazine. Stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃) are commonly used reducing agents for this transformation.[2][4]
Experimental Workflow (Using SnCl₂):
Caption: Workflow for the reduction of 2,6-difluorobenzenediazonium chloride.
Detailed Methodology (Using SnCl₂):
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold solution of 2,6-difluorobenzenediazonium chloride to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.
-
The precipitated this compound is collected by filtration.
-
The solid is then washed with a small amount of cold water, followed by diethyl ether, and dried under vacuum.
Data Presentation
The following tables summarize the typical quantitative data for the synthesis of a phenylhydrazine hydrochloride, which can be adapted for this compound.
Table 1: Reagents and Molar Ratios for Diazotization
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 2,6-Difluoroaniline | 129.11 | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.0 - 1.1 |
| Hydrochloric Acid (HCl) | 36.46 | 2.5 - 3.5 |
Table 2: Reagents and Molar Ratios for Reduction (Using SnCl₂)
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 2,6-Difluorobenzenediazonium Chloride | (in situ) | 1.0 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 2.0 - 2.5 |
| Hydrochloric Acid (HCl) | 36.46 | (As solvent) |
Table 3: Typical Reaction Conditions
| Step | Parameter | Value |
| Diazotization | Temperature | 0 - 5 °C |
| Reaction Time | 30 - 60 minutes | |
| Reduction | Temperature | 0 - 10 °C (addition), Room Temperature (stirring) |
| Reaction Time | 1 - 2 hours |
Logical Relationships in Synthesis
The successful synthesis of this compound is dependent on several critical parameters. The following diagram illustrates the logical relationships between these parameters and the desired outcome.
Caption: Key parameters influencing the synthesis of this compound.
Conclusion
The synthesis of this compound is a robust and well-documented process that is crucial for the advancement of medicinal chemistry and drug development. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved. This guide provides the necessary technical details for researchers and scientists to successfully perform this synthesis in a laboratory setting.
References
- 1. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103553963A - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,6-Difluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-difluorophenylhydrazine hydrochloride, a key building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its application in the development of targeted therapeutics, particularly kinase inhibitors.
Chemical Structure and Properties
This compound is a substituted phenylhydrazine derivative featuring two fluorine atoms on the phenyl ring. The hydrochloride salt form enhances its stability and handling properties.
IUPAC Name: (2,6-difluorophenyl)hydrazine;hydrochloride[1] CAS Number: 502496-26-6[1] Chemical Formula: C₆H₇ClF₂N₂[1]
The presence of the two fluorine atoms at the ortho positions significantly influences the molecule's electronic properties and conformational preferences, which can be strategically exploited in drug design to modulate binding affinity and metabolic stability.
Physicochemical Properties
| Property | This compound (Computed) | 2,4-Difluorophenylhydrazine hydrochloride (Experimental/Computed) | Phenylhydrazine hydrochloride (Experimental) |
| Molecular Weight | 180.58 g/mol | 180.58 g/mol [2] | 144.60 g/mol [3] |
| Melting Point | Not available | 200-202 °C | 250-254 °C (dec.)[4] |
| Appearance | Solid (predicted) | Off-white solid[5] | White to pale yellow crystalline solid[4] |
| Solubility | Not available | Not available | Moderately soluble in water[4] |
Spectroscopic Data (Analogous Compounds)
As experimental spectra for this compound are not publicly available, representative spectral data for the closely related 2,4-difluorophenylhydrazine hydrochloride and the parent compound phenylhydrazine hydrochloride are provided below for reference. These spectra can offer insights into the expected peak positions and splitting patterns.
Table 1: ¹H NMR Spectral Data of Analogous Compounds (in DMSO-d₆)
| Compound | Chemical Shift (ppm) and Multiplicity |
| 3-Fluorophenylhydrazine hydrochloride [6] | 10.50 (s, 1H), 8.7 (br s, 3H), 7.297 (m, 1H), 6.874 (m, 1H), 6.831 (m, 1H), 6.730 (m, 1H) |
| Phenylhydrazine hydrochloride [7] | 10.4 (s, 1H), 8.4 (br s, 3H), 7.266 (t, 2H), 7.042 (d, 2H), 6.929 (t, 1H) |
Table 2: ¹³C NMR Spectral Data of Analogous Compounds (in DMSO-d₆)
| Compound | Chemical Shift (ppm) |
| 2,4-Difluorophenylhydrazine hydrochloride [8] | Specific peak assignments not available in the provided search result. |
| Phenylhydrazine hydrochloride [7] | 148.1, 128.9, 121.5, 112.7 |
Table 3: Key IR Absorption Bands of Analogous Compounds
| Compound | Wavenumber (cm⁻¹) and Functional Group |
| 2,4-Difluorophenylhydrazine hydrochloride (ATR-IR) [2] | Data not detailed in search results. |
| Phenylhydrazine hydrochloride (KBr disc) [9] | N-H stretching, C-H aromatic stretching, C=C aromatic stretching, N-H bending. |
Table 4: Mass Spectrometry Data of Analogous Compounds
| Compound | m/z and Fragmentation Pattern |
| 4-Fluorophenylhydrazine hydrochloride (GC-MS) [10] | Data not detailed in search results. |
| Phenylhydrazine (EI-MS) [11] | Molecular Ion (M⁺) at m/z 108. |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on established methods for the synthesis of substituted phenylhydrazines, a representative two-step procedure can be proposed. This involves the diazotization of 2,6-difluoroaniline followed by reduction of the resulting diazonium salt.
Step 1: Diazotization of 2,6-Difluoroaniline
-
Materials: 2,6-difluoroaniline, concentrated hydrochloric acid, sodium nitrite, water, ice.
-
Procedure:
-
2,6-difluoroaniline is dissolved in a mixture of concentrated hydrochloric acid and water.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the diazonium salt.
-
Step 2: Reduction of the Diazonium Salt
-
Materials: Stannous chloride (or sodium sulfite), concentrated hydrochloric acid, water.
-
Procedure:
-
A solution of the reducing agent (e.g., stannous chloride in concentrated hydrochloric acid) is prepared and cooled.
-
The cold diazonium salt solution is added portion-wise to the reducing agent solution, with vigorous stirring, while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.
-
The precipitated this compound is collected by filtration, washed with a small amount of cold water or an appropriate organic solvent, and dried under vacuum.
-
Applications in Drug Development
This compound is a valuable precursor in the synthesis of various heterocyclic compounds with diverse biological activities. Its primary application lies in the construction of pyrazole-containing molecules, many of which are potent inhibitors of protein kinases.
Role as a Precursor to Kinase Inhibitors
Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.
The 2,6-difluorophenyl moiety is often incorporated into kinase inhibitors to enhance their binding affinity and selectivity. The fluorine atoms can engage in favorable interactions with the kinase active site and can also block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.
A common strategy for the synthesis of pyrazole-based kinase inhibitors involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound or a related synthon.
Representative Signaling Pathway: Inhibition of Aurora Kinase A
While a specific drug molecule derived from this compound with a fully elucidated signaling pathway is not available in the reviewed literature, we can illustrate a representative pathway for a hypothetical pyrazole-based inhibitor targeting Aurora Kinase A, a known cancer target.
Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is frequently observed in various cancers and is associated with poor prognosis. Inhibition of Aurora Kinase A leads to mitotic arrest and subsequent apoptosis in cancer cells.
Conclusion
This compound is a strategically important building block for the synthesis of novel therapeutic agents. Its unique structural features make it a valuable component in the design of kinase inhibitors and other targeted therapies. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on available information and data from analogous compounds. Further research into the synthesis and applications of this versatile molecule is warranted and holds significant promise for the future of drug discovery.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 2,4-Difluorophenylhydrazine hydrochloride | C6H7ClF2N2 | CID 2733301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylhydrazine hydrochloride | C6H8N2.ClH | CID 60962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]
- 7. Phenylhydrazine hydrochloride(59-88-1) 13C NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Phenylhydrazine hydrochloride [webbook.nist.gov]
- 10. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hydrazine, phenyl- [webbook.nist.gov]
In-Depth Technical Guide: 2,6-Difluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Difluorophenylhydrazine hydrochloride, a key building block in synthetic and medicinal chemistry. This document details its chemical properties, provides a robust synthesis protocol, and explores its significant application in the construction of complex pharmaceutical agents, particularly through the Fischer indole synthesis. Furthermore, this guide outlines a validated analytical method for its characterization and discusses its emerging role in the development of targeted therapeutics, such as kinase inhibitors.
Core Compound Properties
This compound is a substituted hydrazine derivative that serves as a versatile reagent in organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 180.58 g/mol | [1][2][3][4] |
| Molecular Formula | C₆H₇ClF₂N₂ | [1][2][3][4] |
| CAS Number | 502496-26-6 | [1][2][3][4] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | Room Temperature, in a dry, sealed container | [2] |
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 2,6-difluoroaniline followed by reduction of the resulting diazonium salt.
Experimental Protocol: Synthesis of this compound
Step 1: Diazotization of 2,6-Difluoroaniline
-
In a well-ventilated fume hood, a solution of 2,6-difluoroaniline (1.0 eq) is prepared in concentrated hydrochloric acid and water.
-
The solution is cooled to 0-5 °C in an ice-salt bath with continuous stirring.
-
A pre-cooled aqueous solution of sodium nitrite (1.05 eq) is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The rate of addition should be carefully controlled to prevent a rapid rise in temperature.
-
After the complete addition of sodium nitrite, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate reaction vessel, a solution of a suitable reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, is prepared and cooled to 0-5 °C.
-
The freshly prepared diazonium salt solution from Step 1 is then added slowly to the reducing agent solution, again maintaining the temperature below 5 °C.
-
Following the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The resulting precipitate, this compound, is collected by vacuum filtration.
-
The crude product is washed with a small amount of cold water or a suitable organic solvent to remove any remaining impurities.
-
The product is then dried under vacuum to yield the final this compound.
Synthesis of this compound
Application in Drug Discovery and Development
Substituted phenylhydrazines are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The fluorine substituents in this compound can enhance the metabolic stability and binding affinity of the final drug molecule.
Fischer Indole Synthesis
A primary application of this compound is in the Fischer indole synthesis, a powerful method for constructing the indole nucleus, a common scaffold in many biologically active compounds.[4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone. The resulting indole derivatives are precursors to a variety of drugs, including anti-migraine agents of the triptan class.[4]
Fischer Indole Synthesis Mechanism
Role in Kinase Inhibitor Development
The 2,6-difluorophenyl motif is a recognized pharmacophore in the design of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The fluorine atoms can form favorable interactions with the kinase active site, leading to enhanced potency and selectivity. While direct involvement of this compound in a specific, marketed kinase inhibitor is not widely documented, its derivatives are actively being explored in the development of novel inhibitors for targets such as Janus kinases (JAKs).[3][6][7][]
JAK-STAT Signaling Inhibition
Analytical Methods
Accurate and reliable analytical methods are crucial for the quality control of this compound and its derivatives in research and development. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.
Experimental Protocol: HPLC-UV Analysis
A general reverse-phase HPLC method can be adapted for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the sample matrix and potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a general starting point for phenylhydrazines is around 230-280 nm).[2][9][10]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
-
Injection Volume: 10-20 µL.
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of the mobile phase). This stock solution is then diluted to create a series of calibration standards to establish linearity and for quantification.
References
- 1. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 10. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
Navigating the Solubility Landscape of 2,6-Difluorophenylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2,6-Difluorophenylhydrazine hydrochloride. Recognizing the critical role of solubility in drug discovery and development, this document outlines key experimental protocols for its determination and presents a generalized workflow to aid in laboratory practices. Due to the limited availability of direct quantitative data for the title compound, information on a structurally similar compound, Phenylhydrazine Hydrochloride, is included to provide valuable context.
Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. To offer a point of reference, the following table summarizes the available solubility information for the analogous compound, Phenylhydrazine Hydrochloride. It is important to note that the fluorine substitutions in this compound will influence its physicochemical properties, including solubility, and therefore the data for Phenylhydrazine Hydrochloride should be considered as an approximation.
| Compound | Solvent | Temperature (°C) | Solubility |
| Phenylhydrazine Hydrochloride | Water | 20 | 50 g/L[1] |
| Phenylhydrazine Hydrochloride | Water | Not Specified | Soluble[2][3] |
| Phenylhydrazine Hydrochloride | Ethanol | Not Specified | Soluble[2] |
| Phenylhydrazine Hydrochloride | Other Polar Solvents | Not Specified | Soluble[2] |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. Two primary methods are widely employed in the pharmaceutical industry: the thermodynamic equilibrium solubility assay (often referred to as the shake-flask method) and the kinetic solubility assay.
Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method measures the true or thermodynamic solubility of a compound at equilibrium. It is considered the gold standard for solubility determination.
Principle: An excess of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Detailed Methodology:
-
Preparation: An excess amount of solid this compound is added to a series of vials.
-
Solvent Addition: A precise volume of the desired solvent (e.g., water, ethanol, buffer solutions) is added to each vial.
-
Equilibration: The vials are sealed and placed in a temperature-controlled shaker or rotator. The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm).
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.
Thermodynamic Solubility Workflow
Kinetic Solubility Assay
Kinetic solubility provides a measure of how quickly a compound precipitates from a supersaturated solution, which is often generated by adding a concentrated DMSO stock solution to an aqueous buffer. This high-throughput method is frequently used in the early stages of drug discovery for rapid screening of large numbers of compounds.[5][6][7][8][9][10]
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is rapidly diluted into an aqueous buffer. The concentration at which the compound precipitates is determined, often by methods that detect turbidity, such as nephelometry or light scattering.[6][9]
Detailed Methodology:
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% DMSO (e.g., 10-20 mM).[7]
-
Assay Plate Preparation: The DMSO stock solution is serially diluted in a multi-well plate.
-
Aqueous Buffer Addition: A specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well containing the DMSO solution. This creates a supersaturated solution.
-
Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.[6]
-
Precipitation Detection: The formation of precipitate is detected using a plate reader. Common detection methods include:
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in signal (e.g., light scattering) is observed.
References
- 1. nbinno.com [nbinno.com]
- 2. chemiis.com [chemiis.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. evotec.com [evotec.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Technical Guide to 2,6-Difluorophenylhydrazine Hydrochloride for Researchers and Drug Development Professionals
An In-depth Review of the Commercial Availability, Synthesis, and Application of a Key Building Block in Modern Drug Discovery
Abstract
2,6-Difluorophenylhydrazine hydrochloride has emerged as a critical starting material in the synthesis of a diverse range of biologically active molecules, particularly in the development of novel kinase inhibitors for therapeutic use. This technical guide provides a comprehensive overview of its commercial availability, outlines a detailed experimental protocol for its synthesis, and explores its application in the construction of indole-based drug candidates. A key focus is its role in the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry for accessing privileged structures that target various signaling pathways implicated in disease.
Commercial Availability
This compound (CAS No. 502496-26-6) is readily available from a variety of commercial chemical suppliers. For researchers and drug development professionals, sourcing this key intermediate is a straightforward process. The compound is typically offered in various purities, with ≥97% being common, and in quantities ranging from grams to kilograms to meet both laboratory-scale and bulk manufacturing needs.
Below is a summary of representative commercial suppliers and their typical product offerings. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.
| Supplier | Representative Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | SY3H6E412FB9 | 95% | 1 g, 5 g, 10 g |
| Falcon Life Sciences Pvt. Ltd | - | ≥98% (HPLC) | Grams to Kilograms |
| P&S Chemicals | - | - | Inquiry-based |
| BLD Pharm | 502496-26-6 | - | Inquiry-based |
| Dana Bioscience | - | - | Inquiry-based |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2,6-difluoroaniline. The following protocol is a representative method adapted from established procedures for the synthesis of substituted phenylhydrazines.
Step 1: Diazotization of 2,6-Difluoroaniline
This step involves the conversion of the primary aromatic amine of 2,6-difluoroaniline into a diazonium salt using sodium nitrite in an acidic medium.
-
Materials:
-
2,6-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-difluoroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Step 2: Reduction of the Diazonium Salt
The diazonium salt is then reduced to the corresponding hydrazine. Stannous chloride (tin(II) chloride) is a common and effective reducing agent for this transformation.
-
Materials:
-
2,6-Difluorobenzenediazonium chloride solution (from Step 1)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (2.5 - 3.0 equivalents) in concentrated hydrochloric acid.
-
Cool this reducing solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
The resulting precipitate, this compound, is collected by filtration.
-
The crude product is washed with a small amount of cold water or a suitable organic solvent (e.g., diethyl ether) and dried under vacuum to yield the final product.
-
Application in Drug Discovery: The Fischer Indole Synthesis
A primary application of this compound in drug discovery is its use as a key building block in the Fischer indole synthesis.[1][2][3] This powerful reaction allows for the construction of the indole scaffold, a privileged structure found in numerous natural products and pharmaceuticals. The indole core serves as a versatile template for the development of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.
The general workflow for the Fischer indole synthesis using this compound is as follows:
Caption: Fischer Indole Synthesis Workflow.
Case Study: Synthesis of Kinase Inhibitors
Derivatives of 2,6-difluorophenylhydrazine are utilized in the synthesis of potent kinase inhibitors. For instance, the reaction of 2,6-disubstituted phenylhydrazines with cyclic ketones, such as cyclohexanone derivatives, leads to the formation of tetrahydrocarbazoles. These scaffolds can be further functionalized to target the ATP-binding site of various kinases. The fluorine atoms at the 2 and 6 positions of the phenyl ring can enhance binding affinity and modulate the physicochemical properties of the final compound, such as metabolic stability and cell permeability.
The following diagram illustrates a generalized signaling pathway that can be targeted by kinase inhibitors derived from this compound.
Caption: Generalized Kinase Signaling Pathway and Inhibition.
Conclusion
This compound is a readily accessible and highly valuable reagent for medicinal chemists and drug development professionals. Its straightforward synthesis and pivotal role in the Fischer indole synthesis make it an essential building block for the creation of novel heterocyclic compounds, particularly potent kinase inhibitors. The strategic incorporation of the 2,6-difluorophenyl moiety can impart favorable pharmacological properties to the resulting drug candidates. As the demand for targeted therapeutics continues to grow, the importance of versatile intermediates like this compound in the drug discovery pipeline is set to increase.
References
An In-depth Technical Guide to the Safety and Handling of 2,6-Difluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and experimental applications of 2,6-Difluorophenylhydrazine hydrochloride. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a fluorinated aromatic hydrazine derivative. The presence of fluorine atoms can significantly influence the compound's chemical and biological properties, including its reactivity, metabolic stability, and binding affinity to molecular targets.
| Property | Value | Source |
| CAS Number | 502496-26-6 | [1] |
| Molecular Formula | C₆H₇ClF₂N₂ | [1] |
| Molecular Weight | 180.58 g/mol | [1] |
| Appearance | Solid | N/A |
| Storage Temperature | Room Temperature | N/A |
Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The following table summarizes its hazard classifications.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | May cause respiratory irritation |
Note: The hazard information is based on available data for this compound and related phenylhydrazine compounds. It is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.
First Aid Measures
In case of exposure, follow these first aid guidelines:
-
After inhalation: Move the person to fresh air.
-
After skin contact: Immediately wash with plenty of water.
-
After eye contact: Rinse cautiously with water for several minutes.
-
After ingestion: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.
Handling and Storage
Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed. Store in a dry, cool, and well-ventilated place.
Experimental Protocols
This compound is a valuable intermediate in organic synthesis, particularly for the creation of heterocyclic compounds with potential biological activity.
General Protocol for the Synthesis of Phenylhydrazine Hydrochlorides
The synthesis of phenylhydrazine hydrochlorides, including the 2,6-difluoro derivative, typically involves a two-step process: diazotization of the corresponding aniline followed by reduction.
Materials:
-
2,6-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)
-
Ice
-
Water
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Diazotization:
-
Dissolve 2,6-difluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl).
-
Cool the reducing solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, keeping the temperature low.
-
After the addition is complete, continue stirring for a specified time to allow the reduction to proceed.
-
-
Isolation and Purification:
-
The resulting this compound may precipitate from the solution.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold water or an organic solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified crystals under vacuum.
-
Representative Protocol for Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[2][3]
Materials:
-
This compound
-
An aldehyde or ketone (e.g., acetone, cyclohexanone)
-
An acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)
-
A suitable solvent (e.g., ethanol, toluene)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol.
-
Add the desired aldehyde or ketone to the solution.
-
A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (can be monitored by TLC).
-
-
Indolization:
-
To the solution containing the phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid or zinc chloride).
-
Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude indole derivative by column chromatography on silica gel.
-
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Conceptual Signaling Pathway: Apoptosis Induction by Fluorinated Hydrazine Derivatives
Derivatives of fluorinated phenylhydrazines have shown potential as anticancer agents by inducing apoptosis.[4][5] The following diagram illustrates a simplified, conceptual pathway of apoptosis that could be triggered by such compounds.
Caption: Conceptual pathway of apoptosis induced by bioactive compounds.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 2,6-Difluorophenylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,6-difluorophenylhydrazine hydrochloride. Understanding the stability profile of this compound is critical for ensuring its integrity in research and pharmaceutical development, from early-stage discovery through to manufacturing. This document outlines the known stability characteristics, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.
Core Stability Profile
This compound is a solid, off-white powder that is generally stable under standard ambient conditions. However, it is susceptible to degradation from environmental factors, particularly light, air, and moisture. Several safety data sheets (SDS) consistently highlight that the compound is light-sensitive, air-sensitive, and hygroscopic. Exposure to air and light may cause the material to turn yellow.
Proper storage is crucial to maintain the purity and activity of this compound. The compound should be stored in a tightly closed container, in a dry, cool, and well-ventilated area. To mitigate its sensitivity to air and moisture, storage under an inert atmosphere, such as nitrogen or argon, is recommended. Protection from direct sunlight is also a critical requirement. While some suppliers recommend refrigeration, others state that room temperature storage is acceptable. The specific storage temperature may be indicated on the product label.
Incompatible materials that should be avoided include strong oxidizing agents and strong acids. Thermal decomposition of the compound can lead to the release of irritating gases and vapors.
Quantitative Stability Data
| Stress Condition | Parameter | Recommended Level | Potential Observations |
| Temperature | Elevated Temperature | 40°C, 60°C, 80°C | Color change, degradation |
| Humidity | Relative Humidity | 75% RH, 90% RH | Deliquescence, degradation |
| Light | UV-Vis Light Exposure | ICH Q1B guidelines | Color change, photodegradation |
| Oxidation | Hydrogen Peroxide | 3% H₂O₂ | Formation of oxidation products |
| pH | Acidic Conditions | 0.1 M HCl | Generally stable |
| pH | Basic Conditions | 0.1 M NaOH | Potential for rapid degradation |
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. The following protocols outline a general approach for conducting forced degradation studies and for the analysis of the compound.
Forced Degradation (Stress Testing) Protocol
Objective: To intentionally degrade the this compound sample under various stress conditions to identify potential degradation products and pathways, and to validate the stability-indicating nature of the analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Humidity Stress: Store the solid powder at 25°C/90% RH for 7 days.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To quantify the amount of intact this compound and to separate it from any potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.05 M potassium phosphate buffer, pH 6.5).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Logical and Experimental Workflows
The following diagrams illustrate the logical considerations for storage and handling, as well as a typical experimental workflow for stability testing.
Caption: Logical workflow for the proper storage and handling of this compound.
Caption: Experimental workflow for conducting forced degradation studies on this compound.
Conclusion
This compound is a valuable reagent that requires careful handling and storage to maintain its stability. Its sensitivity to light, air, and moisture necessitates storage in a tightly sealed container under an inert atmosphere and protected from light. While quantitative degradation data is not widely published, established protocols for forced degradation studies and stability-indicating HPLC methods provide a robust framework for assessing its stability profile. Adherence to the recommendations outlined in this guide will help ensure the integrity of the compound for research and development applications.
An In-depth Technical Guide to 2,6-Difluorophenylhydrazine Hydrochloride: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluorophenylhydrazine hydrochloride is a crucial chemical intermediate, primarily utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its strategic placement of fluorine atoms can significantly influence the physicochemical and pharmacological properties of the final products, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the discovery and history of phenylhydrazines, detailed synthesis protocols for this compound, and its applications in medicinal chemistry.
Discovery and History
While the specific discovery of this compound is not well-documented in seminal publications, its history is intrinsically linked to the discovery of its parent compound, phenylhydrazine. Phenylhydrazine was first synthesized by Hermann Emil Fischer in 1875, a discovery that was foundational to the development of indole synthesis and the study of sugars.
The synthesis of substituted phenylhydrazines, including halogenated derivatives, followed the establishment of reliable synthetic routes. The general method for preparing phenylhydrazines involves the diazotization of an aniline followed by a reduction step. The introduction of fluorinated analogues like this compound likely occurred as part of the broader expansion of fluorine chemistry in the 20th century, driven by the unique properties that fluorine atoms impart to organic molecules. These derivatives became valuable intermediates in the quest for novel therapeutic agents and agrochemicals.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2,6-difluoroaniline. This process involves:
-
Diazotization: The formation of a diazonium salt from 2,6-difluoroaniline.
-
Reduction: The reduction of the diazonium salt to the corresponding hydrazine.
General Experimental Protocol
The following is a representative experimental protocol for the synthesis of a phenylhydrazine hydrochloride, adapted for the preparation of this compound.
Materials:
-
2,6-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Water (H₂O)
-
Ice
Step 1: Diazotization of 2,6-Difluoroaniline
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, a solution of 2,6-difluoroaniline in a mixture of concentrated hydrochloric acid and water is prepared.
-
The solution is cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise to the cooled aniline solution, maintaining the temperature between 0 and 5 °C.
-
The reaction mixture is stirred for an additional hour at this temperature to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
Method A: Using Stannous Chloride
-
A solution of stannous chloride in concentrated hydrochloric acid is prepared and cooled.
-
The cold diazonium salt solution is added slowly to the stannous chloride solution, with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is stirred for several hours at room temperature.
-
The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold water or brine, and then with an organic solvent like diethyl ether.
-
The product is dried under vacuum.
-
-
Method B: Using Sodium Sulfite
-
A solution of sodium sulfite in water is prepared and cooled to around 5 °C.
-
The diazonium salt solution is added rapidly to the stirred sodium sulfite solution.
-
The mixture is then warmed to 60-70 °C until the color darkens.
-
Hydrochloric acid is added to make the solution acidic, and heating is continued until the solution becomes nearly colorless.
-
Concentrated hydrochloric acid is added to the hot solution, which is then cooled to 0 °C to precipitate the this compound.
-
The precipitate is collected by filtration, washed, and dried.
-
Data Presentation
| Parameter | Diazotization | Reduction (SnCl₂) | Reduction (Na₂SO₃) |
| Starting Material | 2,6-Difluoroaniline | 2,6-Difluorobenzenediazonium chloride | 2,6-Difluorobenzenediazonium chloride |
| Reagents | NaNO₂, HCl | SnCl₂, HCl | Na₂SO₃, HCl |
| Temperature | 0-5 °C | < 10 °C initially, then room temp. | 5 °C initially, then 60-70 °C |
| Reaction Time | ~1 hour | Several hours | Several hours |
| Typical Yield | Not isolated | >75% (general for phenylhydrazines) | 80-84% (for phenylhydrazine) |
| Product Form | Aqueous solution | Solid precipitate | Solid precipitate |
Note: The yields are based on general procedures for phenylhydrazines and may vary for the 2,6-difluoro derivative.
Experimental Workflows and Reaction Mechanisms
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Diazotization and Reduction Signaling Pathway
spectroscopic data (NMR, IR, MS) of 2,6-Difluorophenylhydrazine hydrochloride
An In-depth Technical Guide on the Spectroscopic Data of 2,6-Difluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No. 502496-26-6). Due to the limited availability of public domain spectroscopic data for this specific isomer, this guide leverages data from closely related analogs, such as other fluorinated phenylhydrazine hydrochlorides, to predict and summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document also outlines detailed, generalized experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic characterization of the title compound.
Introduction
This compound is a substituted aromatic hydrazine of interest in synthetic organic chemistry, particularly as a precursor for the synthesis of various heterocyclic compounds with potential applications in drug discovery and development. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This guide aims to provide a detailed reference for the expected spectroscopic signatures of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The data presented below is a prediction based on known substituent effects and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| NH₂ | 10.0 - 11.0 | Broad Singlet | - |
| NH | 8.5 - 9.5 | Broad Singlet | - |
| Aromatic CH (H4) | 7.1 - 7.4 | Triplet of Triplets | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |
| Aromatic CH (H3, H5) | 6.9 - 7.1 | Doublet of Doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 8-10 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C2, C6 (C-F) | 155 - 160 | Doublet | ¹J(C-F) ≈ 240-250 |
| C1 (C-N) | 130 - 135 | Triplet | ²J(C-F) ≈ 10-15 |
| C4 | 125 - 130 | Triplet | ³J(C-F) ≈ 5-10 |
| C3, C5 | 110 - 115 | Doublet | ²J(C-F) ≈ 20-25 |
Solvent: DMSO-d₆
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic C-F | -110 to -120 | Multiplet |
Reference: CFCl₃
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt form will influence the N-H stretching frequencies.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (NH₃⁺) | 3200 - 2800 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1300 - 1100 | Strong |
| N-H Bend | 1620 - 1550 | Medium |
| C-N Stretch | 1350 - 1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.
Table 5: Predicted Mass Spectrometry Data for this compound
| Technique | Predicted m/z Value | Interpretation |
| Electrospray Ionization (ESI+) | 145.0577 | [M+H]⁺ (protonated free base) |
| High-Resolution MS (HRMS) | 145.0577 (Calculated for C₆H₇F₂N₂⁺) | Confirmation of elemental composition |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic hydrazines.
NMR Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is used as an external reference.
-
¹H NMR Acquisition : A standard proton experiment is performed with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : A proton-decoupled carbon experiment is performed with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
¹⁹F NMR Acquisition : A standard fluorine experiment is performed with a spectral width of approximately 200 ppm, a relaxation delay of 1-2 seconds, and 64-256 scans.
IR Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : The solid sample is finely ground with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.
-
Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16-32 scans is typically used to improve the signal-to-noise ratio.
Mass Spectrometry
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation : The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and then further diluted. The solution is introduced into the mass spectrometer via direct infusion or through an HPLC system.
-
Acquisition : The analysis is performed in positive ion mode. The mass range is typically set from m/z 50 to 500. The instrument is calibrated using a known standard to ensure high mass accuracy.
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimental data for this specific molecule is not widely published, the predictive data and general protocols presented herein offer a valuable resource for researchers in the fields of chemical synthesis and drug development. It is recommended that any newly synthesized batch of this compound be thoroughly characterized using the techniques outlined in this guide to confirm its identity and purity.
The Role of Fluorine Atoms in the Reactivity of 2,6-Difluorophenylhydrazine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the critical role of the ortho-difluoro substitution in 2,6-difluorophenylhydrazine hydrochloride and its influence on chemical reactivity, particularly in the context of the Fischer indole synthesis, a cornerstone reaction in the development of numerous pharmaceuticals.
Introduction: The Significance of Fluorination in Drug Discovery
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. In the case of this compound, the two fluorine atoms flanking the hydrazine moiety exert significant electronic and steric effects that dictate its reactivity and the regiochemical outcome of subsequent reactions.
Electronic and Steric Effects of 2,6-Difluoro Substitution
The two fluorine atoms at the ortho positions of the phenyl ring in this compound play a dual role in modifying its reactivity compared to the non-fluorinated analogue, phenylhydrazine hydrochloride.
Electronic Effects:
-
Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). The two fluorine atoms significantly decrease the electron density of the aromatic ring. This, in turn, reduces the nucleophilicity of the α-nitrogen of the hydrazine group, which is crucial for the initial condensation step with carbonyl compounds in reactions like the Fischer indole synthesis.
-
Mesomeric Effect: Fluorine also possesses a lone pair of electrons that can be donated to the aromatic ring through a +M (mesomeric) effect. However, the inductive effect of fluorine is generally considered to be stronger than its mesomeric effect.
The net result of these electronic effects is a deactivation of the aromatic ring and a decrease in the basicity and nucleophilicity of the hydrazine nitrogen atoms.
Steric Effects:
The presence of two fluorine atoms in the ortho positions introduces significant steric hindrance around the hydrazine functional group. This steric bulk can influence the rate and feasibility of reactions by impeding the approach of reactants to the reactive sites. In the context of the Fischer indole synthesis, this steric hindrance can affect the formation of the initial hydrazone and the subsequent[1][1]-sigmatropic rearrangement.
Reactivity in the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles from a phenylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[1] The reaction proceeds through a series of steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a[1][1]-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia. The 2,6-difluoro substitution pattern in the phenylhydrazine starting material has a profound impact on this reaction cascade.
Impact on Reaction Rate and Yield
Regioselectivity in Reactions with Unsymmetrical Ketones
A key consequence of the 2,6-disubstitution is the directing effect on the regioselectivity of the Fischer indole synthesis when an unsymmetrical ketone is used. The[1][1]-sigmatropic rearrangement, a critical step in the reaction, involves the formation of a new C-C bond between the aromatic ring and the enamine moiety. With substituents at both ortho positions, the rearrangement is forced to occur at an unsubstituted carbon atom of the phenyl ring. In the case of 2,6-difluorophenylhydrazine, this directs the formation of a 4,7-difluoroindole.
The presence of ortho substituents, such as halogens, is known to influence the direction of cyclization, often leading to what is sometimes termed an "abnormal" Fischer indole synthesis where the substituent can be eliminated or can migrate. However, the stability of the C-F bond makes elimination less likely compared to other halogens.
Data Presentation: Synthesis of Fluorinated Indoles
The following table summarizes representative examples of the Fischer indole synthesis using substituted phenylhydrazines, highlighting the conditions and yields. Direct quantitative comparisons are challenging due to the varied substrates and reaction conditions reported in the literature.
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Catalyst/Solvent | Temperature | Yield (%) |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Room Temp. | High |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | Acetic Acid/HCl | Reflux | 30 |
| Phenylhydrazine | Ethyl methyl ketone | 2,3-Dimethylindole | Boron trifluoride etherate / Acetic Acid | Reflux | ~90 |
Experimental Protocols
General Procedure for the Synthesis of this compound
A general procedure for the synthesis of substituted phenylhydrazine hydrochlorides involves the diazotization of the corresponding aniline followed by reduction. The following is a representative protocol adapted from procedures for similar compounds.
Step 1: Diazotization of 2,6-Difluoroaniline
-
2,6-Difluoroaniline is dissolved in aqueous hydrochloric acid.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.
-
The completion of the diazotization is monitored using starch-iodide paper.
Step 2: Reduction of the Diazonium Salt
-
A solution of tin(II) chloride in concentrated hydrochloric acid is prepared and cooled.
-
The cold diazonium salt solution is added slowly to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold water or ethanol, and dried under vacuum.
Representative Fischer Indole Synthesis of a 4,7-Difluoroindole
The following is a general experimental protocol for the synthesis of a 4,7-difluoroindole derivative from this compound and a ketone.
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or a mixture) is added the ketone (1.0-1.2 eq.).
-
An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) is added.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4,7-difluoroindole.
Visualizations
Logical Relationship of Substituent Effects
Caption: Logical flow of the effects of 2,6-difluoro substitution.
Experimental Workflow for Fischer Indole Synthesis
References
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 4,7-Difluoro-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Fischer indole synthesis of 4,7-difluoro-2,3,4,9-tetrahydro-1H-carbazole using 2,6-difluorophenylhydrazine hydrochloride and various cyclic ketones. The Fischer indole synthesis is a versatile and widely used method for the preparation of indole derivatives, which are key structural motifs in many pharmaceuticals and biologically active compounds.[1][2][3] This protocol outlines the reaction conditions, necessary reagents, and purification methods. Additionally, it includes a summary of expected yields and characterization data.
Introduction
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic organic reaction that forms an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring system.[4] The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][3]
This application note focuses on the synthesis of fluorinated tetrahydrocarbazoles, which are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine substitution, such as altered metabolic stability and binding affinity. Specifically, we detail the reaction of this compound with cyclohexanone to produce 4,7-difluoro-2,3,4,9-tetrahydro-1H-carbazole.
Signaling Pathway and Experimental Workflow
The Fischer indole synthesis is a multi-step process. The generally accepted mechanism involves the following key transformations:
Caption: General workflow of the Fischer indole synthesis.
Experimental Protocols
Materials and Methods
-
Reagents:
-
This compound
-
Cyclohexanone (or other cyclic ketone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Sodium bicarbonate (for workup)
-
Magnesium sulfate or sodium sulfate (for drying)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
-
General Procedure
The synthesis can be performed as a one-pot reaction without the isolation of the intermediate hydrazone.[3]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and the chosen acid catalyst in a suitable solvent.
-
Addition of Ketone: Add the cyclic ketone (1.0-1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to the specified temperature and stir for the designated time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Fischer indole synthesis with various phenylhydrazines and cyclic ketones, providing a comparative overview.
Table 1: Fischer Indole Synthesis of Tetrahydrocarbazoles with Phenylhydrazine and Cyclohexanone Derivatives
| Phenylhydrazine Derivative | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | 2 | 76-85 | [5] |
| Phenylhydrazine | Cyclohexanone | Amberlite IR 120 | Ethanol | Reflux | 6-10 | 70-88 | [6] |
| N'-methyl-2,6-dimethylphenylhydrazine hydrochloride | Cyclohexanone | - | Benzene | Reflux | Not Specified | Improved with HCl salt | [7] |
| N'-methyl-2,6-dimethylphenylhydrazine hydrochloride | 2-Methylcyclohexanone | - | Benzene | Reflux | Not Specified | - | [8] |
Table 2: Illustrative Protocol for 4,7-Difluoro-2,3,4,9-tetrahydro-1H-carbazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| This compound | Cyclohexanone | Polyphosphoric Acid | - | 100-120 | 1-3 | 4,7-Difluoro-2,3,4,9-tetrahydro-1H-carbazole | 60-80 (Estimated) |
| This compound | Cyclohexanone | Zinc Chloride | Toluene | Reflux | 4-8 | 4,7-Difluoro-2,3,4,9-tetrahydro-1H-carbazole | 50-70 (Estimated) |
| This compound | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | 2-5 | 4,7-Difluoro-2,3,4,9-tetrahydro-1H-carbazole | 55-75 (Estimated) |
Note: The yields provided for the 4,7-difluoro-2,3,4,9-tetrahydro-1H-carbazole synthesis are estimated based on typical yields for Fischer indole syntheses with substituted phenylhydrazines. Actual yields may vary depending on the specific reaction conditions and scale.
Characterization Data
The final product, 4,7-difluoro-2,3,4,9-tetrahydro-1H-carbazole, should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon framework.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Conclusion
The Fischer indole synthesis is a robust and adaptable method for the preparation of a wide range of indole derivatives. The protocol described herein for the synthesis of 4,7-difluoro-2,3,4,9-tetrahydro-1H-carbazole from this compound provides a valuable procedure for accessing fluorinated carbazole scaffolds, which are important building blocks in drug discovery and materials science. The choice of acid catalyst and reaction conditions can be optimized to achieve the desired product in good yield.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 2,6-Difluorophenylhydrazine Hydrochloride with Cyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a powerful and versatile acid-catalyzed reaction used to synthesize indoles from a phenylhydrazine and a carbonyl compound, such as a cyclic ketone.[1][2] This reaction is of significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in a wide range of biologically active compounds. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Therefore, the synthesis of fluorinated indole derivatives, such as those derived from 2,6-difluorophenylhydrazine hydrochloride, is a key strategy in the development of novel therapeutic agents.
This document provides detailed application notes and protocols for the reaction of this compound with various cyclic ketones. The resulting products, fluorinated tetrahydrocarbazoles and related structures, are valuable intermediates in the synthesis of potential drug candidates.
Reaction Mechanism and Signaling Pathway
The reaction of this compound with a cyclic ketone proceeds via the Fischer indole synthesis mechanism. The key steps are:
-
Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of 2,6-difluorophenylhydrazine with the cyclic ketone to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: A[2][2]-sigmatropic rearrangement (Cope-type rearrangement) occurs, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine undergoes aromatization, followed by an intramolecular cyclization.
-
Ammonia Elimination: Finally, the elimination of ammonia yields the aromatic indole ring system.
The presence of two electron-withdrawing fluorine atoms on the phenyl ring of the hydrazine can influence the reaction rate and may require specific catalytic conditions.
Caption: General mechanism of the Fischer Indole Synthesis.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with cyclic ketones. The specific reaction conditions, such as catalyst, solvent, and temperature, may require optimization for each specific cyclic ketone to achieve the best results.
General Protocol for the Synthesis of Fluorinated Tetrahydrocarbazoles
Materials:
-
This compound
-
Cyclic ketone (e.g., cyclopentanone, cyclohexanone, cycloheptanone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid (PPA), zinc chloride (ZnCl₂))[2]
-
Solvent (e.g., ethanol, toluene, or neat if using a liquid acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and the cyclic ketone (1.0-1.2 eq).
-
Addition of Catalyst and Solvent: Add the chosen acid catalyst and solvent. Common choices include:
-
Method A (Acetic Acid): Use glacial acetic acid as both the catalyst and solvent.
-
Method B (Polyphosphoric Acid): Use PPA as the catalyst and heat the mixture neat.
-
Method C (Lewis Acid): Use a Lewis acid like ZnCl₂ in a suitable solvent such as toluene or ethanol.[2]
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using a strong acid catalyst, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for synthesis.
Data Presentation
Due to the limited availability of specific, comparative quantitative data in the literature for the reaction of this compound with a range of cyclic ketones, a generalized table is presented below. Researchers should expect to optimize conditions for their specific substrate. The yields of Fischer indole synthesis can be influenced by the nature of the substituents on the phenylhydrazine and the structure of the ketone.[3] Generally, electron-withdrawing groups on the phenylhydrazine, such as the fluorine atoms in 2,6-difluorophenylhydrazine, can make the reaction more challenging, potentially requiring stronger acids or higher temperatures.
Table 1: Generalized Reaction Conditions and Expected Outcomes
| Cyclic Ketone | Product | Typical Catalyst(s) | Typical Solvent(s) | Expected Yield Range |
| Cyclopentanone | 7-Fluoro-1,2,3,4-tetrahydro-cyclopenta[b]indole | Acetic Acid, PPA, ZnCl₂ | Acetic Acid, Toluene, Ethanol | Moderate to Good |
| Cyclohexanone | 8-Fluoro-1,2,3,4-tetrahydrocarbazole | Acetic Acid, PPA, ZnCl₂ | Acetic Acid, Toluene, Ethanol | Moderate to Good |
| Cycloheptanone | 9-Fluoro-6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]indole | Acetic Acid, PPA, ZnCl₂ | Acetic Acid, Toluene, Ethanol | Moderate |
Note: The yields are estimates based on similar reactions reported in the literature and will require experimental optimization.
Applications in Drug Development
The fluorinated tetrahydrocarbazole and related structures synthesized through this reaction are valuable building blocks in drug discovery. The indole nucleus is a privileged scaffold found in numerous pharmaceuticals. The presence of fluorine atoms can enhance the pharmacological profile of these molecules.
Potential Therapeutic Areas:
-
Oncology: Many indole derivatives exhibit anti-cancer properties.
-
Neuroscience: Fluorinated indoles can be precursors to compounds targeting central nervous system disorders.
-
Infectious Diseases: The indole scaffold is present in various antimicrobial and antiviral agents.
The logical relationship for the application of this synthesis in drug development is outlined below.
Caption: Drug development logical pathway.
Conclusion
The reaction of this compound with cyclic ketones via the Fischer indole synthesis provides a direct route to valuable fluorinated heterocyclic compounds. These products serve as important intermediates for the synthesis of novel drug candidates. The provided protocols offer a starting point for researchers to explore this chemistry further. Optimization of reaction conditions for each specific cyclic ketone is crucial for achieving high yields and purity. The strategic incorporation of fluorine into the indole scaffold holds significant promise for the development of next-generation therapeutics.
References
synthesis of fluorinated tryptamines from 2,6-Difluorophenylhydrazine hydrochloride
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of fluorinated tryptamines, specifically focusing on the preparation of 4,6-difluorotryptamine from 2,6-difluorophenylhydrazine hydrochloride. The protocol is based on the well-established Fischer indole synthesis, a cornerstone of indole chemistry. This guide includes detailed experimental procedures, data presentation in tabular format for clarity, and visualizations of the synthetic workflow and relevant biological pathways.
Introduction
Fluorinated tryptamines are a class of psychoactive compounds that have garnered significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms into the tryptamine scaffold can profoundly alter the molecule's pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, metabolic stability, and bioavailability. 4,6-Difluorotryptamine is a prime example of a rationally designed tryptamine analog, and its synthesis is a key step in exploring its potential as a research tool or therapeutic agent. The following protocols and data are intended to provide a robust starting point for researchers in this field.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Product Characterization
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Key Reagent | 4-Aminobutanal diethyl acetal | - |
| Reaction Type | Fischer Indole Synthesis | [1][2] |
| Product | 4,6-Difluorotryptamine | - |
| Reported Yield | Not explicitly reported for this specific reaction. Yields for similar Fischer indole syntheses of tryptamines can range from moderate to good. | - |
| Melting Point | Not explicitly reported. The related 4,6-difluorotryptophan has a reported melting point of 259-262 °C.[1] | [1] |
| Spectroscopic Data | Not explicitly reported for 4,6-difluorotryptamine. Expected signals in ¹H and ¹³C NMR would be consistent with the proposed structure. | - |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Difluorotryptamine via Fischer Indole Synthesis
This protocol outlines the synthesis of 4,6-difluorotryptamine from this compound and 4-aminobutanal diethyl acetal.
Materials:
-
This compound
-
4-Aminobutanal diethyl acetal
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)
-
Ethanol, absolute
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Hydrazone Formation (in situ):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add 4-aminobutanal diethyl acetal (1.1 eq).
-
The reaction mixture is typically stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding hydrazone in situ.
-
-
Fischer Indolization:
-
To the reaction mixture containing the hydrazone, cautiously add polyphosphoric acid (PPA) in a portion-wise manner. The amount of PPA can vary, but a common starting point is to use enough to ensure a stirrable paste.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel. A suitable eluent system would typically be a gradient of methanol in dichloromethane.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield 4,6-difluorotryptamine.
-
-
Characterization:
-
The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of 4,6-difluorotryptamine.
Putative Biological Signaling Pathway
Fluorinated tryptamines are known to interact with the serotonergic system. The following diagram illustrates a generalized signaling pathway for serotonin (5-HT) receptors, which are the likely targets of 4,6-difluorotryptamine. Tryptamine analogs can act as agonists or antagonists at these receptors, leading to a cascade of downstream cellular events.
Caption: Generalized serotonin receptor signaling pathway.
Discussion of Biological Activity
While specific pharmacological data for 4,6-difluorotryptamine is limited, the activity of structurally related compounds provides valuable insights. For instance, 5-fluorotryptamine has been shown to act as a partial agonist at 5-HT3 receptors.[2] The binding affinities of various tryptamine analogs to serotonin receptors have been studied, revealing that substitutions on the indole ring significantly influence receptor interaction.[3] It is hypothesized that 4,6-difluorotryptamine will interact with one or more serotonin receptor subtypes, potentially exhibiting a unique profile of agonism or antagonism. The fluorination pattern is expected to influence its binding affinity, selectivity, and functional activity at these receptors, making it a valuable tool for probing the structure-activity relationships of the serotonergic system. Further research is required to fully elucidate the pharmacological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of 4,6-difluoroindoles with 2,6-Difluorophenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. The introduction of fluorine atoms into the indole ring can significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the synthesis of 4,6-difluoroindoles, a valuable class of fluorinated indoles, utilizing 2,6-difluorophenylhydrazine hydrochloride as a key starting material. The primary synthetic route described is the Fischer indole synthesis, a robust and widely employed method for constructing the indole nucleus.
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic indole ring.[1][2] This methodology is highly versatile and can be adapted for the synthesis of a wide array of substituted indoles.
Reaction Scheme
The general scheme for the preparation of 4,6-difluoroindoles via the Fischer indole synthesis is depicted below. The reaction of this compound with a suitable ketone, such as ethyl pyruvate, leads to the formation of the corresponding hydrazone. Subsequent acid-catalyzed cyclization of the hydrazone yields the 4,6-difluoroindole derivative.
Caption: General reaction scheme for the synthesis of 4,6-difluoroindoles.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 4,6-difluoroindole-2-carboxylic acid, a representative 4,6-difluoroindole derivative. The protocol is divided into three main stages: hydrazone formation, Fischer indole synthesis (cyclization), and hydrolysis.
Protocol 1: Synthesis of Ethyl 2-((2,6-difluorophenyl)hydrazono)propanoate (Hydrazone Formation)
Materials:
-
This compound
-
Ethyl pyruvate
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add ethyl pyruvate (1.0-1.2 eq) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The resulting crude phenylhydrazone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pale yellow solid. A patent for a similar synthesis of substituted indole-2-carboxylic acids suggests that recrystallization from an aqueous ethanol solution can be performed.[4]
Protocol 2: Synthesis of Ethyl 4,6-difluoro-1H-indole-2-carboxylate (Fischer Indole Synthesis)
Materials:
-
Ethyl 2-((2,6-difluorophenyl)hydrazono)propanoate
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., Eaton's reagent, sulfuric acid)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Thermometer
-
Ice bath
-
Beaker
Procedure:
-
Place the dried ethyl 2-((2,6-difluorophenyl)hydrazono)propanoate (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazone) to the flask.
-
Heat the reaction mixture with stirring to 80-120 °C. The optimal temperature may need to be determined empirically.
-
Maintain the temperature and continue stirring for 1-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice in a beaker with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
-
The crude ethyl 4,6-difluoro-1H-indole-2-carboxylate can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Synthesis of 4,6-difluoro-1H-indole-2-carboxylic acid (Hydrolysis)
Materials:
-
Ethyl 4,6-difluoro-1H-indole-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
pH paper or pH meter
Procedure:
-
Suspend ethyl 4,6-difluoro-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol or ethanol and water.[4]
-
Add a solution of sodium hydroxide (2-3 eq) in water to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will cause the carboxylic acid to precipitate.
-
Collect the precipitated 4,6-difluoro-1H-indole-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum. A patent describing a similar procedure reports a product purity of greater than 97% and an overall reaction yield of 64% for the three steps.[4]
Data Presentation
The following tables summarize the expected reactants, products, and reaction conditions for the synthesis of 4,6-difluoroindole-2-carboxylic acid.
Table 1: Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₆H₇ClF₂N₂ | 180.58 | Starting Material |
| Ethyl pyruvate | C₅H₈O₃ | 116.12 | Reactant |
| Ethyl 2-((2,6-difluorophenyl)hydrazono)propanoate | C₁₁H₁₂F₂N₂O₂ | 258.22 | Intermediate |
| Ethyl 4,6-difluoro-1H-indole-2-carboxylate | C₁₁H₉F₂NO₂ | 225.19 | Intermediate Product |
| 4,6-difluoro-1H-indole-2-carboxylic acid | C₉H₅F₂NO₂ | 197.14 | Final Product |
Table 2: Summary of Reaction Conditions
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield | Purity |
| 1. Hydrazone Formation | 2,6-Difluorophenylhydrazine HCl, Ethyl pyruvate | Ethanol | Room Temperature | 1 - 3 | High | >95% |
| 2. Fischer Indole Synthesis (Cyclization) | Ethyl 2-((2,6-difluorophenyl)hydrazono)propanoate, PPA | Neat (PPA) | 80 - 120 | 1 - 4 | Moderate-Good | >90% |
| 3. Hydrolysis | Ethyl 4,6-difluoro-1H-indole-2-carboxylate, NaOH | Methanol/Water | Reflux | 2 - 4 | High | >97% |
| Overall | ~64%[4] | >97%[4] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation of 4,6-difluoro-1H-indole-2-carboxylic acid.
References
The Pivotal Role of 2,6-Difluorophenylhydrazine Hydrochloride in the Synthesis of Potent Kinase Inhibitors
Application Note: 2,6-Difluorophenylhydrazine hydrochloride has emerged as a critical building block in medicinal chemistry for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. Its unique structural features, including the presence of two fluorine atoms on the phenyl ring, contribute significantly to the pharmacological profile of the resulting molecules. These fluorine substitutions can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compounds, making them more effective and durable drug candidates.
One of the most significant applications of this compound is in the synthesis of pyrazole-based kinase inhibitors. The pyrazole scaffold is recognized as a "privileged structure" in drug discovery due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. By reacting this compound with suitable diketones or β-ketonitriles, medicinal chemists can readily access a diverse range of 1-(2,6-difluorophenyl)-pyrazole derivatives. These derivatives have shown remarkable potency against several members of the Janus kinase (JAK) family, which are crucial mediators of cytokine signaling.
The strategic incorporation of the 2,6-difluorophenyl moiety has led to the discovery of highly potent inhibitors of the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in a multitude of diseases, including autoimmune disorders, inflammatory conditions, and various cancers. Therefore, compounds derived from this compound represent a promising class of therapeutic agents for the treatment of these debilitating diseases.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a representative 1-(2,6-difluorophenyl)-pyrazole derivative against key Janus kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 3f | JAK1 | 3.4 | [1] |
| 3f | JAK2 | 2.2 | [1] |
| 3f | JAK3 | 3.5 | [1] |
The antiproliferative activity of compound 3f was also evaluated against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | > 5 | [1] |
| HEL | Erythroleukemia | 1.8 | [1] |
| K562 | Chronic Myelogenous Leukemia | 2.5 | [1] |
| MCF-7 | Breast Cancer | 4.3 | [1] |
| MOLT4 | Acute Lymphoblastic Leukemia | 2.9 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2,6-difluorophenyl)-4-amino-(1H)-pyrazole Derivatives (e.g., Compound 3f)
This protocol describes a general method for the synthesis of 1-(2,6-difluorophenyl)-4-amino-(1H)-pyrazole derivatives, which are potent JAK kinase inhibitors. The synthesis involves the cyclization of a β-ketonitrile with this compound.
Materials:
-
This compound
-
Substituted benzoylacetonitrile (or other suitable β-ketonitrile)
-
Ethanol (absolute)
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted benzoylacetonitrile (1.0 eq) in absolute ethanol, add this compound (1.1 eq).
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-(2,6-difluorophenyl)-4-amino-(1H)-pyrazole derivative.
Characterization:
The structure and purity of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a method to evaluate the inhibitory activity of the synthesized compounds against JAK kinases.
Materials:
-
Synthesized inhibitor compound (e.g., Compound 3f)
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ATP
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the recombinant JAK enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK/STAT signaling pathway targeted by the synthesized inhibitors and a general workflow for their synthesis and evaluation.
Caption: The JAK/STAT signaling pathway and the inhibitory action of 2,6-difluorophenyl-pyrazole derivatives.
Caption: General workflow for the synthesis and biological evaluation of 2,6-difluorophenyl-pyrazole kinase inhibitors.
References
Synthesis of Bioactive Heterocycles Utilizing 2,6-Difluorophenylhydrazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potentially bioactive heterocyclic compounds, specifically pyrazoles and indoles, using 2,6-difluorophenylhydrazine hydrochloride as a key starting material. The inclusion of the 2,6-difluorophenyl moiety is of significant interest in medicinal chemistry, as the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the resulting molecules.
Application Notes
This compound is a versatile reagent for the synthesis of a variety of heterocyclic scaffolds. The two primary classes of bioactive heterocycles that can be readily synthesized from this precursor are pyrazoles and indoles.
-
Pyrazoles: Substituted pyrazoles are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The Knorr pyrazole synthesis and related condensation reactions provide a straightforward method to construct the pyrazole ring by reacting this compound with 1,3-dicarbonyl compounds. The substitution pattern on the dicarbonyl compound allows for the generation of a diverse library of 1-(2,6-difluorophenyl)pyrazoles.
-
Indoles: The indole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals, exhibiting a wide range of bioactivities, including anticancer, antiviral, and CNS-active properties. The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed in situ from this compound and a suitable ketone or aldehyde. The resulting 4,7-difluoroindoles (or other isomers depending on the rearrangement) are promising candidates for drug discovery programs.
The protocols provided below are based on well-established synthetic methodologies and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: Synthesis of 1-(2,6-Difluorophenyl)-3,5-disubstituted-1H-pyrazoles via Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of 1-(2,6-difluorophenyl)pyrazoles from 1,3-dicarbonyl compounds.
Materials:
-
This compound
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol, add this compound (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 1-(2,6-difluorophenyl)pyrazole.
Expected Yield: 70-90% (based on analogous reactions).
Protocol 2: Synthesis of 4,7-Difluoro- (or other isomeric) substituted Indoles via Fischer Indole Synthesis
This protocol outlines a general procedure for the synthesis of substituted indoles from ketones or aldehydes.
Materials:
-
This compound
-
Ketone or aldehyde (e.g., cyclohexanone, acetophenone)
-
Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or another suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent like ethanol or acetic acid.
-
Stir the mixture at room temperature for 30 minutes to form the hydrazone intermediate. The hydrazone may be isolated or used directly.
-
To the hydrazone (or the in-situ generated mixture), add the acid catalyst (e.g., Eaton's reagent, 10 eq) at room temperature.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor by TLC.
-
After completion, carefully quench the reaction by pouring it into a beaker of crushed ice and basifying with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the substituted indole.
Expected Yield: 50-80% (based on analogous reactions).
Data Presentation
Table 1: Antimicrobial Activity of Representative Fluorinated Phenylpyrazoles
| Compound ID | Structure (Analogous) | Test Organism | MIC (µg/mL) | Reference |
| P-1 | 1-(4-Fluorophenyl)-3-methyl-5-phenyl-1H-pyrazole | Staphylococcus aureus | 64 | [Fictionalized Data based on general pyrazole activity] |
| P-2 | 1-(2,4-Difluorophenyl)-5-amino-1H-pyrazole-4-carbonitrile | Escherichia coli | 128 | [Fictionalized Data based on general pyrazole activity] |
| P-3 | 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | Candida albicans | 32 | [Fictionalized Data based on general pyrazole activity] |
Table 2: Anticancer Activity of Representative Fluorinated Indole Derivatives
| Compound ID | Structure (Analogous) | Cell Line | IC₅₀ (µM) | Reference |
| I-1 | 5-Fluoro-2-methyl-1H-indole | MCF-7 (Breast) | 15.2 | [Fictionalized Data based on general indole activity] |
| I-2 | 6-Fluoro-3-(1H-imidazol-1-ylmethyl)-1H-indole | HCT-116 (Colon) | 8.7 | [Fictionalized Data based on general indole activity] |
| I-3 | 7-Fluoro-1H-indole-3-carboxylic acid | A549 (Lung) | 22.5 | [Fictionalized Data based on general indole activity] |
Note: The data in these tables are for illustrative purposes for analogous compounds and are not experimental results for derivatives of this compound.
Visualizations
The following diagrams illustrate the synthetic workflows described in the protocols.
Caption: Knorr Pyrazole Synthesis Workflow.
Caption: Fischer Indole Synthesis Workflow.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by bioactive pyrazole derivatives, such as inhibition of Cyclooxygenase (COX) enzymes, which is a common mechanism for anti-inflammatory pyrazoles.
Caption: COX Inhibition Signaling Pathway.
Application Notes and Protocols for 2,6-Difluorophenylhydrazine Hydrochloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-difluorophenylhydrazine hydrochloride as a key building block in the synthesis of agrochemical fungicides, particularly those belonging to the pyrazole class. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate research and development in this area.
Introduction
This compound is a valuable reagent in the synthesis of specialized agrochemicals. Its distinct substitution pattern can impart unique properties to the final active ingredients, influencing their efficacy, selectivity, and metabolic stability. This document focuses on its application in the synthesis of pyrazole-containing fungicides, a class of agrochemicals known for their potent and broad-spectrum activity against various plant pathogens.
Core Application: Synthesis of Pyrazole Fungicides
The primary application of this compound in agrochemical synthesis is the construction of the pyrazole ring, a critical pharmacophore in many modern fungicides. The most common synthetic strategy involves the condensation reaction between the hydrazine moiety and a 1,3-dicarbonyl compound or its synthetic equivalent.
A representative example is the synthesis of pyrazole carboxamides, which are known to exhibit potent fungicidal activity. The general synthetic workflow is depicted below.
Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a model pyrazole fungicide using this compound.
Protocol 1: Synthesis of Ethyl 1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
This protocol describes the cyclocondensation reaction to form the core pyrazole ring.
Materials:
-
This compound
-
Ethyl 2-acetyl-3-oxobutanoate (a β-ketoester)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a solution of this compound (1.81 g, 10 mmol) in ethanol (50 mL), add a catalytic amount of glacial acetic acid (0.1 mL).
-
Add ethyl 2-acetyl-3-oxobutanoate (1.72 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure ethyl 1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
Protocol 2: Synthesis of 1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
This protocol details the hydrolysis of the pyrazole ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
-
Ethanol
-
Sodium Hydroxide (10% aqueous solution)
-
Hydrochloric Acid (2M)
-
Distilled Water
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the pyrazole ester (2.68 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Add 10% aqueous sodium hydroxide solution (20 mL) and heat the mixture to 60°C for 2-3 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with distilled water (50 mL) and acidify to pH 2-3 with 2M hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration, washed with cold distilled water, and dried under vacuum to yield the 1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Protocol 3: Synthesis of N-Aryl-1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide (Final Fungicide)
This protocol describes the final amidation step to produce the active fungicidal compound.
Materials:
-
1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride or Oxalyl chloride
-
An appropriate substituted aniline
-
Triethylamine or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Suspend the pyrazole carboxylic acid (2.40 g, 10 mmol) in anhydrous DCM (50 mL).
-
Add thionyl chloride (1.1 mL, 15 mmol) or oxalyl chloride (1.3 mL, 15 mmol) dropwise at 0°C. Add a catalytic amount of DMF if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until a clear solution is formed (indicating the formation of the acid chloride).
-
In a separate flask, dissolve the desired substituted aniline (10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (30 mL).
-
Cool the aniline solution to 0°C and add the freshly prepared acid chloride solution dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final N-aryl-1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of pyrazole fungicides derived from substituted phenylhydrazines. While specific data for this compound derivatives is limited in publicly available literature, the data for structurally similar compounds provides a reasonable expectation for yields and purity.
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) | Typical Purity (%) |
| Protocol 1: Pyrazole Formation | Substituted Phenylhydrazine | β-ketoester | Substituted Pyrazole Ester | 75 - 90 | >95 (after chromatography) |
| Protocol 2: Hydrolysis | Substituted Pyrazole Ester | Sodium Hydroxide | Substituted Pyrazole Carboxylic Acid | 90 - 98 | >98 (after precipitation) |
| Protocol 3: Amidation | Substituted Pyrazole Carboxylic Acid | Substituted Aniline | N-Aryl-Substituted Pyrazole Carboxamide | 70 - 85 | >98 (after purification) |
Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
Many pyrazole-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[1] Succinate dehydrogenase (also known as Complex II) is a key enzyme complex in the mitochondrial electron transport chain, which is essential for cellular respiration and energy production in fungi.
Caption: Mechanism of action of pyrazole fungicides as SDHIs.
By binding to the succinate dehydrogenase enzyme complex, pyrazole fungicides block the oxidation of succinate to fumarate.[1] This disruption of the electron transport chain halts ATP production, leading to a depletion of cellular energy and ultimately, fungal cell death.
Fungicidal Activity
Pyrazole carboxamide fungicides exhibit a broad spectrum of activity against a wide range of phytopathogenic fungi. The specific activity profile of a fungicide derived from this compound would need to be determined experimentally, but related compounds have shown high efficacy against diseases such as:
-
Gray mold (Botrytis cinerea)
-
Powdery mildew
-
Rusts (Puccinia spp.)
-
Sclerotinia rot (Sclerotinia sclerotiorum)
-
Leaf spots and blights
The fungicidal efficacy is typically quantified by determining the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth. For highly active pyrazole fungicides, EC50 values are often in the range of 0.01 to 10 µg/mL against susceptible fungal species.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of novel pyrazole-based agrochemical fungicides. The synthetic routes are generally high-yielding and lead to products with high purity. The resulting pyrazole carboxamides are expected to exhibit potent fungicidal activity through the inhibition of succinate dehydrogenase. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working on the development of new and effective crop protection agents.
References
Application Notes and Protocols: One-Pot Fischer Indole Synthesis with 2,6-Difluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and widely utilized chemical reaction for the synthesis of the indole nucleus, a privileged scaffold in a vast array of biologically active compounds and pharmaceuticals.[1][2] This method involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or a ketone.[1] The resulting indole derivatives are crucial building blocks in drug discovery, with applications as antidepressants, antipsychotics, antimigraine agents, and more.[1][3]
Fluorinated indoles, in particular, are of significant interest in medicinal chemistry. The incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[4][5] The use of 2,6-Difluorophenylhydrazine hydrochloride as a starting material allows for the synthesis of 4,7-difluoroindoles, which are valuable precursors for various therapeutic agents. However, the presence of two electron-withdrawing fluorine atoms on the phenylhydrazine ring can pose challenges to the classical Fischer indole synthesis, often requiring modified reaction conditions to achieve satisfactory yields.[2][6]
These application notes provide a detailed protocol for a one-pot Fischer indole synthesis using this compound, along with troubleshooting guidelines and a summary of expected outcomes based on related syntheses.
Reaction and Mechanism
The one-pot Fischer indole synthesis commences with the in-situ formation of a phenylhydrazone from the reaction of this compound and a suitable ketone or aldehyde.[7] This is followed by an acid-catalyzed intramolecular cyclization and elimination of ammonia to yield the final indole product. The generally accepted mechanism involves a[2][2]-sigmatropic rearrangement of the corresponding enamine tautomer.[1][8]
The electron-withdrawing nature of the fluorine atoms in 2,6-Difluorophenylhydrazine can hinder the reaction.[2] This is because the key[2][2]-sigmatropic rearrangement step is facilitated by an electron-rich aniline moiety.[6] Therefore, careful selection of the acid catalyst and reaction conditions is crucial for a successful synthesis.
Experimental Protocols
General Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
Reagents and solvents should be of high purity.
-
Anhydrous conditions may be necessary to prevent side reactions.[9]
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC).[9]
Materials and Equipment
-
This compound
-
Selected ketone or aldehyde (e.g., cyclohexanone, acetone, ethyl pyruvate)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), zinc chloride)[1][7]
-
Solvent (e.g., acetic acid, ethanol, or solvent-free)[10][11]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
One-Pot Synthesis Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Carbonyl Compound: Add the desired ketone or aldehyde (1.0 - 1.2 eq).
-
Addition of Catalyst and Solvent:
-
Method A (Polyphosphoric Acid): Add polyphosphoric acid (PPA) as both the catalyst and solvent. Heat the mixture with stirring.
-
Method B (p-Toluenesulfonic Acid): Add a catalytic amount of p-toluenesulfonic acid (p-TSA) and a suitable solvent such as acetic acid or ethanol. Heat the mixture to reflux.[10]
-
Method C (Microwave-Assisted, Solvent-Free): For a greener and potentially faster reaction, mix the reactants with a solid acid catalyst like p-TSA and irradiate in a microwave reactor.[10]
-
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If PPA was used, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4,7-difluoroindole derivative.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Fischer indole synthesis with substituted phenylhydrazines, which can be used as a reference for optimizing the synthesis with this compound.
Table 1: Comparison of Catalysts and Conditions for Fischer Indole Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Reported Yield Range (%) | Reference |
| Polyphosphoric Acid (PPA) | None | 80 - 120 | 1 - 4 h | 60 - 85 | [1] |
| p-Toluenesulfonic Acid (p-TSA) | Acetic Acid / Ethanol | Reflux | 2 - 8 h | 50 - 91 | [10][11] |
| Zinc Chloride (ZnCl₂) | None / Toluene | 100 - 150 | 3 - 6 h | 40 - 76 | [1][10] |
| Microwave (p-TSA) | Solvent-free | 100 - 150 | 3 - 10 min | 75 - 91 | [10] |
Table 2: Troubleshooting Common Issues in the Synthesis of Fluoroindoles
| Issue | Potential Cause | Suggested Solution | Reference |
| Low Yield | Poor quality of starting materials. | Ensure high purity of reactants. | [9] |
| Inappropriate acid catalyst or concentration. | Empirically determine the optimal catalyst for the specific substrate. | [9] | |
| Decomposition at high temperatures. | Lower the reaction temperature and monitor the reaction closely. | [9] | |
| Formation of Regioisomers | Use of unsymmetrical ketones. | Modify the acid catalyst or reaction conditions to improve regioselectivity. Consider purification by column chromatography. | [9] |
| Incomplete Reaction | Insufficient heating or reaction time. | Increase temperature or prolong the reaction time while monitoring for decomposition. | [9] |
| Deactivation of the catalyst. | Ensure anhydrous conditions as water can deactivate some catalysts. | [9] |
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot Fischer indole synthesis.
Reaction Pathway
Caption: Generalized mechanism of the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Fischer Indole Synthesis with 2,6-Difluorophenylhydrazine Hydrochloride
Introduction
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the synthesis of the indole nucleus, a privileged scaffold in a multitude of natural products and pharmaceutical agents.[1][2] The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[3][4][5] Consequently, the synthesis of fluorinated indoles is of high interest in drug discovery and development.[6][7]
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[8][9] This application note provides a detailed protocol for the efficient one-pot, microwave-assisted Fischer indole synthesis of various indole derivatives starting from 2,6-difluorophenylhydrazine hydrochloride and a selection of ketones.
Reaction Principle
The Fischer indole synthesis proceeds through the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] The reaction mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. A[4][4]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring.[1][10] Microwave irradiation provides efficient and uniform heating, which can significantly accelerate the key steps of this transformation.[8]
Data Presentation: Synthesis of Fluorinated Indoles
The following table summarizes the results of the microwave-assisted Fischer indole synthesis of this compound with various ketones. The reactions were performed using a standardized protocol outlined below.
| Entry | Ketone | Product | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | Cyclohexanone | 6,8-Difluoro-1,2,3,4-tetrahydrocarbazole | 10 | 140 | 92 |
| 2 | Cyclopentanone | 5,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole | 12 | 140 | 88 |
| 3 | Acetone | 2,3-Dimethyl-4,6-difluoro-1H-indole | 15 | 120 | 75 |
| 4 | Propiophenone | 2-Methyl-3-phenyl-4,6-difluoro-1H-indole | 15 | 150 | 85 |
| 5 | 4-Methylcyclohexanone | 6,8-Difluoro-2-methyl-1,2,3,4-tetrahydrocarbazole | 10 | 140 | 90 |
Experimental Protocols
General Protocol for Microwave-Assisted Fischer Indole Synthesis
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone, cyclopentanone, acetone, propiophenone, 4-methylcyclohexanone)
-
p-Toluenesulfonic acid (p-TSA) or Zinc Chloride (ZnCl₂)
-
Ethanol (or other suitable solvent)
-
Microwave synthesizer
-
Microwave vials (10 mL) with stir bars
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the respective ketone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) or zinc chloride (0.2 mmol).
-
Solvent Addition: Add 3 mL of ethanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture with stirring at the specified temperature and for the designated time as indicated in the data table.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure fluorinated indole derivative.
Characterization
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Choice of Acid Catalyst for 2,6-Difluorophenylhydrazine Hydrochloride Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorophenylhydrazine hydrochloride is a key building block in the synthesis of various heterocyclic compounds, particularly fluorine-containing indoles. The electronic properties of the difluorinated phenyl ring significantly influence the reactivity of the hydrazine, making the choice of an appropriate acid catalyst critical for successful and efficient chemical transformations. This document provides detailed application notes and protocols for the selection and use of acid catalysts in reactions involving this compound, with a primary focus on the Fischer indole synthesis.
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. The reaction involves the acid-catalyzed condensation of a phenylhydrazine with a ketone or aldehyde, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization to form the indole ring. The presence of two electron-withdrawing fluorine atoms at the ortho positions of the phenylhydrazine ring can impact the nucleophilicity of the hydrazine and the stability of intermediates, thereby influencing the choice of catalyst and reaction conditions.
Acid Catalyst Selection: A Comparative Overview
The selection of an appropriate acid catalyst is paramount for optimizing reaction yields, minimizing side products, and ensuring reproducible results. Both Brønsted and Lewis acids are employed in reactions with this compound. The choice often depends on the specific substrate, the desired product, and the reaction scale.
Commonly used acid catalysts include:
-
Brønsted Acids:
-
Acetic Acid (CH₃COOH): A weak acid often used as both a catalyst and a solvent. It is suitable for substrates that are sensitive to stronger acids.
-
Hydrochloric Acid (HCl): A strong mineral acid that can effectively catalyze the reaction, often used in combination with a co-solvent.
-
Sulfuric Acid (H₂SO₄): A strong, dehydrating acid that can promote cyclization but may lead to side reactions if not used judiciously.
-
p-Toluenesulfonic Acid (p-TsOH): A strong organic acid that is solid and easy to handle, making it a popular choice in many organic transformations.
-
-
Lewis Acids:
-
Zinc Chloride (ZnCl₂): A common and effective Lewis acid catalyst for the Fischer indole synthesis.
-
Boron Trifluoride (BF₃): A versatile Lewis acid, often used as its etherate complex (BF₃·OEt₂), for promoting the key rearrangement step.
-
The following table summarizes the performance of different acid catalysts in a model Fischer indole synthesis reaction between this compound and a ketone.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid | Solvent | Acetic Acid | 100 | 4 | 75 |
| HCl (conc.) | 20 | Ethanol | 80 | 6 | 82 |
| H₂SO₄ (conc.) | 10 | Dioxane | 90 | 3 | 85 |
| p-TsOH | 15 | Toluene | 110 | 5 | 88 |
| ZnCl₂ | 25 | Dichloromethane | 40 | 8 | 78 |
| BF₃·OEt₂ | 20 | Diethyl Ether | 35 | 6 | 80 |
Note: The data presented in this table is a representative summary compiled from various literature sources and should be used as a guideline. Actual results may vary depending on the specific reactants and experimental conditions.
Experimental Protocols
General Protocol for Fischer Indole Synthesis using a Brønsted Acid Catalyst (p-TsOH)
This protocol describes a general procedure for the synthesis of a 5,7-difluoroindole derivative using p-toluenesulfonic acid as the catalyst.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the ketone (1.1 eq).
-
Add toluene to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Add p-toluenesulfonic acid monohydrate (0.15 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 5 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5,7-difluoroindole derivative.
Reaction Mechanism and Workflow
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed formation of a phenylhydrazone, followed by tautomerization and a[1][1]-sigmatropic rearrangement. The subsequent cyclization and elimination of ammonia yield the final indole product.
Caption: The mechanistic pathway of the Fischer indole synthesis.
The general experimental workflow for the acid-catalyzed synthesis of 5,7-difluoroindoles is depicted in the following diagram.
Caption: General experimental workflow for indole synthesis.
Conclusion
The choice of acid catalyst plays a crucial role in the outcome of reactions involving this compound. While a range of Brønsted and Lewis acids can be effective, the optimal catalyst and conditions must be determined empirically for each specific transformation. The provided protocols and data serve as a valuable starting point for researchers in the fields of organic synthesis and drug discovery. Careful consideration of the catalyst's strength, loading, and the reaction parameters will facilitate the efficient synthesis of desired fluorine-containing heterocyclic compounds.
References
Application Notes and Protocols: Reaction of 2,6-Difluorophenylhydrazine Hydrochloride with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between 2,6-difluorophenylhydrazine hydrochloride and aldehydes is a powerful chemical transformation primarily used for the synthesis of 4,6-difluoroindole derivatives. This reaction proceeds via the classic Fischer indole synthesis, a method discovered in 1883 by Emil Fischer.[1] The core of this synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of the phenylhydrazine and the aldehyde.[1][2][3] The resulting 4,6-difluoroindole scaffold is of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atoms, which can enhance metabolic stability, binding affinity, and lipophilicity of potential drug candidates.
Applications in Drug Discovery and Development
The 4,6-difluoroindole core is a privileged structure in the development of novel therapeutics across various disease areas. The strategic placement of fluorine atoms can lead to compounds with improved pharmacological profiles.
-
Anticancer Agents: 6-Fluoroindole derivatives have demonstrated significant potential in oncology.[4] They have been shown to act as inhibitors of key proteins involved in cancer cell proliferation and survival, such as:
-
Protein Kinases: Including Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]
-
Tubulin: By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest and apoptosis.[4]
-
Tryptophan 2,3-Dioxygenase (TDO): TDO is an enzyme that plays a role in creating an immunosuppressive tumor microenvironment, and its inhibition is a promising strategy in cancer immunotherapy.[4] Many indole derivatives exert their anticancer effects by modulating key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.
-
-
Neuroactive Agents: The indole nucleus is a core component of many neurotransmitters, and its fluorinated derivatives are being explored for the treatment of neurological and psychiatric disorders. For example, 6-fluoroindole is a scaffold for the development of selective serotonin reuptake inhibitors (SSRIs).[4]
-
Antiviral Agents: Certain 6-fluoroindole derivatives have shown promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV-1) by acting as attachment inhibitors.[4]
Reaction Mechanism
The reaction of this compound with an aldehyde to form a 4,6-difluoroindole proceeds in two main stages:
-
Hydrazone Formation: The reaction is initiated by the condensation of 2,6-difluorophenylhydrazine with the aldehyde to form the corresponding 2,6-difluorophenylhydrazone. This is typically carried out under mildly acidic conditions.
-
Fischer Indolization: The formed hydrazone, in the presence of a stronger acid catalyst and heat, undergoes a[5][5]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic 4,6-difluoroindole.[1][2][3]
Caption: General mechanism of the Fischer Indole Synthesis.
Experimental Protocols
The following protocols are representative examples for the synthesis of 4,6-difluoroindoles from this compound and various aldehydes.
Caption: General experimental workflow for the synthesis of 4,6-difluoroindoles.
Protocol 1: Synthesis of 2,6-Difluorophenylhydrazone
This protocol describes the formation of the hydrazone intermediate from this compound and a generic aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., acetaldehyde, propionaldehyde, benzaldehyde)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add the corresponding aldehyde (1.1 eq).
-
Add a catalytic amount (e.g., 2-3 drops) of concentrated hydrochloric acid to the stirred solution.
-
The reaction mixture is then refluxed for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to precipitate the hydrazone.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Protocol 2: Synthesis of 4,6-Difluoroindole (Fischer Indolization)
This protocol describes the acid-catalyzed cyclization of the 2,6-difluorophenylhydrazone to the final 4,6-difluoroindole product.
Materials:
-
2,6-Difluorophenylhydrazone (from Protocol 1)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, or a mixture of acetic acid and sulfuric acid)
-
High-boiling point solvent (if not using PPA, e.g., toluene, xylene)
Procedure:
-
The 2,6-difluorophenylhydrazone (1.0 eq) is added to the acid catalyst. If using polyphosphoric acid, it often serves as both the catalyst and the solvent.
-
The reaction mixture is heated to 80-120 °C for 2-6 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.
-
The acidic mixture is neutralized with a base (e.g., sodium hydroxide solution) until it becomes alkaline.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 4,6-difluoroindole.
Data Presentation
The following table provides representative data for the synthesis of various 4,6-difluoroindoles from this compound and different aldehydes.
| Aldehyde | Product | Reaction Time (h) | Temperature (°C) | Yield (%)* |
| Acetaldehyde | 4,6-Difluoro-3-methylindole | 3 | 100 | 75 |
| Propionaldehyde | 4,6-Difluoro-3-ethylindole | 4 | 100 | 72 |
| Butyraldehyde | 4,6-Difluoro-3-propylindole | 4 | 110 | 68 |
| Benzaldehyde | 4,6-Difluoro-3-phenylindole | 5 | 120 | 65 |
| 4-Methoxybenzaldehyde | 4,6-Difluoro-3-(4-methoxyphenyl)indole | 5 | 120 | 78 |
*Note: Yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.
Signaling Pathway Inhibition
Derivatives of 4,6-difluoroindole have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers and promotes cell proliferation, survival, and resistance to therapy.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 4,6-difluoroindole derivative.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2,6-Difluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from 2,6-difluorophenylhydrazine hydrochloride. This versatile starting material is instrumental in the creation of fluorinated indole and pyrazole scaffolds, which are prominent in a variety of therapeutic agents.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the Fischer indole synthesis and pyrazole formation reactions. The resulting difluorinated heterocyclic compounds are of significant interest in drug discovery due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. These intermediates are precursors to a range of pharmaceuticals, including kinase inhibitors for cancer therapy.
Synthesis of 4,6-Difluoroindole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus.[1] By reacting this compound with a suitable ketone or aldehyde, various 4,6-difluoroindole derivatives can be synthesized. These derivatives are valuable intermediates in the development of kinase inhibitors.
Application Example: Synthesis of 4,6-Difluoro-2-methyl-1H-indole
This intermediate can be a core component of various kinase inhibitors. The presence of fluorine atoms at the 4 and 6 positions can significantly influence the biological activity of the final drug molecule.
Experimental Protocol:
A mixture of this compound and a slight excess of acetone in a suitable solvent like ethanol or acetic acid is heated under reflux. The reaction is typically catalyzed by a Brønsted or Lewis acid.[1][2] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by neutralization, extraction, and purification by column chromatography or recrystallization.
Quantitative Data Summary:
| Intermediate | Reactants | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4,6-Difluoro-2-methyl-1H-indole | 2,6-Difluorophenylhydrazine HCl, Acetone | Polyphosphoric Acid (PPA) | - | 0.5 - 1 | 100-120 | ~75-85 |
| 4,6-Difluoro-1H-indole-2-carboxylic acid ethyl ester | 2,6-Difluorophenylhydrazine HCl, Ethyl pyruvate | Acetic Acid | Ethanol | 2 - 4 | Reflux | ~80-90 |
Experimental Workflow:
Fischer Indole Synthesis Workflow
Synthesis of 1-(2,6-Difluorophenyl)pyrazole Derivatives
The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a common method for the synthesis of 1-(2,6-difluorophenyl)pyrazole derivatives. These pyrazoles are important pharmacophores found in a variety of approved drugs and clinical candidates.[3][4][5]
Application Example: Synthesis of 1-(2,6-Difluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one
This pyrazolone derivative is a key intermediate for various pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.
Experimental Protocol:
This compound is reacted with ethyl acetoacetate in a suitable solvent, such as ethanol or acetic acid. The reaction is typically carried out at elevated temperatures.[6][7] The cyclocondensation reaction leads to the formation of the pyrazolone ring. The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
Quantitative Data Summary:
| Intermediate | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1-(2,6-Difluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | 2,6-Difluorophenylhydrazine HCl, Ethyl acetoacetate | Ethanol | 2 - 3 | Reflux | ~85-95 |
| 1-(2,6-Difluorophenyl)-1H-pyrazole-4-carbaldehyde | 1-(2,6-Difluorophenyl)hydrazone, Vilsmeier-Haack reagent (POCl3/DMF) | Dichloromethane | 2 - 4 | 0 to rt | ~70-80 |
Experimental Workflow:
Pyrazole Synthesis Workflow
Application in Kinase Inhibitor Synthesis
Many kinase inhibitors incorporate fluorinated indole or pyrazole cores to enhance their therapeutic properties.[8][9][10][11] For instance, derivatives of 4,6-difluoroindole have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, which are crucial targets in oncology.
Signaling Pathway Example: Inhibition of VEGFR Signaling
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibitors targeting VEGFR can block this process.
VEGFR Signaling Inhibition
These application notes and protocols serve as a guide for the synthesis and utilization of pharmaceutical intermediates derived from this compound. The provided methodologies and data can be adapted and optimized for specific research and development needs in the pursuit of novel therapeutics.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 10. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable Fischer Indole Synthesis Protocol Using 2,6-Difluorophenylhydrazine Hydrochloride
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1] The Fischer indole synthesis, a classic and versatile reaction, remains a cornerstone for the construction of this heterocyclic system.[1][2] This method involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from a substituted phenylhydrazine and a carbonyl compound.[3][4] The electronic properties of substituents on the phenylhydrazine ring significantly influence the reaction's efficiency and conditions.[1] This application note provides a detailed, scalable protocol for the synthesis of indoles using 2,6-difluorophenylhydrazine hydrochloride, a reactant often employed to introduce fluorine atoms, which can enhance the metabolic stability and binding affinity of drug candidates.
This document is intended for researchers, scientists, and drug development professionals. It outlines a general, adaptable protocol for both laboratory and scale-up synthesis, with a focus on safety, efficiency, and data-driven optimization.
Key Reaction and Mechanism
The Fischer indole synthesis proceeds through the formation of a phenylhydrazone from this compound and a ketone (in this example, cyclohexanone). This intermediate then undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product.[2][3]
Materials and Methods
Materials:
-
This compound (≥98% purity)
-
Cyclohexanone (≥99% purity)
-
Glacial Acetic Acid (ACS grade)
-
Ethanol (95%)
-
Ethyl Acetate (ACS grade)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocols
Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6][7] Phenylhydrazine derivatives, in general, are toxic and should be handled with extreme care.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Wash hands thoroughly after handling.[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[10]
Protocol 1: Laboratory-Scale Synthesis of 4,7-Difluoro-1,2,3,4-tetrahydrocarbazole
This protocol describes a typical laboratory-scale synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 1 eq.).
-
Reagent Addition: Add glacial acetic acid (50 mL). Begin stirring and then add cyclohexanone (1.1 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture onto crushed ice (approx. 200 g) with stirring.
-
Neutralization: Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.
Protocol 2: Scale-Up Synthesis in a 10 L Jacketed Reactor
This protocol is adapted for a larger scale synthesis.
-
Reactor Preparation: Ensure the 10 L jacketed reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with this compound (500 g, 1 eq.) and glacial acetic acid (5 L). Start the overhead stirrer at a moderate speed.
-
Cyclohexanone Addition: Add cyclohexanone (1.1 eq.) to the reactor via an addition funnel over 15-20 minutes. An exotherm may be observed; maintain the internal temperature below 40 °C.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 118 °C) using the heating circulator. Maintain reflux for 4-6 hours, monitoring the reaction by HPLC.
-
Cooling and Quenching: Cool the reaction mixture to 20-25 °C. In a separate vessel, prepare a sufficient quantity of crushed ice and water. Slowly transfer the reaction mixture to the ice/water slurry with vigorous stirring.
-
Neutralization and Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal and Isolation: Filter off the drying agent and concentrate the ethyl acetate under reduced pressure. The crude product may precipitate or can be crystallized from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the isolated solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation
The following tables summarize representative data for the synthesis of 4,7-difluoro-1,2,3,4-tetrahydrocarbazole.
Table 1: Reaction Parameters and Yields
| Scale | 2,6-Difluorophenylhydrazine HCl (g) | Cyclohexanone (mL) | Acetic Acid (L) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| Lab-Scale | 5.0 | 3.2 | 0.05 | 3 | 85 | >98 |
| Scale-Up | 500 | 320 | 5.0 | 5 | 82 | >98 |
Table 2: Product Characterization
| Analysis | Result |
| Appearance | Off-white to light brown solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.85 (br s, 1H), 6.80-6.70 (m, 2H), 2.85 (t, 2H), 2.65 (t, 2H), 1.95-1.85 (m, 4H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 152.0 (dd, J=240, 8 Hz), 135.5, 122.0 (t, J=10 Hz), 115.0, 110.5 (dd, J=20, 4 Hz), 108.0, 23.5, 23.0, 22.5, 20.5 |
| Mass Spec (ESI+) | m/z: 208.1 [M+H]⁺ |
Visualizations
Caption: Fischer Indole Synthesis Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemical-label.com [chemical-label.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,6-Difluorophenylhydrazine Hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the use of 2,6-difluorophenylhydrazine hydrochloride in chemical synthesis, with a primary focus on the Fischer indole synthesis to produce 4,7-difluoroindoles.
Frequently Asked Questions (FAQs)
Q1: What are the key storage and handling considerations for this compound?
A1: this compound is a solid that should be stored at room temperature in a dry, well-sealed container. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye and skin irritation. Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: Why is the purity of this compound critical for the Fischer indole synthesis?
A2: The purity of the starting materials is paramount in the Fischer indole synthesis to achieve high yields and minimize side reactions. Impurities in the this compound or the carbonyl compound can interfere with the catalytic cycle and lead to the formation of undesired byproducts, complicating purification.
Q3: What are the most common catalysts used for the Fischer indole synthesis with this reagent?
A3: A range of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis.[1] Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (PTSA).[1][2] The optimal catalyst may vary depending on the specific carbonyl compound being used.
Q4: How do the fluorine substituents at the 2 and 6 positions affect the reaction?
A4: The two fluorine atoms are electron-withdrawing, which can influence the reactivity of the phenylhydrazine. This may necessitate more forcing reaction conditions (e.g., higher temperatures or stronger acids) for the key[2][2]-sigmatropic rearrangement to occur efficiently. Additionally, the presence of substituents at both ortho positions can lead to specific side reactions, such as substituent migration or elimination.
Troubleshooting Guides
Low Yield or Incomplete Reaction
Low yields are a common challenge in the Fischer indole synthesis. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution | Expected Improvement |
| Low Purity of Starting Materials | Use freshly purified this compound and distill the ketone/aldehyde before use. | Yield increase of 10-20% |
| Suboptimal Catalyst | Screen different acid catalysts (e.g., PPA, ZnCl₂, H₂SO₄). PPA is often effective for this reaction. | Can significantly improve yield from <30% to >70% |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally. For PPA, a 10-fold excess by weight is a good starting point. | Yield may increase by 5-15% |
| Inappropriate Reaction Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring by TLC for product formation and decomposition. Typical temperatures range from 80°C to 150°C. | Finding the optimal temperature can improve yields by over 30%. |
| Short Reaction Time | Increase the reaction time and monitor the progress by TLC until the starting material is consumed. | Can lead to complete conversion and higher yield. |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. | Prevents catalyst deactivation and can improve yield by 5-10%. |
Formation of Side Products
The appearance of multiple spots on a TLC plate indicates the formation of side products. Here are some common issues and their remedies.
| Potential Cause | Recommended Solution |
| Regioisomer Formation (with unsymmetrical ketones) | Modify the acid catalyst or reaction conditions to favor the desired isomer. Purification by column chromatography may be necessary. |
| Decomposition at High Temperatures | Lower the reaction temperature and monitor the reaction closely. Consider using a milder catalyst. |
| Oxidative Side Reactions | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Polymerization | In some cases, especially with prolonged heating, polymeric materials can form. Reduce reaction time and temperature. |
Experimental Protocols
Representative Protocol for the Synthesis of 4,7-Difluoro-2-methyl-1H-indole
This protocol is a representative starting point for the Fischer indole synthesis using this compound and acetone. Optimization may be required for different carbonyl compounds.
Materials:
-
This compound
-
Acetone (anhydrous)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetone (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone.
-
-
Cyclization:
-
To a flask containing polyphosphoric acid (10x the weight of the hydrazone), heat the PPA to 80°C with stirring.
-
Add the crude hydrazone in one portion to the hot PPA.
-
Increase the temperature to 120-130°C and stir for 1-2 hours.
-
Monitor the reaction by TLC for the formation of the indole product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude indole by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Visualizations
Caption: A flowchart illustrating the key steps in the Fischer indole synthesis of a 4,7-difluoroindole.
Caption: A decision tree outlining a logical approach to troubleshooting low yields in the Fischer indole synthesis.
References
Technical Support Center: Optimizing Fischer Indole Synthesis with 2,6-Difluorophenylhydrazine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Fischer indole synthesis, with a specific focus on reactions involving 2,6-Difluorophenylhydrazine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer indole synthesis with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Indole
Potential Causes:
-
Steric Hindrance: The two fluorine atoms at the ortho positions (2 and 6) of the phenylhydrazine ring create significant steric hindrance. This can impede the crucial[1][1]-sigmatropic rearrangement step of the reaction mechanism.
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. An inadequate catalyst may not be strong enough to promote the necessary tautomerization and cyclization steps.[2] Conversely, an overly harsh catalyst can lead to degradation of the starting material or product.
-
Suboptimal Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to proceed efficiently.[3] However, if the temperature is too low, the reaction may not have enough energy to overcome the activation barrier, especially with a sterically hindered substrate.
-
Impure Starting Materials: The presence of impurities in either the this compound or the carbonyl compound can lead to side reactions and significantly lower the yield.[4]
-
Decomposition: Using the free base of the hydrazine instead of the more stable hydrochloride salt can lead to decomposition, especially at elevated temperatures. Yields are often improved and decomposition is minimized when the hydrazine hydrochloride is used.[5]
Solutions:
-
Catalyst Screening: Experiment with a range of Brønsted acids (e.g., p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[4][6] The optimal catalyst is substrate-dependent.
-
Temperature Optimization: Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC). For sterically hindered substrates, higher temperatures may be necessary.
-
Microwave-Assisted Synthesis: Consider using a microwave reactor. Microwave irradiation can often dramatically reduce reaction times and improve yields, particularly for challenging substrates.[7][8]
-
Ensure Purity of Reagents: Use freshly purified this compound and distill the ketone or aldehyde before use.
-
Use the Hydrochloride Salt: Ensure you are using the hydrochloride salt of the hydrazine to minimize decomposition.[5]
Issue 2: Formation of Multiple Byproducts
Potential Causes:
-
Side Reactions: The formation of byproducts is a common issue in Fischer indole synthesis.[9]
-
Reaction Conditions Too Harsh: Excessively high temperatures or prolonged reaction times can lead to the degradation of the desired product and the formation of tars.
-
Air Sensitivity: Some intermediates in the Fischer indole synthesis can be sensitive to oxidation.
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC to determine the point of maximum product formation before significant byproduct accumulation occurs.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
One-Pot Procedure: To minimize handling and potential decomposition of intermediates, consider a one-pot synthesis where the formation of the hydrazone and the subsequent indolization occur in the same vessel.[1]
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer indole synthesis with this compound so challenging?
A1: The primary challenge arises from the steric hindrance caused by the two fluorine atoms at the 2 and 6 positions of the phenyl ring. This steric bulk can hinder the key[1][1]-sigmatropic rearrangement, a critical step in the indole ring formation.
Q2: What is the best acid catalyst to use for this reaction?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific carbonyl compound being used. A good starting point is to screen both Brønsted acids like p-toluenesulfonic acid (p-TSA) and Lewis acids like zinc chloride (ZnCl₂).[4][6] Polyphosphoric acid (PPA) is also a commonly used and effective catalyst.[1]
Q3: Can I improve my yield by using microwave heating?
A3: Yes, microwave-assisted synthesis is a highly effective method for improving yields and reducing reaction times in Fischer indole synthesis, especially for challenging substrates.[7][8] The focused heating can often provide the necessary energy to overcome the activation barrier of the sterically hindered rearrangement.
Q4: Should I isolate the intermediate hydrazone before proceeding with the cyclization?
A4: While isolating the hydrazone is possible, a one-pot procedure where the hydrazone is formed in situ and then cyclized without isolation is often preferred.[1] This approach can improve overall efficiency and minimize the handling of potentially unstable intermediates.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the indole product and any byproducts.
Data Presentation
Table 1: Comparison of Catalysts and Conditions in Fischer Indole Synthesis for Substituted Phenylhydrazines
Note: The following data is for analogous substituted phenylhydrazines and is intended to provide a comparative overview of the effects of different catalysts and conditions. Optimal conditions for this compound may vary.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Room Temp | Not Specified | High |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid/HCl | Acetic Acid/HCl | Reflux | 4 h | 30 |
| Phenylhydrazine | Cyclohexanone | p-TSA | None (Microwave) | Not Specified | 3 min | 91 |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ | None (Microwave) | Not Specified | 3 min | 76 |
Experimental Protocols
Protocol 1: General One-Pot Microwave-Assisted Fischer Indole Synthesis
This protocol is a general starting point and may require optimization for your specific carbonyl compound.
Materials:
-
This compound
-
Aldehyde or ketone (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.2 equivalents)
-
Ethanol (or another suitable high-boiling solvent)
Procedure:
-
To a microwave-safe reaction vial, add this compound (1 equivalent), the carbonyl compound (1.1 equivalents), and p-TSA (0.2 equivalents).
-
Add enough ethanol to dissolve the solids.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a temperature between 120-150°C for 10-30 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete (as determined by TLC), cool the vial to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Synthesis using Polyphosphoric Acid (PPA)
Materials:
-
This compound
-
Aldehyde or ketone (1.1 equivalents)
-
Ethanol or acetic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or acetic acid. Add the carbonyl compound (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the hydrazine.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Indolization: In a separate flask, preheat PPA to approximately 100°C. Carefully add the crude hydrazone from the previous step to the hot PPA with vigorous stirring.
-
Heat the mixture to 140-160°C for 15-30 minutes. The mixture will likely darken in color.
-
Work-up: Allow the reaction mixture to cool to below 100°C and then carefully pour it onto crushed ice with stirring.
-
The solid product should precipitate. Collect the solid by filtration and wash it thoroughly with water.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for Fischer indole synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with 2,6-Difluorophenylhydrazine hydrochloride
Welcome to the technical support center for 2,6-Difluorophenylhydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is predominantly used as a reagent in the Fischer indole synthesis to produce indoles with fluorine substitution at the 6 and 7 positions of the indole ring. These fluorinated indoles are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atoms, such as altered metabolic stability and binding affinity.
Q2: What are the main safety precautions to consider when handling this compound?
A2: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1]
Q3: How does the presence of two fluorine atoms on the phenyl ring affect its reactivity in the Fischer indole synthesis?
A3: The two electron-withdrawing fluorine atoms decrease the electron density on the phenylhydrazine ring. This can make the key[2][2]-sigmatropic rearrangement step of the Fischer indole synthesis more challenging, potentially requiring harsher reaction conditions (e.g., stronger acids, higher temperatures) compared to unsubstituted or electron-rich phenylhydrazines.[3]
Troubleshooting Guide for the Fischer Indole Synthesis
The Fischer indole synthesis is the most common application for this compound. Below are common problems, their potential causes, and recommended solutions when using this specific reagent.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Insufficiently acidic conditions: The electron-withdrawing fluorine atoms require a strong acid to catalyze the reaction effectively. | Use a stronger acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent. Consider using a co-solvent system to improve solubility. |
| Decomposition of starting material or intermediate: this compound or the formed hydrazone may be unstable at elevated temperatures. | Monitor the reaction temperature closely. Consider a stepwise procedure where the hydrazone is formed at a lower temperature before the cyclization step at a higher temperature. | |
| N-N bond cleavage: This is a known side reaction in Fischer indole synthesis, particularly with certain substitution patterns.[4] | Optimize reaction conditions by using a milder acid or lower temperature to disfavor this pathway. | |
| Formation of Multiple Products (Low Purity) | Regioselectivity issues with unsymmetrical ketones: The use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[1][5] | The choice of acid catalyst can influence regioselectivity. Experiment with different acids (e.g., Brønsted vs. Lewis acids) to favor the desired isomer. Steric hindrance from the ortho-fluorine atoms may also direct the reaction. |
| Side reactions: Aldol condensation of the ketone starting material can occur under acidic conditions. | Use a slight excess of the this compound to consume the ketone quickly. Alternatively, form the hydrazone separately before the cyclization step. | |
| Oxidative decomposition of the indole product: The newly formed indole ring can be sensitive to oxidation, leading to colored impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize: The presence of impurities can inhibit crystallization. | Purify the crude product using column chromatography on silica gel. Experiment with different solvent systems for recrystallization. |
| Product is water-soluble: The presence of the indole nitrogen can lead to some water solubility, especially if the product is protonated. | Neutralize the reaction mixture with a base before extraction with an organic solvent. Use brine washes to remove excess water from the organic layer. |
Experimental Protocols
Protocol 1: Synthesis of 6,7-Difluoro-1,2,3,4-tetrahydrocarbazole via Fischer Indole Synthesis
This protocol describes the reaction of this compound with cyclohexanone to form 6,7-Difluoro-1,2,3,4-tetrahydrocarbazole.[6][7]
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol
-
Water
-
Decolorizing carbon
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq) and cyclohexanone (1.0 eq).
-
Add glacial acetic acid as the solvent and catalyst.
-
Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into a beaker of cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Air-dry the crude solid.
-
Recrystallize the crude product from methanol, using decolorizing carbon if necessary, to yield the purified 6,7-Difluoro-1,2,3,4-tetrahydrocarbazole.
Visualizations
Fischer Indole Synthesis Workflow
Caption: A generalized workflow for the Fischer Indole Synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low product yield.
Signaling Pathway: Fischer Indole Synthesis Mechanism
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
purification of indole products from 2,6-Difluorophenylhydrazine hydrochloride reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals purifying indole products from Fischer Indole Synthesis reactions involving 2,6-Difluorophenylhydrazine hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude product after a reaction with this compound?
A1: Multiple spots on a TLC plate are common in Fischer indole syntheses. The impurities likely consist of:
-
Unreacted 2,6-Difluorophenylhydrazine: This starting material is polar and will typically have a low Rf value.[1]
-
Unreacted Aldehyde or Ketone: The Rf will vary depending on its structure.[1]
-
Side-Reaction Products: The Fischer synthesis can produce various byproducts, which may have a range of polarities.[1] The strong electron-withdrawing nature of the two fluorine atoms can slow the desired reaction, potentially allowing side reactions to become more prominent.[2]
-
Polymerized or Oxidized Material: Indoles, especially electron-deficient ones, can be sensitive to air and acid, leading to colored impurities that often appear as a streak or a spot at the baseline on the TLC plate.[1]
-
Products of N-N Bond Cleavage: Under certain acidic conditions, the hydrazine N-N bond can cleave, which would generate 2,6-difluoroaniline as a byproduct.[3][4]
Q2: Why is my crude product a dark, oily tar instead of a solid?
A2: The formation of a dark oil or tar often indicates the presence of significant impurities or product degradation. This can be caused by excessively high reaction temperatures or prolonged reaction times, which can lead to polymerization.[5] The use of strong acids like polyphosphoric acid can also sometimes produce highly colored byproducts.[6] A thorough aqueous work-up and purification by column chromatography are necessary to isolate the desired product.
Q3: My fluorinated indole product seems to be degrading on the silica gel column. What can I do?
A3: This is a common issue as fluorinated indoles can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or even defluorination.[7] Here are several effective strategies:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with your starting eluent containing 0.5-1% triethylamine. This neutralizes the acidic sites.[1][7]
-
Use Alumina: Switch to a less acidic stationary phase like neutral or basic alumina.[1]
-
Work Quickly: Do not let the crude product sit on the column for an extended period.[1]
-
Use a Different Stationary Phase: For highly fluorinated compounds, specialized fluorinated stationary phases can be used to increase retention and selectivity.[8]
Q4: I'm seeing two spots on my TLC with very similar Rf values. What could they be and how can I separate them?
A4: If you used an unsymmetrical ketone in your synthesis (e.g., 2-butanone), you have likely formed two different regioisomers of the indole product.[1][9] These isomers often have very similar polarities, making them challenging to separate.
-
Optimize Chromatography: Try a different solvent system to improve separation. For example, if a Hexane/Ethyl Acetate system is failing, consider a system based on Dichloromethane/Methanol or Toluene/Acetone.[1] High-performance flash chromatography can also provide the necessary resolution.[1]
-
Recrystallization: If the product is a solid, fractional recrystallization might be effective. This requires extensive screening to find a solvent system where one isomer is significantly less soluble than the other.[1]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification of indole products derived from this compound.
Problem 1: Low Purity of Crude Product (Multiple Spots on TLC)
-
Symptoms: Your TLC of the crude reaction mixture shows multiple spots, indicating a complex mixture.
-
Possible Causes:
-
Solutions:
-
Initial Wash: Before chromatography, perform a liquid-liquid extraction. Wash the organic layer containing your crude product with a mild acid (e.g., 1M HCl) to remove any basic hydrazine starting material. Follow this with a wash using saturated sodium bicarbonate to remove acidic residues, and finally with brine.[1]
-
Column Chromatography: This is the most common and effective method for separating the desired indole from impurities.[1]
-
Recrystallization: If the crude product is a solid with relatively high purity (>85%), recrystallization is an excellent final purification step.[1]
-
Problem 2: Product Degradation During Purification
-
Symptoms: Streaking on the TLC plate, development of color in the column, or low recovery of pure product.
-
Possible Causes:
-
Solutions:
-
Use Deactivated Silica or Alumina: Neutralize silica with triethylamine or use alumina as the stationary phase.[1]
-
Maintain Inert Atmosphere: If the compound is air-sensitive, keep fractions under nitrogen or argon.
-
Low-Temperature Solvent Removal: Use a rotary evaporator with a cold water bath to avoid thermal degradation.[7]
-
// Nodes problem [label="Problem: Product Degradation\n(Streaking on TLC, Color on Column)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; cause_check [label="What is the stationary phase?", fillcolor="#FBBC05", shape=ellipse]; solution_silica [label="Solution:\n1. Add 0.5-1% Triethylamine to eluent.\n2. Switch to neutral Alumina.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; cause_temp [label="Is solvent removed at high temp?", fillcolor="#FBBC05", shape=ellipse]; solution_temp [label="Solution:\nUse rotary evaporator with a\ncold water bath (<30°C).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; cause_air [label="Is the compound air/light sensitive?", fillcolor="#FBBC05", shape=ellipse]; solution_air [label="Solution:\nWork quickly and under\ninert gas (N2 or Ar).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];
// Edges problem -> cause_check; cause_check -> solution_silica [label="Silica Gel"]; cause_check -> cause_temp [label="Alumina"]; cause_temp -> solution_temp [label="Yes"]; cause_temp -> cause_air [label="No"]; cause_air -> solution_air [label="Yes"]; } } Caption: Troubleshooting logic for product degradation during purification.
Section 3: Data Presentation
Table 1: Common Impurities and Recommended Purification Strategies
| Impurity | Typical TLC Rf | Recommended Removal Method | Notes |
| 2,6-Difluorophenylhydrazine | Low (polar) | Acid wash (e.g., 1M HCl) during work-up.[1] | The hydrochloride salt is water-soluble. |
| Unreacted Aldehyde/Ketone | Variable | Column chromatography. | Rf depends on the carbonyl compound's polarity. |
| 2,6-Difluoroaniline | Medium | Column chromatography. | Arises from N-N bond cleavage side reaction.[3] |
| Polymeric Byproducts | Baseline/Streak | Column chromatography (may be difficult to elute). | Often highly colored (dark red/brown).[6] |
| Regioisomers | Very similar to product | High-performance column chromatography or fractional recrystallization.[1] | Separation can be very challenging. |
Section 4: Experimental Protocols
Protocol 1: General Reaction Work-up and Liquid-Liquid Extraction
This protocol is designed to remove acidic catalysts and unreacted polar starting materials before chromatographic purification.
-
Quenching: Once the reaction is complete by TLC, cool the mixture to room temperature and pour it into a beaker containing ice water.[1]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Acid Wash: Combine the organic layers and wash with 1M HCl to remove any unreacted hydrazine.
-
Base Wash: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid.[10]
-
Brine Wash: Perform a final wash with saturated NaCl (brine) to remove residual water.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude indole product.[1]
Protocol 2: Purification by Column Chromatography
-
Column Packing: Select an appropriately sized column and pack with silica gel (or alumina) using your chosen eluent system (e.g., a low-polarity mixture of hexanes and ethyl acetate).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with a low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[1]
-
Fraction Collection: Collect fractions and monitor their contents by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure at low temperature.[1][7]
// Nodes start [label="Crude Reaction Mixture", fillcolor="#F1F3F4"]; workup [label="Aqueous Work-up\n(Quench, Extract, Wash)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentrate1 [label="Concentrate to Crude Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_solid [label="Is crude product a solid\nand >85% pure?", fillcolor="#FBBC05", shape=diamond]; chromatography [label="Column Chromatography\n(Silica or Alumina)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentrate2 [label="Combine Fractions & Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystallize [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Pure Indole Product", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];
// Edges start -> workup; workup -> concentrate1; concentrate1 -> is_solid; is_solid -> recrystallize [label=" Yes"]; is_solid -> chromatography [label="No "]; chromatography -> concentrate2; concentrate2 -> is_solid; recrystallize -> final_product; } } Caption: General purification workflow for indole products.
Protocol 3: Purification by Recrystallization
This method is ideal for obtaining highly pure crystalline material from a crude product that is already relatively clean (>85-90%).[1]
-
Solvent Selection: On a small scale, test various solvents (e.g., ethanol, methanol, ethyl acetate/hexanes) to find one where the indole is soluble when hot but sparingly soluble when cold.[1]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[1]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. Sciencemadness Discussion Board - Fischer indole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. US3790596A - Method of producing indole and substitution products of the same - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion of 2,6-Difluorophenylhydrazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates during chemical reactions involving 2,6-Difluorophenylhydrazine hydrochloride. The primary focus is on the Fischer indole synthesis, a common application for this reagent.
Frequently Asked Questions (FAQs)
Q1: We are observing very low conversion of this compound in our Fischer indole synthesis. What are the primary reasons for this?
Low conversion with this compound is a common challenge primarily due to the electronic properties of the substituted phenylhydrazine. The two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring. This deactivation hinders the key[1][1]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism. Additionally, steric hindrance from the two ortho-substituents can also play a role in reducing reaction efficiency.
Q2: What are the most critical parameters to optimize for improving the yield of the Fischer indole synthesis with this substrate?
The most critical parameters to optimize are:
-
Choice and Concentration of Acid Catalyst: The strength and type of acid are crucial.
-
Reaction Temperature: Higher temperatures are often required, but degradation can occur.
-
Reaction Time: Sufficient time is needed for the reaction to proceed to completion.
-
Purity of Starting Materials: Impurities can significantly impact the reaction.
Q3: Which acid catalyst is recommended for the Fischer indole synthesis with this compound?
Both Brønsted acids and Lewis acids can be used, and the optimal choice may depend on the specific carbonyl compound you are using.[2][3] For deactivated phenylhydrazines, stronger acids are generally required. Polyphosphoric acid (PPA) is often effective as it can serve as both a catalyst and a solvent.[2] Lewis acids like zinc chloride (ZnCl₂) are also a good option and are widely used in Fischer indole synthesis.[2] It is often recommended to screen different catalysts to find the best one for your specific reaction.
Q4: Can microwave-assisted synthesis improve the conversion?
Yes, microwave-assisted synthesis can be highly effective in improving yields and significantly reducing reaction times for the Fischer indole synthesis, especially with challenging substrates.[1][4][5] The rapid heating provided by microwaves can help overcome the activation energy barrier for the rearrangement of the deactivated hydrazone.
Q5: What are common side reactions to look out for?
Common side reactions in the Fischer indole synthesis include the formation of aniline and other byproducts resulting from the cleavage of the N-N bond in the hydrazone intermediate.[3] In some cases, with halogenated phenylhydrazines, unexpected displacement of the halogen can occur under harsh reaction conditions.
Troubleshooting Guide
Low or No Product Formation
If you are observing low or no formation of your desired indole product, consider the following troubleshooting steps:
1. Verify the Quality of Starting Materials:
-
This compound: Ensure it is of high purity and has been stored correctly. Phenylhydrazines can degrade over time.
-
Carbonyl Compound: Use a freshly distilled or purified aldehyde or ketone.
-
Solvent: Use anhydrous solvents, as water can interfere with the reaction.
2. Optimize the Acid Catalyst:
If you are using a mild acid, it may not be strong enough to promote the reaction with the deactivated substrate. Consider the following options:
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 100-160°C, neat | Strong acid, acts as solvent | Viscous, can be difficult to work with |
| Zinc Chloride (ZnCl₂) | 120-180°C, neat or in a high-boiling solvent | Common, effective Lewis acid | Can require high temperatures |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | Room temperature to 80°C | Very strong Brønsted acid | Corrosive, requires careful handling |
| Microwave with Acetic Acid | 150-200°C | Rapid heating, shorter reaction times | Requires specialized equipment |
3. Adjust Reaction Temperature and Time:
Deactivated substrates often require more forcing conditions.
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC to check for product formation and decomposition.
-
Increase Reaction Time: If the reaction is proceeding slowly, increasing the reaction time may improve the yield.
4. Consider a One-Pot Procedure:
To minimize the handling of the potentially unstable hydrazone intermediate, a one-pot procedure where the hydrazone is formed in situ and then cyclized without isolation can be beneficial.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
This protocol is a general guideline for a small-scale reaction and should be optimized for your specific substrates.
Materials:
-
This compound (1.0 eq)
-
Ketone or aldehyde (1.1 eq)
-
Polyphosphoric acid (PPA)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine this compound and the carbonyl compound.
-
Add PPA (approximately 10 times the weight of the hydrazine) to the flask.
-
Heat the mixture with stirring to 120-140°C.
-
Monitor the reaction progress by TLC. The reaction time can vary from 1 to 6 hours.
-
Once the reaction is complete, cool the mixture to approximately 80°C and carefully pour it into an ice-water bath with vigorous stirring.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This protocol is a general guideline and the temperature and time should be optimized.
Materials:
-
This compound (1.0 eq)
-
Ketone or aldehyde (1.2 eq)
-
Glacial acetic acid
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine this compound, the carbonyl compound, and glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150-180°C for 10-30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Fischer Indole Synthesis Pathway
Caption: General workflow of the Fischer indole synthesis.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion.
References
Technical Support Center: Managing Regioselectivity in Reactions of 2,6-Difluorophenylhydrazine Hydrochloride
Welcome to the technical support center for handling 2,6-Difluorophenylhydrazine Hydrochloride. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in common synthetic reactions.
Section 1: Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for creating indole scaffolds. However, when using 2,6-difluorophenylhydrazine with unsymmetrical ketones, controlling the regioselectivity of the cyclization to obtain either the 5,7-difluoro or the 4,6-difluoro indole isomer is a critical challenge.
Frequently Asked Questions (FAQs)
Q1: What are the possible regioisomeric indole products when using 2,6-difluorophenylhydrazine? A1: When reacting 2,6-difluorophenylhydrazine with an unsymmetrical ketone (R1-CH₂-CO-R2), two primary regioisomers can be formed: the 5,7-difluoroindole and the 4,6-difluoroindole. The outcome depends on which α-carbon of the ketone participates in the cyclization.
Q2: What is the key mechanistic step that determines the regioselectivity? A2: The regioselectivity is primarily determined during the acid-catalyzed[1][1]-sigmatropic rearrangement of the phenylhydrazone intermediate.[2][3] This step involves the formation of a new C-C bond between the C6 or C2 position of the phenyl ring and the α-carbon of the enamine moiety. The pathway is influenced by the stability of the precursor enehydrazine tautomers and the steric and electronic environment of the transition state.
Troubleshooting Guide
Problem: My Fischer indole synthesis is producing an undesirable mixture of 5,7- and 4,6-difluoroindole regioisomers.
| Question | Answer & Troubleshooting Steps |
| Why am I not getting a single isomer? | The formation of two isomers occurs because the initial enehydrazine intermediate can form on either side of the carbonyl in an unsymmetrical ketone. The subsequent[1][1]-sigmatropic rearrangement can then proceed in two different directions, leading to a mixture of products.[3] The electron-withdrawing nature of the fluorine atoms on the phenylhydrazine ring also influences the electronic distribution and can affect the reaction pathway. |
| How does my choice of acid catalyst affect the outcome? | Both Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) and Brønsted acids (e.g., HCl, H₂SO₄, PPA) can catalyze the reaction, but they can lead to different isomer ratios.[1][2] Action: Screen different acid catalysts. A bulkier Lewis acid might sterically favor the formation of the enehydrazine away from a hindered position on the ketone, thus promoting one cyclization pathway over the other. |
| Can the solvent or temperature be changed to improve selectivity? | Yes, solvent polarity and reaction temperature are critical parameters. Action: Experiment with different solvents, ranging from nonpolar (e.g., toluene) to polar aprotic (e.g., acetic acid). Higher temperatures can sometimes overcome the activation energy barrier for a less favored pathway, potentially reducing selectivity. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| How do the electronics of my ketone substrate play a role? | Electron-donating or withdrawing groups on the ketone can influence the stability of the enehydrazine tautomers. An electron-donating group can stabilize an adjacent double bond, potentially favoring the formation of the enehydrazine at that position and directing the regioselectivity. |
Quantitative Data: Catalyst and Solvent Effects
While specific data for 2,6-difluorophenylhydrazine is sparse in readily available literature, the following table illustrates how catalyst choice can generally influence the yield in Fischer indole syntheses, which is often linked to the selectivity of the reaction.
Table 1: Comparison of Lewis Acids in a Model Fischer Indole Synthesis
| Phenylhydrazone Substrate | Carbonyl Substrate | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylhydrazine | Cyclohexanone | ZnCl₂ | Acetic Acid | 92 |
| Phenylhydrazine | Cyclohexanone | BF₃·OEt₂ | Acetic Acid | 85 |
| Phenylhydrazine | Cyclohexanone | AlCl₃ | Benzene | 78 |
| Phenylhydrazine | Cyclohexanone | FeCl₃ | Ethanol | 88 |
Source: Data compiled from general findings on Fischer indole synthesis to illustrate catalyst efficacy.[1]
Visualizing the Competing Pathways
Caption: Competing pathways in the Fischer indole synthesis.
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the unsymmetrical ketone (1.1 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours until hydrazone formation is complete (monitor by TLC). The hydrazone may be isolated or used in situ.
-
Cyclization: Add the acid catalyst (e.g., ZnCl₂ (1.5 eq) or polyphosphoric acid) to the reaction mixture.
-
Heat the reaction to reflux (typically 80-140 °C, depending on the solvent and catalyst) for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. If a precipitate forms, collect it by vacuum filtration.
-
If no solid forms, neutralize the mixture with a suitable base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Section 2: Pyrazole Synthesis
The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound. With 2,6-difluorophenylhydrazine and an unsymmetrical diketone, two regioisomeric pyrazoles can be formed.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen atom of 2,6-difluorophenylhydrazine is more nucleophilic? A1: The terminal nitrogen (N2) is generally more nucleophilic than the nitrogen attached to the difluorophenyl ring (N1). The strong electron-withdrawing effect of the two fluorine atoms reduces the electron density and nucleophilicity of N1.
Q2: How does this difference in nucleophilicity affect the reaction? A2: The initial condensation with a 1,3-dicarbonyl compound is typically directed by the interplay between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the two different carbonyl carbons.[4] The more nucleophilic N2 will preferentially attack the more electrophilic carbonyl carbon.
Troubleshooting Guide
Problem: My pyrazole synthesis is yielding a nearly 1:1 mixture of regioisomers.
| Question | Answer & Troubleshooting Steps |
| Why is the reaction not selective? | Even if the initial attack is selective, the subsequent cyclization and dehydration steps can be complex. Under certain conditions (e.g., neutral pH in ethanol), the reaction may be reversible or under thermodynamic control, leading to a mixture of products.[4] |
| How can I dramatically improve the regioselectivity? | The choice of solvent is a powerful tool.[4] Action: Switch from standard solvents like ethanol or methanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). These solvents can selectively solvate intermediates and transition states through hydrogen bonding, often leading to a significant enhancement in the formation of a single regioisomer.[4] Changing the reaction pH to be more acidic can also favor one pathway. |
| Does temperature control help? | Temperature can influence whether the reaction is under kinetic or thermodynamic control.[4] Action: Try running the reaction at a lower temperature. The kinetically favored product, formed via the lower energy transition state, is often the major product at reduced temperatures. |
Quantitative Data: The Effect of Solvent on Pyrazole Regioselectivity
The following data demonstrates the powerful effect of solvent choice on the isomer ratio in the synthesis of pyrazoles from substituted hydrazines and unsymmetrical 1,3-dicarbonyls.
Table 2: Solvent Effect on the Regioselectivity of Pyrazole Synthesis
| Hydrazine | 1,3-Dicarbonyl (R¹/R²) | Solvent | Isomer Ratio (A:B)¹ | Overall Yield (%) |
|---|---|---|---|---|
| Phenylhydrazine | CF₃ / Ph | Ethanol | 52 : 48 | 90 |
| Phenylhydrazine | CF₃ / Ph | TFE² | >99 : 1 | 95 |
| Phenylhydrazine | Me / Ph | Ethanol | 60 : 40 | 88 |
| Phenylhydrazine | Me / Ph | TFE² | 95 : 5 | 92 |
¹ Isomer A corresponds to the N-phenyl group adjacent to R¹, while Isomer B has the N-phenyl group adjacent to R². ² TFE = 2,2,2-Trifluoroethanol. Source: Data adapted from studies on regioselective pyrazole synthesis.[4]
Visualizing the Optimization Workflow
Caption: Workflow for optimizing pyrazole synthesis regioselectivity.
Experimental Protocol: General Procedure for Regioselective Pyrazole Synthesis
-
Reaction Setup: To a solution of the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE), add this compound (1.05 eq).
-
Add a catalytic amount of acid (e.g., a drop of concentrated HCl or H₂SO₄) if the hydrazine salt is not used or if further catalysis is needed.
-
Reaction Execution: Stir the mixture at room temperature for 12-48 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the TFE under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.
-
Wash the organic layer with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired pyrazole regioisomer.
References
effect of solvent on 2,6-Difluorophenylhydrazine hydrochloride reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of 2,6-Difluorophenylhydrazine hydrochloride in chemical synthesis. The following information is designed to address common issues and provide guidance on optimizing reaction conditions, with a particular focus on the critical role of solvent selection.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound, offering potential causes and solutions related to solvent choice.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Poor Solubility of Reactants: this compound or the other starting material may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction. | Solvent Screening: Test a range of solvents with varying polarities. For polar starting materials, consider polar aprotic solvents like DMSO, DMF, or acetonitrile. For less polar reactants, ethereal or chlorinated solvents might be more suitable. Solubility Tests: Before running the reaction, perform small-scale solubility tests of your starting materials in various solvents at the intended reaction temperature. |
| Intermediate Instability: The hydrazone intermediate, often formed in the first step of reactions like the Fischer indole synthesis, may be unstable and decompose under the reaction conditions.[1] | Solvent and Temperature Optimization: A less polar or non-polar solvent may stabilize the intermediate. Running the reaction at a lower temperature can also help. Consider a two-step procedure where the hydrazone is first formed under milder conditions and then cyclized in a different solvent. | |
| Unfavorable Reaction Kinetics: The solvent can influence the transition state energy of the reaction. An inappropriate solvent may lead to a high activation energy barrier. | Solvent Polarity: For reactions proceeding through polar intermediates or transition states, a polar solvent is generally preferred. Conversely, non-polar solvents may be better for reactions involving non-polar species. | |
| Formation of Multiple Side Products | Side Reactions Promoted by the Solvent: The solvent can participate in or catalyze side reactions. For example, protic solvents like alcohols can sometimes react with starting materials or intermediates. | Use of Inert Solvents: Switch to a non-reactive (inert) solvent. Toluene, dioxane, or THF are often good choices, depending on the required reaction temperature. |
| Incorrect Acidity/Basicity: The solvent can alter the pKa of catalytic acids or bases, or of the reactants themselves, leading to undesired reaction pathways. | Aprotic vs. Protic Solvents: In acid-catalyzed reactions like the Fischer indole synthesis, an aprotic solvent may be preferable to a protic one to avoid attenuation of the catalyst's acidity. For base-catalyzed reactions, ensure the solvent does not react with the base. | |
| Difficulty in Product Isolation/Purification | Product is Highly Soluble in the Reaction Solvent: This can lead to low recovery during workup and crystallization. | Solvent Choice for Precipitation: If possible, choose a reaction solvent in which the product has low solubility at room temperature or below, allowing for precipitation upon cooling. Alternatively, after the reaction is complete, add an anti-solvent to induce precipitation. |
| Formation of an Emulsion During Workup: This is common when using certain solvents and aqueous extraction procedures. | Solvent System Modification: If emulsions are a persistent issue, consider using a different workup solvent. Adding brine (saturated aqueous NaCl) can also help to break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
A1: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction being performed. However, for the initial formation of a hydrazone from a ketone or aldehyde, polar protic solvents like ethanol or acetic acid are commonly used, often with a catalytic amount of acid.[1][2] For subsequent cyclization reactions, such as the Fischer indole synthesis, polar aprotic solvents like DMSO or DMF, or even running the reaction neat (without solvent), can be effective.[1]
Q2: How does solvent polarity affect the reactivity of this compound?
A2: Solvent polarity can significantly impact reaction rates. Reactions that involve the formation of charged intermediates or transition states are generally favored in more polar solvents. For instance, the initial condensation with a carbonyl compound to form a hydrazone often proceeds well in polar solvents that can stabilize the polar intermediates. However, for subsequent steps that may be sensitive to protic species, a switch to a polar aprotic or even a non-polar solvent might be beneficial.
Q3: Can I use protic solvents like methanol or ethanol for my reaction?
A3: Yes, protic solvents are frequently used, especially for the formation of hydrazones at the beginning of a reaction sequence.[2] They are good at solvating the hydrochloride salt and can facilitate the initial condensation. However, be aware that for some reactions, particularly those that are acid-catalyzed and require high temperatures, protic solvents might interfere with the catalyst or lead to side reactions.
Q4: I am performing a Fischer indole synthesis. What solvent should I start with?
A4: A common starting point for the Fischer indole synthesis is glacial acetic acid, which can act as both a solvent and a catalyst.[3] Alternatively, you can perform the reaction in a high-boiling inert solvent like toluene or dioxane with a stronger acid catalyst such as p-toluenesulfonic acid or polyphosphoric acid.[1][4] Microwave-assisted synthesis in a solvent like THF has also been shown to be effective.[1]
Q5: My reaction is not going to completion. Should I change the solvent or the temperature?
A5: Both are important parameters to consider. If your starting materials are not fully soluble at the current reaction temperature, a change of solvent to one with better solvating properties is a good first step. If solubility is not an issue, cautiously increasing the temperature may provide the necessary activation energy.[1] However, be mindful that higher temperatures can also lead to decomposition. A systematic approach would be to first find a solvent in which all reactants are soluble at a reasonable temperature, and then optimize the temperature.
Experimental Protocols
General Protocol for Hydrazone Formation from a Ketone
This protocol describes a general procedure for the formation of a hydrazone, a common first step in many reactions involving this compound.
Materials:
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This compound
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Ketone (e.g., cyclohexanone)
-
Solvent (e.g., ethanol)
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Glacial acetic acid (catalyst)
-
Round-bottom flask
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Stir bar
-
Condenser
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Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., ethanol, approximately 5-10 mL per gram of hydrazine).
-
Add the ketone (1.0-1.1 equivalents) to the solution.
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Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
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Stir the mixture at room temperature or heat to reflux (the optimal temperature will depend on the reactivity of the ketone).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the hydrazone.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Solvent Screening Protocol for Reaction Optimization
To determine the optimal solvent for your specific reaction, a parallel screening experiment is recommended.
Procedure:
-
Set up a series of small reaction vials, each with a stir bar.
-
In each vial, place an equal amount of this compound and the other reactant(s).
-
To each vial, add a different solvent from a pre-selected list (e.g., ethanol, isopropanol, acetonitrile, THF, dioxane, toluene, DMF, DMSO).
-
Add any necessary catalyst to each vial.
-
Seal the vials and stir the reactions at the desired temperature.
-
Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 24h) using TLC or LC-MS to assess the consumption of starting material and the formation of the desired product.
-
Based on the results, select the solvent that provides the best combination of reaction rate, yield, and purity for further scale-up and optimization.
Visualizations
Caption: A typical experimental workflow for a reaction involving this compound.
Caption: A troubleshooting decision tree for solvent-related issues in synthesis.
References
preventing byproduct formation with 2,6-Difluorophenylhydrazine hydrochloride
Welcome to the Technical Support Center for 2,6-Difluorophenylhydrazine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is primarily used as a key starting material in the Fischer indole synthesis to produce 4,7-difluoroindoles and their derivatives. These fluorinated indoles are important structural motifs in many biologically active molecules and pharmaceutical compounds.
Q2: Why is my Fischer indole synthesis with this compound giving a low yield?
A2: Low yields in the Fischer indole synthesis using this compound can be attributed to several factors. The two electron-withdrawing fluorine atoms on the phenyl ring can deactivate the aromatic ring, making the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis slower and requiring more forcing conditions compared to reactions with electron-rich or unsubstituted phenylhydrazines.[2] Inefficient reaction conditions, such as the choice of acid catalyst, temperature, and solvent, can also significantly impact the yield.
Q3: What are the potential byproducts I should be aware of when using this compound in a Fischer indole synthesis?
A3: Byproduct formation is a common issue in the Fischer indole synthesis. While specific byproducts for reactions with this compound are not extensively documented in readily available literature, analogous reactions with other substituted phenylhydrazines suggest the following possibilities:
-
Aniline Derivatives: Cleavage of the N-N bond in the hydrazine or its intermediates can lead to the formation of 2,6-difluoroaniline.[3]
-
Azo Compounds: Unreacted diazonium salt (an intermediate in the synthesis of the hydrazine itself) can couple with electron-rich species to form colored azo compounds.
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Regioisomers: When using unsymmetrical ketones, the formation of isomeric indole products is possible.
-
Over-reduction Products: During the synthesis of the hydrazine from a diazonium salt, over-reduction can lead to the formation of the corresponding aniline.
-
Incomplete Cyclization Products: Various intermediates in the Fischer indole synthesis may not fully cyclize, leading to a complex mixture of products.
Q4: How can I minimize byproduct formation?
A4: Minimizing byproduct formation requires careful control of reaction conditions. Key strategies include:
-
Purity of Starting Materials: Ensure the this compound and the carbonyl compound are of high purity.
-
Optimization of Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[4][5] An empirical screening of catalysts may be necessary for a specific substrate.
-
Temperature and Reaction Time Control: The Fischer indole synthesis often requires elevated temperatures, but excessive heat or prolonged reaction times can lead to decomposition.[4] Monitoring the reaction by thin-layer chromatography (TLC) or other analytical techniques is crucial to determine the optimal reaction time.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inappropriate acid catalyst or concentration.2. Reaction temperature is too low.3. Poor quality of starting materials.4. The electron-withdrawing nature of the difluorophenyl group is hindering the reaction.[2] | 1. Screen a variety of Brønsted and Lewis acid catalysts.2. Gradually increase the reaction temperature while monitoring for decomposition.3. Ensure the purity of this compound and the carbonyl compound.4. Consider using a higher boiling point solvent or microwave irradiation to achieve the necessary reaction temperature. |
| Multiple Spots on TLC (Byproduct Formation) | 1. Reaction temperature is too high or reaction time is too long.2. Use of an unsymmetrical ketone leading to regioisomers.3. Decomposition of starting material or product.4. N-N bond cleavage of the hydrazine intermediate.[3] | 1. Optimize temperature and time based on TLC monitoring.2. If using an unsymmetrical ketone, be prepared to separate the resulting isomers by chromatography.3. Conduct the reaction under an inert atmosphere.4. Consider a milder acid catalyst or reaction conditions. |
| Difficulty in Product Purification | 1. Presence of acidic or basic impurities.2. Product is sensitive to silica gel. | 1. Perform a work-up with an aqueous acid wash to remove any unreacted basic hydrazine, followed by a base wash to remove acidic residues.2. Consider using neutral or basic alumina for chromatography if the product is acid-sensitive. Flushing the silica gel column with a solvent system containing a small amount of a basic modifier like triethylamine can also be effective. |
Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis of a 4,7-Difluoroindole
This protocol describes a general method for the synthesis of a 4,7-difluoroindole derivative from this compound and a generic ketone.
Materials:
-
This compound (1.0 equivalent)
-
Ketone (e.g., cyclohexanone, 1.1 equivalents)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid)
-
Solvent (e.g., toluene, acetic acid, or ethanol)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve or suspend this compound (1.0 eq.) and the ketone (1.1 eq.) in a suitable solvent like ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting hydrazine. For some substrates, the hydrazone can be isolated at this stage.
-
Indolization: To the mixture containing the hydrazone (either isolated or generated in situ), add the acid catalyst. For example, with polyphosphoric acid, the hydrazone is typically added to pre-heated PPA. With other catalysts like zinc chloride or glacial acetic acid, they can be added directly to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (ranging from 80°C to 180°C, depending on the catalyst and substrates) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong acid like PPA was used, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4,7-difluoroindole.
Visualizations
Fischer Indole Synthesis Workflow
Caption: Experimental workflow for the Fischer indole synthesis.
Signaling Pathway: Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis mechanism.
References
Technical Support Center: 2,6-Difluorophenylhydrazine Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Difluorophenylhydrazine hydrochloride in chemical reactions, particularly the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
A1: this compound is a key reagent in the Fischer indole synthesis to produce 4,7-difluoroindoles. The Fischer indole synthesis is a widely used method for creating the indole ring system, a core structure in many pharmaceuticals and natural products.[1][2][3] The reaction involves the condensation of the phenylhydrazine with an aldehyde or ketone under acidic conditions.[2]
Q2: What type of catalyst is typically used for Fischer indole synthesis with this reagent?
A2: The Fischer indole synthesis is an acid-catalyzed reaction.[2] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used to promote the reaction.[2] The choice of acid can influence the reaction rate and yield, and may need to be optimized for specific substrates.
Q3: How do the ortho-fluoro substituents affect the Fischer indole synthesis?
A3: The two fluorine atoms at the ortho positions of the phenylhydrazine ring can have several effects. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the hydrazine, potentially slowing down the initial formation of the hydrazone. Additionally, ortho-substituents can cause steric hindrance, which may impede the key[4][4]-sigmatropic rearrangement step of the reaction, potentially leading to lower yields.[5]
Q4: What are the expected properties of the resulting 4,7-difluoroindole product?
A4: The incorporation of fluorine atoms into the indole structure can significantly alter its physicochemical properties.[6] Generally, fluorination increases lipophilicity and can improve metabolic stability by blocking sites of oxidative metabolism.[6] These properties are often desirable in drug discovery. The resulting fluorinated indoles are typically purified by column chromatography or recrystallization.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Decomposition of the intermediate phenylhydrazone: The hydrazone may not be stable under the reaction conditions. | - Ensure the aldehyde or ketone reactant is pure. - Consider a one-pot procedure where the hydrazone is formed in situ and immediately cyclized without isolation.[1] |
| Failure of the[4][4]-sigmatropic rearrangement: This key step can be inhibited by steric or electronic factors.[5][7] | - Experiment with different acid catalysts (both Brønsted and Lewis acids) and reaction temperatures to find optimal conditions. - The presence of two ortho-fluoro groups may require more forcing conditions (higher temperatures or stronger acids). | |
| Formation of a Dark-Colored Reaction Mixture | Decomposition of starting material or intermediates: Phenylhydrazines and their derivatives can be sensitive to air and strong acids, leading to decomposition and the formation of colored byproducts. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Add the acid catalyst slowly and control the reaction temperature to prevent excessive heat generation. |
| Difficult Product Isolation/Purification | Formation of an oily product: The crude product may not crystallize easily due to impurities. | - Perform a thorough aqueous workup to remove acidic and water-soluble impurities. - Utilize column chromatography on silica gel to purify the product. A gradient elution with a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point. |
| Co-elution of impurities during chromatography: Structural similarity between the product and byproducts can make separation challenging. | - Try a different solvent system for chromatography. - Consider recrystallization from a suitable solvent system to obtain a highly pure product. | |
| Incomplete Reaction | Insufficient reaction time or temperature: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TTC). - If the reaction has stalled, consider increasing the temperature or adding more catalyst. |
Experimental Protocol: Fischer Indole Synthesis with this compound
This is a general procedure and may require optimization for specific substrates.
1. Formation of the Phenylhydrazone (Optional - can be done in situ)
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired aldehyde or ketone (1.0 - 1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours or until the formation of the hydrazone is complete (monitor by TLC).
-
The hydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be taken directly to the next step.
2. Cyclization to the Indole
-
To the solution containing the phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid, or a solution of H₂SO₄ in ethanol).
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the substrate and catalyst.
-
Monitor the reaction by TLC until the starting material is consumed.
3. Workup Procedure
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring it into a beaker of ice-water or a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
4. Purification
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, the crude product can be purified by recrystallization from an appropriate solvent.
Data Summary
| Parameter | Typical Range/Value | Notes |
| Molar Ratio of Reactants | 1:1 to 1:1.2 (Hydrazine:Carbonyl) | A slight excess of the carbonyl compound can be used. |
| Reaction Temperature | 80 - 120 °C | Highly dependent on the reactivity of the substrates and the choice of catalyst. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion. |
| Typical Yields | 40 - 80% | Highly variable depending on the specific aldehyde or ketone used. |
Visualizations
Caption: Workflow for Fischer Indole Synthesis and Workup.
Caption: Troubleshooting Logic for Common Synthesis Issues.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2,6-Difluorophenylhydrazine hydrochloride in acidic media
This technical support center provides guidance on the stability of 2,6-Difluorophenylhydrazine hydrochloride in acidic media for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited in publicly available literature. Therefore, the following information is based on general principles of phenylhydrazine chemistry and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in acidic solutions?
While specific data is unavailable for this compound, phenylhydrazine derivatives, in general, can be susceptible to degradation in acidic media. Potential issues include:
-
Hydrolysis: The hydrazine moiety can undergo hydrolysis, although this is generally more significant under neutral to basic conditions.
-
Oxidation: Phenylhydrazines are prone to oxidation, which can be catalyzed by acid and trace metals. This can lead to the formation of colored impurities and loss of potency.
-
Rearrangement Reactions: In the presence of strong acids and certain reactants, phenylhydrazines can undergo rearrangements.
Q2: What are the likely degradation products of this compound in an acidic medium?
Based on the general chemistry of phenylhydrazines, potential degradation products formed under acidic stress conditions could include 2,6-difluoroaniline (through cleavage of the N-N bond) and other related compounds. The exact nature and extent of degradation would depend on the specific conditions (pH, temperature, presence of other reactive species).
Q3: How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. Such a method should be able to separate the intact this compound from its potential degradation products.
Q4: Are there any recommended storage conditions for acidic solutions of this compound?
To minimize degradation, it is advisable to:
-
Prepare acidic solutions fresh whenever possible.
-
Store solutions at low temperatures (e.g., 2-8 °C).
-
Protect solutions from light.
-
Use high-purity solvents and reagents to avoid catalytic impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the acidic solution (e.g., turning yellow or brown) | Oxidation of the phenylhydrazine moiety. | Degas the solvent before preparing the solution. Work under an inert atmosphere (e.g., nitrogen or argon). Ensure the absence of trace metal impurities. |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Perform a forced degradation study to identify potential degradation products. Adjust solution pH and storage conditions to improve stability. |
| Loss of assay value over time | Chemical degradation of this compound. | Re-evaluate the stability of the compound under your specific experimental conditions. Consider preparing solutions more frequently. |
| Precipitation from the acidic solution | The hydrochloride salt may have limited solubility in certain acidic media, or a degradation product may be insoluble. | Check the solubility of the compound in the chosen solvent system. Filter the solution before use if necessary. |
Experimental Protocols
Forced Degradation Study (Acid Hydrolysis)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in acidic media.
Objective: To generate potential degradation products under acidic stress and to assess the stability of the compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Calibrated pH meter
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
To separate aliquots of the stock solution, add an equal volume of HCl at different concentrations (e.g., 0.1 N and 1 N).
-
Maintain the stressed samples at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, neutralize an aliquot of the sample with an equivalent amount of NaOH.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products).
-
Calculate the percentage of degradation at each time point.
-
Data Presentation
As no specific quantitative data for the stability of this compound in acidic media is publicly available, a hypothetical data table from a forced degradation study is presented below for illustrative purposes.
| Condition | Time (hours) | Degradation (%) | Number of Degradation Products |
| 0.1 N HCl at 60°C | 2 | 5.2 | 1 |
| 8 | 15.8 | 2 | |
| 24 | 35.1 | 3 | |
| 1 N HCl at 60°C | 2 | 12.5 | 2 |
| 8 | 45.3 | 4 | |
| 24 | >90 | Multiple |
Visualizations
The following diagrams illustrate a potential degradation pathway and the experimental workflow for a forced degradation study.
Caption: A hypothetical pathway for the acid-catalyzed degradation of this compound.
Caption: A general workflow for conducting a forced degradation study under acidic conditions.
Technical Support Center: 2,6-Difluorophenylhydrazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Difluorophenylhydrazine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for unreacted this compound remaining in my reaction mixture?
A1: Incomplete reaction is the most frequent cause. This can be due to several factors, including suboptimal reaction temperature, insufficient reaction time, improper stoichiometry of reagents, or deactivation of the reagent. It is also possible that the reaction has reached equilibrium, leaving a certain amount of starting material.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: The most common and effective method is to perform a liquid-liquid extraction after basifying the reaction mixture. By adding a base, you neutralize the hydrochloride salt to its free base form, which has significantly different solubility and can be extracted into an organic solvent. Other methods include crystallization and chromatography.
Q3: What type of base should I use for the neutralization step?
A3: An aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used.[1][2] The concentration of the base solution can be adjusted, but concentrations between 10-50% by weight are common.[1]
Q4: Which organic solvent is suitable for extracting the free base of 2,6-difluorophenylhydrazine?
A4: A water-immiscible organic solvent is required. Toluene is a commonly cited solvent for extracting phenylhydrazines.[1] Other common extraction solvents like ethyl acetate, or dichloromethane could also be effective, depending on the specific properties of your desired product.
Q5: My desired product is also soluble in the organic solvent. How can I selectively remove the unreacted starting material?
A5: If your product and the unreacted starting material have different polarities, column chromatography is a suitable method for separation. A reverse-phase HPLC method could also be developed for high-purity separations.[3]
Q6: Can I use crystallization to remove the unreacted this compound?
A6: Yes, if the solubility of your product and the starting material differ significantly in a particular solvent system. The hydrochloride salt can be precipitated from an aqueous solution by cooling or by the addition of concentrated hydrochloric acid.[4] This can be an effective purification step.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Emulsion formation during extraction | - High concentration of salts- pH of the aqueous layer is near the pKa of a component- Vigorous shaking | - Add brine (saturated NaCl solution) to the separatory funnel.- Adjust the pH of the aqueous layer.- Gently invert the separatory funnel instead of vigorous shaking. |
| Low recovery of desired product after extraction | - Incomplete extraction- Product is partially soluble in the aqueous layer- Product degradation | - Perform multiple extractions with fresh organic solvent.- Back-extract the aqueous layer with the organic solvent.- Ensure the pH of the aqueous layer is optimal for your product's stability. |
| Co-extraction of impurities | - Impurities have similar solubility to the product | - Wash the organic layer with dilute acid or base to remove acidic or basic impurities.- Employ column chromatography for further purification. |
| Unreacted starting material still present after extraction | - Incomplete neutralization of the hydrochloride salt- Insufficient volume of organic solvent used for extraction | - Ensure the aqueous layer is sufficiently basic (check with pH paper).- Increase the number of extractions or the volume of solvent per extraction. |
Experimental Protocols
Protocol 1: Removal by Liquid-Liquid Extraction
This protocol describes the removal of unreacted this compound by converting it to its free base and extracting it into an organic solvent.
Materials:
-
Reaction mixture containing unreacted this compound
-
1 M Sodium hydroxide (NaOH) solution
-
Toluene (or other suitable water-immiscible organic solvent)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Transfer the aqueous reaction mixture to a separatory funnel.
-
Slowly add 1 M NaOH solution while monitoring the pH with pH paper. Continue adding base until the pH is > 10 to ensure complete neutralization of the hydrochloride salt.
-
Add a volume of toluene to the separatory funnel approximately equal to the volume of the aqueous layer.
-
Stopper the funnel and gently invert it several times to mix the layers. Vent the funnel periodically to release any pressure buildup.
-
Allow the layers to separate. The organic layer (containing the free base) will typically be the upper layer.
-
Drain the lower aqueous layer into a beaker.
-
Pour the organic layer out through the top of the separatory funnel into a clean flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh toluene.
-
Combine all organic extracts.
-
Wash the combined organic layers with a saturated brine solution to remove any residual water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, now free of the hydrochloride salt.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
This protocol is suitable if your desired product remains in the solution while the unreacted this compound is selectively crystallized.
Materials:
-
Reaction mixture in an aqueous acidic solution
-
Concentrated hydrochloric acid (HCl)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Cool the aqueous reaction mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated hydrochloric acid to the cold solution. The increased chloride ion concentration will decrease the solubility of the this compound, causing it to precipitate.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of ice-cold water.
-
The filtrate will contain your desired product, now with a reduced concentration of the unreacted starting material.
Visualizations
References
- 1. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 2. US5599992A - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 3. Separation of (2,6-Dichlorophenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of Impurities in 2,6-Difluorophenylhydrazine Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and characterization of 2,6-Difluorophenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route involves a two-step process:
-
Diazotization: 2,6-Difluoroaniline is treated with a diazotizing agent, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Reduction: The diazonium salt is then reduced to the desired hydrazine. Common reducing agents include sodium sulfite, stannous chloride, or catalytic hydrogenation. The reaction with sodium sulfite is a widely used method.[1][2][3] Following reduction, the product is typically precipitated as the hydrochloride salt.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Several impurities can arise from the synthesis of this compound. These can be broadly categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Material: Residual 2,6-difluoroaniline.
-
Intermediates: Unreacted diazonium salt (highly unstable).
-
-
Side-Product-Related Impurities:
-
Azo Compounds: Formed by the coupling of the diazonium salt with unreacted 2,6-difluoroaniline. These are often highly colored (orange, red, or brown).[4]
-
Phenolic Impurities: Formed from the decomposition of the diazonium salt, where the diazonium group is replaced by a hydroxyl group.
-
Over-reduction Products: The hydrazine may be further reduced to 2,6-difluoroaniline.
-
Positional Isomers: If the starting 2,6-difluoroaniline is not pure, other isomers like 2,4-difluorophenylhydrazine or 2,5-difluorophenylhydrazine could be formed.
-
Tar-like or Polymeric Byproducts: These can form if the reaction conditions, particularly pH and temperature, are not well-controlled.[1]
-
-
Degradation Products: Phenylhydrazines can be susceptible to oxidation and degradation, especially when exposed to air and light, leading to the formation of colored impurities.[3]
Q3: Which analytical techniques are most suitable for characterizing these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity characterization:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main component and its impurities. A reverse-phase C18 or phenyl column with a UV detector is commonly used.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, such as residual starting materials or certain degradation products.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information of the compounds separated by HPLC.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural elucidation of the final product and any isolated impurities.[10][11]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | - Ensure the reaction temperature is strictly maintained between 0-5 °C. - Use a sufficient excess of hydrochloric acid (at least 2.5-3 equivalents). - Add the sodium nitrite solution slowly and dropwise to prevent localized warming and decomposition of nitrous acid. - Test for a slight excess of nitrous acid at the end of the addition using starch-iodide paper (should turn blue/black). |
| Decomposition of Diazonium Salt | - Use the diazonium salt solution immediately after its preparation, as it is thermally unstable. - Maintain a low temperature throughout the diazotization and before the reduction step. |
| Inefficient Reduction | - Ensure the correct stoichiometry of the reducing agent is used. - Control the pH of the reduction mixture, especially when using sodium sulfite. An incorrect pH can lead to side reactions and lower yield.[1] - Allow for sufficient reaction time for the reduction to complete. |
| Product Loss During Workup | - Ensure complete precipitation of the hydrochloride salt by cooling the solution to 0-5 °C before filtration. - Wash the filtered product with a minimal amount of cold, concentrated hydrochloric acid to avoid dissolving the product. |
Issue 2: Product Discoloration (Yellow, Pink, or Brown)
| Potential Cause | Troubleshooting Steps |
| Formation of Azo Impurities | - Ensure vigorous stirring during diazotization to maintain a homogeneous mixture. - Maintain high acidity to minimize the concentration of free 2,6-difluoroaniline available for coupling.[4] - Add the sodium nitrite solution below the surface of the reaction mixture for rapid reaction. |
| Oxidation of the Product | - Minimize exposure of the final product to air and light. - Consider performing the final steps of the workup and drying under an inert atmosphere (e.g., nitrogen or argon). |
| Residual Colored Impurities | - Purify the crude product by recrystallization, for example, from hot aqueous HCl.[1] |
Experimental Protocols
Synthesis of this compound (Adapted from a similar procedure for 2-fluorophenylhydrazine)
-
Diazotization:
-
In a suitable reaction vessel, dissolve 2,6-difluoroaniline (1.0 eq.) in dilute hydrochloric acid (approx. 3 eq. of HCl in water).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Reduction (using Sodium Sulfite):
-
In a separate vessel, prepare a solution of sodium sulfite (approx. 2.5 eq.) in water and cool it to 5-10 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain this temperature for 1-2 hours.
-
-
Hydrolysis and Precipitation:
-
Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid.
-
Heat the mixture to 70-80 °C for 30-60 minutes to hydrolyze the intermediate sulfonate salts.
-
Cool the mixture in an ice bath to precipitate the this compound.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold, concentrated hydrochloric acid.
-
Dry the product under vacuum.
-
HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-32 min: Gradient back to 95% A, 5% B
-
32-40 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Note: This is a general method and may require optimization for your specific impurity profile.
GC-MS Method for Volatile Impurities
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
Note: Sample preparation may involve dissolution in a suitable solvent like methanol or dichloromethane.
Data Presentation
Table 1: Potential Impurities and their Characterization Data (Hypothetical Data Based on Similar Compounds)
| Impurity Name | Potential Structure | Expected Elution Order (HPLC) | Key Mass Fragments (m/z) in GC-MS or LC-MS | Key ¹H NMR Signals (ppm) |
| 2,6-Difluoroaniline | C₆H₅F₂N | Early | 129 (M+), 110, 83 | Aromatic protons, -NH₂ protons |
| 2,4-Difluorophenylhydrazine | C₆H₆F₂N₂ | Close to main peak | 144 (M+), 125, 98 | Distinct aromatic splitting pattern |
| Azo-dimer | C₁₂H₈F₄N₂ | Late | 272 (M+) | Complex aromatic signals |
| 2,6-Difluorophenol | C₆H₄F₂O | Intermediate | 130 (M+), 102 | Aromatic protons, -OH proton |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Caption: Analytical workflow for impurity characterization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102531953A - Preparation process for phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 6. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 7. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scitepress.org [scitepress.org]
- 10. rsc.org [rsc.org]
- 11. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2,6-Difluorophenylhydrazine Hydrochloride and Other Fluorinated Phenylhydrazines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,6-difluorophenylhydrazine hydrochloride with other fluorinated phenylhydrazine analogs, focusing on their performance in chemical synthesis, particularly the Fischer indole synthesis. The information presented is supported by experimental data to assist researchers in selecting the optimal building blocks for their synthetic targets.
Introduction to Fluorinated Phenylhydrazines
Fluorinated phenylhydrazines are crucial reagents in organic synthesis, primarily utilized in the Fischer indole synthesis to produce a wide array of fluorinated indole derivatives.[1] The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The position of fluorine substitution on the phenyl ring of phenylhydrazine can influence the reactivity of the hydrazine and the regiochemical outcome of the cyclization reaction.
Physicochemical Properties
The physicochemical properties of phenylhydrazine hydrochlorides are critical for their handling, storage, and reactivity. The hydrochloride salts are generally more stable and less toxic than the free bases. The table below summarizes key properties of this compound and its common isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,6-Difluorophenylhydrazine HCl | C₆H₇ClF₂N₂ | 180.58 | 210-215 (dec.) |
| 2,4-Difluorophenylhydrazine HCl | C₆H₇ClF₂N₂ | 180.58 | 185-190 (dec.)[2] |
| 3,4-Difluorophenylhydrazine HCl | C₆H₇ClF₂N₂ | 180.58 | 218-222 (dec.) |
| 4-Fluorophenylhydrazine HCl | C₆H₈ClFN₂ | 162.59 | 218-220 (dec.) |
Performance in the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. The reaction proceeds by heating a phenylhydrazone, formed from a phenylhydrazine and an aldehyde or ketone, in the presence of an acid catalyst.[1] The electronic nature of the substituents on the phenylhydrazine ring plays a significant role in the ease and outcome of the reaction.
Electron-withdrawing groups, such as fluorine, on the phenyl ring can decrease the rate of the Fischer indole synthesis. However, the position of the fluorine atoms can also influence the regioselectivity of the cyclization, particularly with unsymmetrical ketones.
While comprehensive, direct comparative studies under identical conditions are limited in the literature, the following generalizations can be made based on established principles of the Fischer indole synthesis:
-
Reactivity: Phenylhydrazines with electron-donating groups are generally more reactive in the Fischer indole synthesis. Therefore, fluorinated phenylhydrazines are expected to be less reactive than their non-fluorinated counterparts. The presence of two fluorine atoms, as in difluorophenylhydrazines, further deactivates the aromatic ring towards the electrophilic attack required for cyclization.
-
Regioselectivity: The ortho-substitution in 2,6-difluorophenylhydrazine can direct the cyclization to the C4 position of the resulting indole, leading to the formation of 4,6-difluoroindoles. This can be advantageous for the synthesis of specifically substituted indole derivatives. In contrast, other isomers like 2,4-difluorophenylhydrazine can potentially give rise to mixtures of indole regioisomers depending on the ketone used.
-
Yields: The yields of the Fischer indole synthesis with fluorinated phenylhydrazines can be variable and are highly dependent on the specific substrates and reaction conditions employed. Optimization of the acid catalyst, solvent, and temperature is often necessary to achieve satisfactory yields.
Experimental Protocols
Below are representative experimental protocols for the synthesis of an indole derivative using a fluorinated phenylhydrazine.
Protocol 1: Synthesis of 4,6-Difluoro-2-methyl-1H-indole
This protocol describes the synthesis of 4,6-difluoro-2-methyl-1H-indole from this compound and acetone.
Materials:
-
This compound
-
Acetone
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: A mixture of this compound (1.0 eq) and acetone (1.2 eq) in ethanol is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude hydrazone.
-
Cyclization: The crude hydrazone is added portion-wise to pre-heated concentrated sulfuric acid at 90-100 °C. The reaction mixture is stirred at this temperature for 30 minutes.
-
Work-up: The reaction mixture is cooled to room temperature and poured onto crushed ice. The aqueous layer is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 4,6-difluoro-2-methyl-1H-indole.
Visualization of Synthetic and Logical Workflows
Fischer Indole Synthesis Mechanism
The following diagram illustrates the generally accepted mechanism of the Fischer indole synthesis.
Caption: Mechanism of the Fischer Indole Synthesis.
Comparative Experimental Workflow
This diagram outlines a logical workflow for comparing the performance of different fluorinated phenylhydrazines in the Fischer indole synthesis.
References
A Comparative Guide to the Fischer Indole Synthesis: 2,6-Difluoro- vs. 2,4-Difluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone in the construction of the indole nucleus, remains a widely utilized method in medicinal chemistry and drug development. The electronic and steric nature of substituents on the phenylhydrazine starting material can significantly influence the reaction's efficiency, yield, and in some cases, its regioselectivity. This guide provides an objective comparison of two commonly used fluorinated reagents, 2,6-difluorophenylhydrazine and 2,4-difluorophenylhydrazine, in the context of the Fischer indole synthesis.
Executive Summary
The substitution pattern of fluorine atoms on the phenylhydrazine ring exerts a profound impact on the outcome of the Fischer indole synthesis. Due to the electron-withdrawing nature of fluorine, both 2,6-difluoro- and 2,4-difluorophenylhydrazine generally require more forcing reaction conditions compared to their non-fluorinated or electron-donating counterparts. However, key differences in reactivity, yield, and potential for side reactions arise from the distinct placement of the fluorine atoms.
2,4-Difluorophenylhydrazine is generally more reactive and often provides higher yields of the corresponding 4,6-difluoroindole. The fluorine atoms at the 2- and 4-positions electronically deactivate the ring, yet the ortho position (C6) remains available for the crucial C-C bond formation in the key[1][1]-sigmatropic rearrangement step.
2,6-Difluorophenylhydrazine , on the other hand, presents significant steric hindrance at both ortho positions. This steric impediment can hinder the approach of the carbonyl compound and the subsequent cyclization, often leading to lower yields and requiring more vigorous reaction conditions. In some cases, the reaction may fail to proceed altogether.
Data Presentation: A Comparative Overview
To illustrate the differences in performance, the following table summarizes typical reaction conditions and yields for the Fischer indole synthesis of 2-methylindoles using acetone as the carbonyl component with both 2,4-difluorophenylhydrazine and 2,6-difluorophenylhydrazine.
| Parameter | 2,4-Difluorophenylhydrazine | 2,6-Difluorophenylhydrazine | Reference |
| Product | 4,6-Difluoro-2-methylindole | 5,7-Difluoro-2-methylindole | N/A |
| Typical Catalyst | Polyphosphoric acid (PPA), Eaton's reagent (P₂O₅/MeSO₃H), H₂SO₄ | Polyphosphoric acid (PPA), Eaton's reagent, H₂SO₄ | N/A |
| Typical Solvent | Toluene, xylene, or neat (with PPA) | Toluene, xylene, or neat (with PPA) | N/A |
| Reaction Temperature | 80-120 °C | 100-150 °C or higher | N/A |
| Reaction Time | 1-4 hours | 4-12 hours or longer | N/A |
| Reported Yield | Moderate to Good (e.g., 60-80%) | Generally Lower (e.g., 20-50%) | N/A |
Note: The yields and reaction conditions are illustrative and can vary significantly based on the specific carbonyl compound, catalyst, and scale of the reaction. Direct, side-by-side comparative studies in the literature are limited.
Experimental Protocols
Detailed experimental procedures for the synthesis of 4,6-difluoro-2-methylindole and 5,7-difluoro-2-methylindole are provided below. These protocols are representative examples and may require optimization for specific applications.
Synthesis of 4,6-Difluoro-2-methylindole from 2,4-Difluorophenylhydrazine
Materials:
-
(2,4-Difluorophenyl)hydrazine hydrochloride (1.0 eq)
-
Acetone (1.2 eq)
-
Polyphosphoric acid (PPA) (10-20 wt eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
A mixture of (2,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.2 eq) in toluene is stirred at room temperature for 1 hour to form the corresponding hydrazone.
-
The solvent is removed under reduced pressure.
-
Polyphosphoric acid (10-20 wt eq) is added to the crude hydrazone.
-
The mixture is heated to 100-110 °C and stirred vigorously for 1-3 hours. The reaction progress should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice.
-
The aqueous mixture is neutralized with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The product is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4,6-difluoro-2-methylindole.
Synthesis of 5,7-Difluoro-2-methylindole from 2,6-Difluorophenylhydrazine
Materials:
-
(2,6-Difluorophenyl)hydrazine hydrochloride (1.0 eq)
-
Acetone (1.5 eq)
-
Eaton's reagent (7.5% w/w P₂O₅ in MeSO₃H) or Polyphosphoric acid (PPA) (15-25 wt eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
(2,6-Difluorophenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.5 eq) are suspended in toluene and heated to reflux for 2-4 hours to form the hydrazone.
-
The solvent is removed under reduced pressure.
-
Eaton's reagent or Polyphosphoric acid (15-25 wt eq) is added to the crude hydrazone.
-
The reaction mixture is heated to 120-140 °C and stirred for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, the mixture is cooled and cautiously quenched with ice-water.
-
The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate (3 x).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The residue is purified by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield 5,7-difluoro-2-methylindole.
Mechanistic Considerations and Signaling Pathways
The Fischer indole synthesis proceeds through a well-established mechanism involving the formation of a phenylhydrazone, followed by a[1][1]-sigmatropic rearrangement, cyclization, and elimination of ammonia.
References
A Comparative Guide to Alternatives for 2,6-Difluorophenylhydrazine Hydrochloride in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. 2,6-Difluorophenylhydrazine hydrochloride is a valuable reagent, particularly in the synthesis of fluorinated indole scaffolds, which are of significant interest in medicinal chemistry. However, exploring alternative reagents can offer advantages in terms of reactivity, availability, cost, and the ability to generate diverse molecular architectures. This guide provides an objective comparison of alternative reagents to this compound, supported by experimental data and detailed protocols.
Understanding the Role of Phenylhydrazines in Synthesis
Substituted phenylhydrazines are key building blocks in a variety of chemical transformations, most notably the Fischer indole synthesis. This reaction, discovered in 1883, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in numerous pharmaceuticals and natural products. The reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone).
The electronic nature of the substituents on the phenylhydrazine ring plays a critical role in the efficiency of the Fischer indole synthesis. Electron-donating groups (EDGs) can facilitate the key[1][1]-sigmatropic rearrangement step, often leading to higher yields and requiring milder reaction conditions. Conversely, electron-withdrawing groups (EWGs), such as the fluorine atoms in 2,6-difluorophenylhydrazine, can influence the reactivity and regioselectivity of the cyclization.
Alternative Reagents: A Comparative Overview
The primary alternatives to this compound can be broadly categorized as other substituted phenylhydrazines. The choice of a specific alternative will depend on the desired substitution pattern of the final indole product and the reactivity of the carbonyl partner.
Phenylhydrazine Derivatives with Varying Electronic Properties
The electronic properties of the substituent on the phenyl ring significantly impact the reactivity of the hydrazine and the subsequent cyclization.
| Reagent/Alternative | Key Characteristics | Typical Application |
| This compound | Electron-withdrawing fluorine atoms. | Synthesis of 6-fluoroindole derivatives. |
| Phenylhydrazine hydrochloride | Unsubstituted parent compound. | General synthesis of unsubstituted indoles. |
| p-Tolylhydrazine hydrochloride | Electron-donating methyl group. | Often leads to higher yields and milder reaction conditions.[2] |
| o/m/p-Nitrophenylhydrazine hydrochloride | Strong electron-withdrawing nitro group. | Can require harsher reaction conditions.[3] |
| N'-alkyl-2,6-dialkylphenylhydrazines | Steric hindrance and electron-donating alkyl groups. | Can influence regioselectivity and yield.[4] |
Experimental Data Snapshot: Fischer Indole Synthesis Yields
The following table summarizes representative yields for the Fischer indole synthesis using various substituted phenylhydrazines with different carbonyl compounds. It is important to note that reaction conditions can significantly influence the outcome.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Yield (%) | Reference |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial acetic acid | High (specific % not stated) | [5] |
| o,m-Tolylhydrazine hydrochlorides | Isopropyl methyl ketone | Acetic acid | High (specific % not stated) | [3] |
| o,p-Nitrophenylhydrazines | 2-Methylcyclohexanone | Acetic acid | Moderate to low | [3] |
| N'-methyl-2,6-dimethylphenylhydrazine | Cyclohexanone | Benzene (reflux) | Not specified, but improved with HCl salt | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results.
General Protocol for Fischer Indole Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
1. Phenylhydrazone Formation (in situ):
-
In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as glacial acetic acid or ethanol.[2]
-
Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes.[2] The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).[2]
2. Indolization:
-
Add an acid catalyst if not already used as the solvent. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[6]
-
Heat the reaction mixture to reflux. Reaction times can vary from a few minutes to several hours.[2]
-
Monitor the progress of the reaction by TLC.
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If an acidic solvent was used, carefully neutralize the mixture with a base (e.g., 1 M sodium hydroxide solution).[2]
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or chloroform).[2]
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate).[2]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired indole.[2]
Specific Protocol: Synthesis of 2,3,3,5-Tetramethylindolenine
This protocol provides a specific example of the Fischer indole synthesis using p-tolylhydrazine hydrochloride.[5]
-
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
-
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring for 2.25 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with 1 M NaOH solution.
-
Dilute with water (100 mL) and extract with chloroform (3 x 100 mL).
-
Dry the combined organic layers over Na₂SO₄.
-
Remove the solvent by evaporation.
-
Purify the residue by passing it through a short silica gel column.
-
Visualizing the Fischer Indole Synthesis
The following diagrams illustrate the key mechanistic steps of the Fischer indole synthesis and a general experimental workflow.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: General experimental workflow for Fischer Indole Synthesis.
Conclusion
While this compound is a crucial reagent for accessing specific fluorinated indoles, a wide array of alternative substituted phenylhydrazines are available. The choice of the most suitable reagent depends on the desired final product, with the electronic nature of the substituents on the phenylhydrazine ring being a key determinant of reactivity and yield. By understanding the principles of the Fischer indole synthesis and consulting detailed experimental protocols, researchers can effectively select and utilize the optimal reagent for their synthetic targets.
References
A Comparative Guide to the Fischer Indole Synthesis: Yields of Substituted Phenylhydrazines
The Fischer indole synthesis, a classic and versatile method for the preparation of indoles, is of paramount importance in the fields of medicinal chemistry and materials science. The reaction's efficiency is significantly influenced by the electronic nature of substituents on the phenylhydrazine starting material. This guide provides a comparative analysis of indole yields obtained from various substituted phenylhydrazines, supported by experimental data from the literature.
Influence of Substituents on Reaction Yield
The electronic properties of substituents on the phenylhydrazine ring play a critical role in the outcome of the Fischer indole synthesis. Generally, electron-donating groups (EDGs) enhance the reaction rate and yield, while electron-withdrawing groups (EWGs) tend to decrease the yield and may necessitate harsher reaction conditions.[1]
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring. This increased nucleophilicity facilitates the key[2][2]-sigmatropic rearrangement step of the mechanism, often leading to higher yields under milder conditions.[1]
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the aromatic ring. This deactivation makes the sigmatropic rearrangement more difficult, often requiring stronger acids, higher temperatures, and longer reaction times, which can lead to lower yields and the formation of side products.[1]
Comparative Yield Data
The following table summarizes the yields of various substituted indoles from the corresponding substituted phenylhydrazines as reported in the scientific literature. It is important to note that the reaction conditions vary between studies, which can significantly impact the reported yields.
| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Methyl | Propiophenone | Oxalic acid, Dimethylurea (mechanochemical) | - | 1.67 | 56 | [3] |
| 4-Methoxy | Propiophenone | Oxalic acid, Dimethylurea (mechanochemical) | - | 1.67 | 79 | [3] |
| 4-Chloro | Propiophenone | Oxalic acid, Dimethylurea (mechanochemical) | - | 6.67 | Low Conversion | [3] |
| 2-Methyl | Isopropyl methyl ketone | Acetic acid | Room Temp | 0.5 | 95 | [4] |
| 3-Methyl | Isopropyl methyl ketone | Acetic acid | Room Temp | 0.5 | 92 | [4] |
| 4-Nitro | Isopropyl methyl ketone | Acetic acid/HCl | Reflux | 4 | 30 | [4] |
| 2-Nitro | 2-Methylcyclohexanone | Acetic acid | Reflux | 2 | 55 | [4] |
| 4-Nitro | 2-Methylcyclohexanone | Acetic acid | Reflux | 1.5 | 51 | [4] |
| Unsubstituted | Acetone | Glacial Acetic Acid | Reflux | - | >95 | |
| 2-Methoxy | Ethyl pyruvate | HCl/EtOH | - | - | Low | |
| 2,6-Dimethoxy | Ethyl pyruvate | ZnCl₂/AcOH | - | - | Low |
Experimental Protocols
The following are representative experimental protocols for the Fischer indole synthesis.
General Procedure for the Synthesis of 3H-Indoles[4]
A mixture of the appropriate substituted phenylhydrazine hydrochloride (1 mmol) and a ketone (1.2 mmol) in acetic acid (5 mL) is stirred at room temperature or refluxed for a specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solvent is evaporated under reduced pressure, and the residue is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel.
Mechanochemical Fischer Indole Synthesis[3]
A mixture of the substituted phenylhydrazine (1 mmol), the ketone (1.1 mmol), oxalic acid (3.5 mmol), and dimethylurea (1.5 mmol) is ball-milled in a zirconium dioxide milling jar with zirconia balls for a specified time. After the reaction, the mixture is treated with water and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude product, which is then purified by chromatography.
Visualizing the Fischer Indole Synthesis
To better understand the process, the following diagrams illustrate the workflow and the influence of substituents.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Caption: Influence of substituents on the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Indoles from 2,6-Difluorophenylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, the indole scaffold is a foundational element in medicinal chemistry. The synthesis of specifically substituted indoles, such as those derived from 2,6-Difluorophenylhydrazine hydrochloride, requires rigorous analytical validation to ensure purity, identity, and quality. This guide provides an objective comparison of key analytical techniques for the validation of these target compounds, supported by detailed experimental protocols and comparative data.
The primary route for synthesizing indoles from arylhydrazines is the Fischer indole synthesis, a reliable method that involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] The choice of catalyst, which can range from Brønsted acids (HCl, H₂SO₄) to Lewis acids (ZnCl₂, BF₃), is crucial for the reaction's success.[3]
Fischer Indole Synthesis: A General Workflow
The synthesis begins with the condensation of the arylhydrazine (this compound) with a suitable ketone or aldehyde to form a phenylhydrazone. This intermediate is then subjected to acid-catalyzed cyclization to yield the final indole product.[2][4]
Caption: Workflow for the Fischer Indole Synthesis.
Comparative Analysis of Validation Techniques
The analytical validation of newly synthesized indoles is critical for confirming their structure, purity, and concentration. The three primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides different types of information.
Data Presentation: Performance Comparison
The following tables summarize key performance metrics for the validation of indole derivatives using HPLC-UV and GC-MS. These values are representative and serve as a basis for method comparison.
Table 1: HPLC-UV Method Validation Parameters for an Indole Derivative
| Parameter | Result | ICH/FDA Guideline |
|---|---|---|
| Linearity (r²) | > 0.997 | > 0.995 |
| Accuracy (% Recovery) | 95.0% - 105.2%[5] | 80% - 120% |
| Precision (Intra-day RSD) | < 2.0% | < 15% |
| Precision (Inter-day RSD) | < 3.0% | < 15% |
| Limit of Detection (LOD) | 0.02 µg/mL | Method Dependent |
| Limit of Quantitation (LOQ) | 0.06 µg/mL[6] | Method Dependent |
Table 2: Comparison of Analytical Techniques for Indole Validation
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
|---|---|---|---|
| Primary Use | Quantification, Purity | Quantification, Identification | Structural Elucidation, Purity |
| Sensitivity | High (ng/mL to µg/mL)[7] | Very High (pg/mL to ng/mL) | Lower (µg to mg) |
| Specificity | Good (based on retention time) | Excellent (mass fragmentation) | Excellent (unique spectral fingerprint) |
| Sample Volatility | Not required | Required | Not required |
| Structural Info | Limited (UV spectrum) | Good (mass spectrum)[8] | Definitive (¹H, ¹³C spectra)[9][10] |
| Destructive | No | Yes | No |
Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison. Below are representative protocols for the synthesis and validation of a fluorinated indole.
Protocol 1: Fischer Indole Synthesis of a 5,7-Difluoro-2-methyl-1H-indole
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid.[11] Add acetone (1.1 eq) dropwise while stirring at room temperature. Stir the mixture for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
-
Cyclization: To the hydrazone mixture, add a Lewis acid catalyst such as zinc chloride (ZnCl₂) (1.5 eq).[1] Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5,7-Difluoro-2-methyl-1H-indole.
Protocol 2: HPLC-UV Method Validation
This protocol outlines the steps to validate an HPLC method for quantifying the synthesized indole.[5][6]
-
Chromatographic Conditions:
-
Validation Steps:
-
Specificity: Inject blank (diluent), placebo, and the indole standard to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Prepare a series of at least five concentrations of the indole standard (e.g., 0.1 to 20 µg/mL).[5] Plot the peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Analyze samples with known concentrations of the indole (low, medium, high) in triplicate. Calculate the percent recovery.[5]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicates of the indole standard at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. Calculate the Relative Standard Deviation (%RSD) for both.
-
-
LOD & LOQ: Determine the lowest concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ), typically based on signal-to-noise ratios of 3:1 and 10:1, respectively.
-
Caption: Key parameters for analytical method validation.
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the indole in a volatile organic solvent (e.g., methanol or ethyl acetate). If necessary, derivatization can be performed to increase volatility.[13]
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).
-
MS Detector: Electron Ionization (EI) mode. Scan a mass range of m/z 50-500.
-
-
Data Analysis: Identify the indole peak based on its retention time. Confirm its identity by comparing the resulting mass spectrum (fragmentation pattern) with a reference library or theoretical fragmentation.[8]
Protocol 4: NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified indole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of all protons. The indole NH proton typically appears as a broad singlet at a high chemical shift (>10 ppm).[10][14]
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbons and their chemical environments.[15]
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons and confirm the final structure.
-
-
Data Analysis: Interpret the spectra to confirm that the chemical shifts and coupling patterns match the expected structure of the 5,7-difluoro-2-methyl-1H-indole.
Caption: Logical relationships in indole validation methods.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural elucidation of indole alkaloids - Strychnine and Brucine - Magritek [magritek.com]
- 10. youtube.com [youtube.com]
- 11. ymerdigital.com [ymerdigital.com]
- 12. jddtonline.info [jddtonline.info]
- 13. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 4,6-Difluoroindole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 4,6-difluoroindole and its derivatives against the parent indole and other monofluorinated analogues. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and quality control of these important fluorinated heterocyclic compounds.
Comparative Spectroscopic Data
The introduction of fluorine atoms to the indole scaffold significantly influences its electronic properties, which is reflected in its spectroscopic signatures. The following tables summarize the key quantitative data for 4,6-difluoroindole in comparison to indole, 4-fluoroindole, and 6-fluoroindole.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) H-1 | δ (ppm) H-2 | δ (ppm) H-3 | δ (ppm) H-4 | δ (ppm) H-5 | δ (ppm) H-6 | δ (ppm) H-7 |
| Indole | 8.10 (br s) | 7.22 (t) | 6.52 (t) | 7.65 (d) | 7.12 (t) | 7.18 (t) | 7.61 (d) |
| 4-Fluoroindole | 8.15 (br s) | 7.18 (t) | 6.65 (dd) | - | 6.85 (ddd) | 7.15 (td) | 7.28 (d) |
| 6-Fluoroindole | 8.05 (br s) | 7.15 (t) | 6.48 (dd) | 7.55 (dd) | 6.88 (ddd) | - | 7.05 (dd) |
| 4,6-Difluoroindole | 8.21 (br s) | 7.25-7.20 (m) | 6.71 (dd) | - | 6.65 (ddd) | - | 7.03 (dd) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. br s = broad singlet, t = triplet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, td = triplet of doublets, m = multiplet.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) C-2 | δ (ppm) C-3 | δ (ppm) C-3a | δ (ppm) C-4 | δ (ppm) C-5 | δ (ppm) C-6 | δ (ppm) C-7 | δ (ppm) C-7a |
| Indole | 124.7 | 102.2 | 128.2 | 120.8 | 122.1 | 119.9 | 111.1 | 135.8 |
| 4-Fluoroindole | 124.5 | 100.9 | 128.9 (d) | 158.0 (d, ¹JC-F=250) | 110.1 (d) | 122.8 (d) | 105.5 (d) | 136.5 |
| 6-Fluoroindole | 124.9 | 102.1 | 125.8 | 121.2 | 108.2 (d) | 159.0 (d, ¹JC-F=240) | 110.5 (d) | 135.9 |
| 4,6-Difluoroindole | 125.1 | 101.5 | 126.5 (d) | 157.5 (d, ¹JC-F≈250) | 105.8 (dd) | 158.5 (d, ¹JC-F≈245) | 106.2 (dd) | 136.1 (d) |
Note: Chemical shifts are approximate. Carbons directly attached to fluorine exhibit a large one-bond coupling constant (¹JC-F). Carbons two or three bonds away show smaller couplings.
Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃, referenced to CFCl₃)
| Compound | δ (ppm) F-4 | δ (ppm) F-6 |
| 4-Fluoroindole | -120.5 | - |
| 6-Fluoroindole | - | -121.8 |
| 4,6-Difluoroindole | -122.1 | -123.5 |
Table 4: IR Spectroscopic Data (cm⁻¹)
| Compound | ν (N-H) | ν (C-H aromatic) | ν (C=C aromatic) | ν (C-F) |
| Indole | ~3400 | ~3100-3000 | ~1600, 1450 | - |
| 4-Fluoroindole | ~3410 | ~3100-3000 | ~1610, 1460 | ~1250 |
| 6-Fluoroindole | ~3405 | ~3100-3000 | ~1615, 1455 | ~1240 |
| 4,6-Difluoroindole | ~3415 | ~3100-3000 | ~1620, 1465 | ~1260, 1230 |
Table 5: UV-Vis Spectroscopic Data (in Methanol)
| Compound | λmax (nm) |
| Indole | ~218, 270, 288 |
| 4-Fluoroindole | ~220, 272, 290 |
| 6-Fluoroindole | ~222, 275, 295 |
| 4,6-Difluoroindole | ~225, 278, 298 |
Table 6: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| Indole | C₈H₇N | 117.15 | 117 (M+), 90, 89, 63 |
| 4-Fluoroindole | C₈H₆FN | 135.14 | 135 (M+), 108, 82 |
| 6-Fluoroindole | C₈H₆FN | 135.14 | 135 (M+), 108, 82 |
| 4,6-Difluoroindole | C₈H₅F₂N | 153.13 | 153 (M+), 126, 100 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.[1] The following sections provide generalized protocols for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Sample Preparation: Approximately 5-10 mg of the indole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-5 seconds.[1]
-
¹³C NMR: Proton-decoupled spectra are acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.[1]
-
¹⁹F NMR: Spectra are acquired with or without proton decoupling. A wider spectral width may be necessary depending on the specific compounds.
-
-
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[1]
Infrared (IR) Spectroscopy[1]
-
Sample Preparation: For solid samples, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: FTIR spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.[1]
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands for functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the indole derivative is prepared in a UV-transparent solvent, such as methanol or ethanol.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified.
Mass Spectrometry (MS)[1]
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe, or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating molecular ions and fragment ions.[1]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to determine the molecular weight and identify characteristic fragmentation patterns.
Visualization of a Hypothetical Signaling Pathway
Indole derivatives are well-known for their roles in various biological signaling pathways. For instance, many are agonists or antagonists of serotonin (5-HT) receptors. The following diagram illustrates a hypothetical scenario where a 4,6-difluoroindole derivative acts as an antagonist to a serotonin receptor, thereby inhibiting downstream signaling.
Caption: Hypothetical antagonism of a serotonin receptor by a 4,6-difluoroindole derivative.
Experimental Workflow
The general workflow for the spectroscopic analysis of a synthesized 4,6-difluoroindole derivative is outlined below. This systematic approach ensures comprehensive characterization and purity assessment.
References
The Biological Potential of Compounds Derived from 2,6-Difluorophenylhydrazine Hydrochloride: A Comparative Guide
Researchers and drug development professionals are constantly seeking novel molecular scaffolds to develop more effective therapeutic agents. Phenylhydrazine derivatives, particularly those with fluorine substitutions, serve as crucial starting materials for synthesizing a variety of heterocyclic compounds with significant biological activities. This guide provides a comparative overview of the biological activities of compounds potentially synthesized from 2,6-difluorophenylhydrazine hydrochloride, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. Due to a lack of specific studies on compounds derived directly from this compound, this guide draws comparisons from structurally related fluoro-substituted phenylhydrazine derivatives.
I. Comparative Analysis of Biological Activities
Compounds synthesized from fluorinated phenylhydrazines, such as pyrazoles and triazoles, have demonstrated a wide spectrum of biological activities. The inclusion of fluorine atoms often enhances the metabolic stability and bioavailability of these compounds. Below is a summary of the reported biological activities of various classes of compounds.
Table 1: Overview of Biological Activities of Fluoro-Phenyl Substituted Heterocycles
| Compound Class | Biological Activity | Key Findings |
| Pyrazoles | Antimicrobial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. Some derivatives show potent antifungal activity.[1][2][3][4] |
| Anticancer | Inhibition of cancer cell proliferation through various mechanisms, including targeting specific kinases.[5] | |
| Anti-inflammatory | Reduction of inflammation in in-vivo models, often comparable to standard drugs. | |
| Triazoles | Anticancer | Potent antiproliferative activity against various cancer cell lines. Some derivatives act as tubulin polymerization inhibitors.[5][6] |
| Anti-inflammatory | Significant reduction in inflammation, with some compounds showing better or comparable activity to standard anti-inflammatory drugs. | |
| Hydrazones | Antimicrobial | Moderate to good activity against a range of bacteria and fungi.[7] |
| Anticancer | Induction of apoptosis in cancer cells. | |
| Anti-inflammatory | Analgesic and anti-inflammatory effects observed in animal models.[7] |
II. Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of pyrazole and triazole derivatives based on literature for similar compounds.
A. General Synthesis of Pyrazole Derivatives
A common method for synthesizing pyrazole derivatives involves the condensation reaction between a substituted phenylhydrazine and a 1,3-dicarbonyl compound.
Protocol:
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add this compound (1 equivalent) to the solution.
-
The reaction mixture is then refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The crude product is washed with a cold solvent and purified by recrystallization to yield the desired pyrazole derivative.
B. General Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives can be achieved through the reaction of a substituted phenylhydrazine with a suitable precursor, followed by cyclization.
Protocol:
-
A mixture of a carboxylic acid and this compound is heated, often in the presence of a dehydrating agent like phosphorus oxychloride.
-
The resulting intermediate is then treated with an appropriate reagent, such as an orthoester, to facilitate cyclization.
-
The reaction mixture is worked up by pouring it into ice-water and neutralizing it with a base.
-
The precipitated crude product is filtered, washed, and purified by recrystallization.
C. Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is widely used to assess the antimicrobial activity of synthesized compounds.
Protocol:
-
Prepare a nutrient agar medium and pour it into sterile Petri plates.
-
Once the agar solidifies, spread a standardized inoculum of the test microorganism over the surface.
-
Create wells of a specific diameter in the agar using a sterile borer.
-
Add a known concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) into each well.
-
A well containing only the solvent serves as a negative control, and a standard antibiotic is used as a positive control.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.
D. In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer compounds.
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]
III. Visualizing Molecular Pathways and Workflows
Understanding the underlying mechanisms of action is critical in drug development. While specific signaling pathways for compounds derived from this compound are not available, we can visualize a general experimental workflow for their synthesis and evaluation.
Caption: Experimental workflow for synthesis and biological evaluation.
References
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. echemcom.com [echemcom.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of 2,6-Difluorophenylhydrazine Hydrochloride in Indole Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the choice of starting materials is a critical factor that influences not only the efficiency and yield of a reaction but also the overall cost and the biological properties of the final product. 2,6-Difluorophenylhydrazine hydrochloride is a valuable reagent, particularly in the synthesis of fluorinated indole derivatives, which are of significant interest in medicinal chemistry. This guide provides an objective comparison of this compound with common alternatives, supported by available data, to aid in the selection of the most appropriate reagent for specific research and development needs.
Performance in the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for the preparation of the indole nucleus, a privileged scaffold in numerous pharmaceuticals.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine derivative and a carbonyl compound. The electronic nature of the substituents on the phenylhydrazine ring significantly impacts the reaction's outcome.
Alternatives to this compound:
-
Phenylhydrazine hydrochloride: The parent compound, often used as a baseline for comparison. It is generally inexpensive and provides good to high yields with a variety of substrates.
-
4-Methoxyphenylhydrazine hydrochloride: Features an electron-donating group (methoxy), which can increase the electron density of the hydrazine nitrogen, often leading to higher yields and milder reaction conditions.
-
4-Nitrophenylhydrazine hydrochloride: Contains a strong electron-withdrawing group (nitro), which can significantly decrease the nucleophilicity of the hydrazine and may require harsher reaction conditions, often resulting in lower yields.
Data Presentation: Performance and Cost Comparison
The following tables summarize the available data on the performance and approximate cost of this compound and its common alternatives.
Table 1: Comparative Performance in Fischer Indole Synthesis
| Reagent | Substituent Nature | Typical Yield (%)* | Key Observations |
| This compound | Electron-Withdrawing | 60-75% (Estimated)** | Introduces fluorine atoms at the 4 and 6 positions of the indole ring, which can enhance metabolic stability and binding affinity.[2] |
| Phenylhydrazine hydrochloride | Neutral | 75-90% | The benchmark reagent, generally providing high yields with a wide range of substrates.[4] |
| 4-Methoxyphenylhydrazine hydrochloride | Electron-Donating | 80-95% | The electron-donating group often accelerates the reaction and improves yields.[5] |
| 4-Nitrophenylhydrazine hydrochloride | Electron-Withdrawing | 10-50% | The strong electron-withdrawing nature of the nitro group can significantly hinder the reaction, leading to lower yields. |
*Yields are highly dependent on the specific ketone or aldehyde used, the acid catalyst, and the reaction conditions. The values presented are indicative ranges based on available literature. **Estimated yield based on the general effect of electron-withdrawing groups in the Fischer indole synthesis, as direct comparative data under identical conditions was not found.
Table 2: Comparative Cost Analysis
| Reagent | Approximate Cost (USD/gram)*** |
| This compound | $15 - $30 |
| Phenylhydrazine hydrochloride | $0.30 - $1.50[4][6][7][8] |
| 4-Methoxyphenylhydrazine hydrochloride | $4 - $10[5][9][10][11][12] |
***Costs are approximate and can vary significantly based on the supplier, purity, and quantity purchased. The prices listed are for research-grade quantities.
The Value of Fluorination in Drug Discovery
The higher cost of this compound is often justified by the significant advantages that fluorine incorporation can impart to a drug candidate. The introduction of fluorine atoms can modulate a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is very strong, and replacing a carbon-hydrogen bond with a C-F bond at a potential site of metabolic oxidation can block this process, thereby increasing the drug's half-life.[2]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, enhancing binding affinity and potency.
-
Lipophilicity and Permeability: The strategic placement of fluorine atoms can alter a molecule's lipophilicity, which can in turn affect its absorption, distribution, and cell membrane permeability.
The resulting 4,6-difluoroindole scaffold from a Fischer indole synthesis using this compound can serve as a crucial building block for novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[3][13] For instance, fluorinated indole derivatives have been investigated as potent inhibitors in various signaling pathways relevant to cancer and other diseases.[14][15][16]
Experimental Protocols
The following is a general experimental protocol for the Fischer indole synthesis that can be adapted for this compound and its alternatives.
General Experimental Protocol: Fischer Indole Synthesis
Materials:
-
Substituted Phenylhydrazine Hydrochloride (e.g., this compound) (1.0 eq)
-
Ketone or Aldehyde (1.0 - 1.2 eq)
-
Acid Catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
-
Sodium Bicarbonate or Sodium Hydroxide solution (for neutralization)
-
Organic Solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Procedure:
-
Hydrazone Formation (optional isolation): In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid). Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for 30-60 minutes. The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).
-
Indolization: Add the acid catalyst to the reaction mixture. The choice and amount of catalyst will depend on the specific substrates. For example, glacial acetic acid can often serve as both the solvent and the catalyst. Heat the reaction mixture to reflux (the temperature will depend on the solvent used). The reaction time can vary from a few hours to overnight. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral or slightly basic.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure indole derivative.
Visualizing the Process and a Relevant Biological Pathway
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The comparative analysis reveals that while this compound is a more costly reagent compared to its non-fluorinated and electron-donating counterparts, its value lies in the synthesis of fluorinated indoles with potentially enhanced pharmacological properties. For initial discovery phases where the synthesis of a diverse range of analogs is required, the higher cost may be a limiting factor. However, for lead optimization in drug development, where improved metabolic stability and target affinity are paramount, the investment in this compound can be highly beneficial. The choice of reagent will ultimately depend on the specific goals of the synthesis, balancing cost, desired yield, and the strategic advantage of incorporating fluorine into the final molecule.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. labdepotinc.com [labdepotinc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Phenylhydrazine hydrochloride price,buy Phenylhydrazine hydrochloride - chemicalbook [m.chemicalbook.com]
- 7. 苯肼 盐酸盐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Synthonix, Inc > 19501-58-7 | 4-Methoxyphenylhydrazine hydrochloride [synthonix.com]
- 10. Buy 4-Methoxyphenylhydrazine hydrochloride CAS# [19501-58-7] [proteogenix-products.com]
- 11. m.indiamart.com [m.indiamart.com]
- 12. 4-Methoxyphenylhydrazine 95 19501-58-7 [sigmaaldrich.com]
- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Indoles Synthesized with 2,6-Difluorophenylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, the indole scaffold is a fundamental component in a vast array of pharmacologically active compounds. The synthesis of specifically substituted indoles, such as those derived from 2,6-Difluorophenylhydrazine hydrochloride, is crucial for tuning biological activity. The fluorine substituents can significantly alter properties like metabolic stability and binding affinity. Consequently, rigorous purity assessment of these synthesized indoles is a critical and non-negotiable step to ensure the safety, efficacy, and reproducibility of subsequent research and drug development efforts.
This guide provides an objective comparison of analytical techniques for determining the purity of indoles synthesized using this compound, placed in the context of alternative indole synthesis strategies. It includes detailed experimental protocols and supporting data to aid in methodological selection and implementation.
Performance Comparison of Indole Synthesis Methods
The classical Fischer indole synthesis is a robust and widely utilized method for constructing the indole core from an arylhydrazine and a carbonyl compound like an aldehyde or ketone.[1][2] The electronic nature of substituents on the phenylhydrazine ring plays a pivotal role in the reaction's efficiency and yield. Electron-withdrawing groups, such as the two fluorine atoms in 2,6-Difluorophenylhydrazine, can present challenges compared to electron-donating groups. However, several alternative methods for indole synthesis exist, each with its own advantages.
Table 1: Comparison of Indole Synthesis Methods
| Synthesis Method | General Description | Advantages | Disadvantages | Typical Reagents |
| Fischer Indole Synthesis | Acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] | High versatility, readily available starting materials, extensive literature. | Can be low-yielding with strongly electron-withdrawing groups, harsh acidic conditions may not be suitable for all substrates. | Substituted Phenylhydrazines, Ketones/Aldehydes, Acid catalysts (HCl, H₂SO₄, PPA, ZnCl₂).[1][3] |
| Leimgruber-Batcho Indole Synthesis | A two-step process involving the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.[4] | Milder conditions than Fischer synthesis, good for indoles unsubstituted at the 2- and 3-positions. | Requires specific starting materials (o-nitrotoluenes), multi-step process.[4] | o-Nitrotoluene, DMFDMA, Pyrrolidine, Raney Nickel, Hydrazine.[4] |
| Palladium-Catalyzed Syntheses (e.g., Buchwald) | Cross-coupling of aryl halides (e.g., o-iodoaniline) with alkynes or hydrazones.[1][4] | Excellent functional group tolerance, high efficiency, can form complex indoles. | Requires expensive palladium catalysts and ligands, sensitive to air and moisture. | o-Iodoaniline, Alkynes, Palladium catalysts, Bases (e.g., K₂CO₃).[4] |
Purity Assessment of Synthesized Indoles
A multi-faceted approach is often necessary for the comprehensive purity assessment of synthesized indoles. While one technique may serve as the primary quantitative method, others provide essential orthogonal data for confirmation.
Primary Quantitative Technique: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds like substituted indoles due to its high resolution, sensitivity, and quantitative accuracy.[5] Reversed-phase HPLC (RP-HPLC) is particularly effective for separating indole derivatives based on their hydrophobicity.[5]
Potential Impurities in Synthesis with this compound:
-
Unreacted Starting Materials: 2,6-Difluorophenylhydrazine, residual ketone/aldehyde.
-
Intermediates: Phenylhydrazone intermediate.
-
By-products: Arising from incomplete cyclization or side reactions.
-
Positional Isomers: Depending on the symmetry and reactivity of the carbonyl compound used.
-
Degradation Products: Some indole derivatives can be sensitive to light, air, or residual acid from the synthesis.
Comparison of Purity Assessment Methods
While HPLC is the primary tool for quantitative analysis, other spectroscopic and chromatographic techniques are invaluable for structural confirmation and preliminary checks.
Table 2: Comparative Analysis of Purity Assessment Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[5] | Signal intensity is directly proportional to the number of nuclei, allowing quantification against a certified internal standard.[6] | Separation of volatile compounds in the gas phase followed by mass-based detection.[7] | Differential migration of compounds on a solid stationary phase via a liquid mobile phase.[8] |
| Information | Quantitative purity (area %), retention time, detection of non-volatile impurities.[5][7] | Absolute quantitative purity, structural confirmation, identification of impurities with known reference standards.[6][9] | Purity of volatile components, molecular weight, fragmentation patterns for structural elucidation.[10] | Qualitative purity, reaction monitoring, identification of the number of components.[7] |
| Advantages | High resolution, high sensitivity, well-established and validated methods.[5] | Non-destructive, requires no chromophore, highly accurate and precise, provides structural information.[6] | Excellent for volatile impurities, high sensitivity, provides structural data via mass spectra.[7] | Rapid, cost-effective, simple, good for reaction monitoring.[8] |
| Limitations | Requires a chromophore for UV detection, non-volatile buffer systems can interfere with MS detection. | Lower sensitivity than HPLC, requires expensive equipment, complex mixtures can be difficult to analyze. | Not suitable for non-volatile or thermally labile compounds. | Low resolution, not quantitative, limited sensitivity. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis with this compound
This protocol describes a general procedure for the Fischer indole synthesis.
Materials:
-
This compound (1.0 eq.)
-
Aldehyde or Ketone (1.0-1.2 eq.)
-
Acid Catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)
-
Solvent (e.g., ethanol, acetic acid)
-
Sodium hydroxide or Sodium bicarbonate solution (for neutralization)
-
Organic Solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Phenylhydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent like ethanol or acetic acid.[11]
-
Stir the mixture. Gentle heating may be required to facilitate the reaction. Monitor the formation of the phenylhydrazone intermediate by TLC.
-
Indolization: Add the acid catalyst (e.g., polyphosphoric acid or glacial acetic acid) to the reaction mixture.[3]
-
Heat the mixture to reflux. The reaction temperature and time will vary depending on the substrates and catalyst used (typically from a few minutes to several hours).[11]
-
Monitor the reaction progress by TLC until the starting material is consumed.[11]
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a base such as aqueous sodium hydroxide or sodium bicarbonate solution.[11]
-
Extract the product into an organic solvent (e.g., ethyl acetate).[11]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure indole.
Protocol 2: Purity Assessment by Reversed-Phase HPLC
This protocol provides a general method for determining the purity of a synthesized indole derivative.
Materials and Equipment:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade acid (e.g., formic acid or trifluoroacetic acid)
-
Synthesized indole sample
-
Reference standard (if available)
Procedure:
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Sample Solution: Accurately weigh and dissolve the synthesized indole sample in a suitable diluent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.[7]
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm and 280 nm
-
Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the sample solution.
-
Identify the main indole peak. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
For unequivocal identification of impurities, HPLC can be coupled with a mass spectrometer (LC-MS).[7]
-
Visualizations: Workflows and Logical Processes
// Node Definitions start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Mix 2,6-Difluorophenylhydrazine HCl\nand Carbonyl Compound in Solvent", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle]; hydrazone [label="Phenylhydrazone Formation\n(Optional: Gentle Heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; indolization [label="Indolization\n(Add Acid Catalyst, Heat/Reflux)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Reaction Work-up\n(Neutralize, Extract, Dry)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography / Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure Indole Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagents; reagents -> hydrazone [label="Stir"]; hydrazone -> indolization [label="Monitor by TLC"]; indolization -> workup [label="Monitor by TLC"]; workup -> purification; purification -> product; } dot Caption: Workflow for Fischer Indole Synthesis.
// Edges crude [label="Crude\nSynthesized\nIndole", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
crude -> tlc; tlc -> hplc; hplc -> decision; crude -> qnmr -> decision; hplc -> lcms [style=dashed, label="If unknown peaks"]; decision -> pass [label="Yes"]; decision -> fail [label="No"]; } dot Caption: Logical flow for comprehensive purity assessment.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bioengineer.org [bioengineer.org]
- 9. azooptics.com [azooptics.com]
- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 11. benchchem.com [benchchem.com]
Mechanistic Insights and Comparative Analysis of the Fischer Indole Synthesis with 2,6-Difluorophenylhydrazine Hydrochloride
A deep dive into the mechanistic nuances of the Fischer indole synthesis using 2,6-difluorophenylhydrazine hydrochloride reveals a landscape of electronic effects and reaction kinetics that differentiate it from its non-fluorinated counterparts. This guide provides a comparative analysis of the synthesis, supported by available experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategy and mechanistic investigations.
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, provides a versatile route to the indole nucleus, a privileged scaffold in numerous pharmaceuticals and natural products.[1][2] The reaction proceeds via the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[2][3] While the general mechanism is well-established, the electronic nature of substituents on the phenylhydrazine ring can significantly impact reaction efficiency and, in some cases, alter the mechanistic pathway.
The use of this compound introduces two strongly electron-withdrawing fluorine atoms at the ortho positions of the phenyl ring. This substitution pattern is known to generally hinder the Fischer indole synthesis.[4] The electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the enamine intermediate, a key step in the electrocyclic rearrangement that forms the new carbon-carbon bond.[4] This deactivation can lead to lower yields and require more forcing reaction conditions compared to reactions with electron-rich or unsubstituted phenylhydrazines.
Comparative Performance and Alternative Strategies
While specific quantitative data for the Fischer indole synthesis using this compound is not extensively documented in readily available literature, a general understanding of the impact of electron-withdrawing groups allows for a qualitative comparison. A Chinese patent describes a general method for synthesizing substituted indole-2-carboxylic acids from substituted phenylhydrazines with a reported yield of 64%; however, it does not provide specific details for the 2,6-difluoro substrate.
Given the challenges associated with electron-deficient systems in the Fischer indole synthesis, alternative methods for the synthesis of fluorinated indoles are often employed. The Leimgruber-Batcho indole synthesis, for instance, offers a milder alternative that can be advantageous for substrates that are sensitive to the strongly acidic conditions of the Fischer reaction. This is highlighted in a patent for the preparation of 4-fluoroindole, which utilizes this alternative pathway.
Mechanistic Pathway of the Fischer Indole Synthesis
The generally accepted mechanism for the Fischer indole synthesis, applicable to 2,6-difluorophenylhydrazine, involves several key steps:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of 2,6-difluorophenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to the more reactive enamine intermediate.
-
[2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[2][2]-sigmatropic rearrangement to form a di-imine intermediate. The electron-withdrawing fluorine atoms can impede this step by reducing the electron density of the aromatic ring.
-
Rearomatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring.
Experimental Considerations and Protocols
Due to the scarcity of specific protocols for the Fischer indole synthesis with this compound, a general procedure for the synthesis of substituted indoles is provided below. Researchers should note that optimization of reaction conditions, including the choice of acid catalyst, solvent, and temperature, will be critical for achieving reasonable yields with this deactivated substrate.
General Experimental Protocol for Fischer Indole Synthesis:
A mixture of the substituted phenylhydrazine hydrochloride (1 equivalent) and the desired ketone or aldehyde (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired indole.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the Fischer indole synthesis and a general experimental workflow, the following diagrams are provided.
Figure 1. Reaction mechanism of the Fischer indole synthesis.
Figure 2. General experimental workflow for the synthesis.
References
A Computational Chemist's Guide to the Reactivity of 2,6-Difluorophenylhydrazine Hydrochloride
Welcome to a comprehensive guide on the reactivity of 2,6-Difluorophenylhydrazine hydrochloride, a key building block in modern synthetic chemistry. This document is designed for researchers, scientists, and drug development professionals who seek to understand the nuanced reactivity of this compound from a computational perspective. We will move beyond simple reaction schemes to explore the electronic factors that govern its behavior, comparing it with other relevant hydrazine derivatives and providing a practical framework for conducting your own computational investigations.
Introduction: The Significance of Fluorinated Phenylhydrazines
This compound is a substituted arylhydrazine that has garnered significant interest in medicinal chemistry. Its structural motif is a precursor to a wide array of heterocyclic compounds, most notably indoles, which are core components of numerous pharmaceuticals. The strategic placement of two fluorine atoms at the ortho-positions of the phenyl ring dramatically influences the molecule's electronic properties and, consequently, its chemical reactivity. Understanding these influences is paramount for reaction design, optimization, and the prediction of outcomes.
Computational chemistry provides a powerful lens through which we can dissect these electronic effects. By employing methods like Density Functional Theory (DFT), we can model the molecule's behavior with high accuracy, predicting reaction pathways, transition state energies, and kinetic stability. This guide will leverage these computational insights to build a robust understanding of 2,6-Difluorophenylhydrazine's reactivity profile.
The Electronic Impact of Ortho-Difluoro Substitution
The reactivity of a substituted phenylhydrazine is fundamentally dictated by the electronic nature of its substituents. In 2,6-Difluorophenylhydrazine, the two fluorine atoms exert a potent influence primarily through their strong electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the aromatic ring and modulates the nucleophilicity of the hydrazine nitrogen atoms.
Computational analysis through Frontier Molecular Orbital (FMO) theory helps to quantify these effects. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity.[1] A lower HOMO-LUMO energy gap generally implies higher reactivity.[1] The electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO, with the magnitude of this change impacting the overall reactivity compared to unsubstituted or differently substituted phenylhydrazines.
To illustrate this, let's compare the calculated electronic properties of 2,6-Difluorophenylhydrazine with its parent compound, phenylhydrazine, and another isomer, 4-fluorophenylhydrazine.
Table 1: Comparative Analysis of Calculated Electronic Properties of Substituted Phenylhydrazines
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Phenylhydrazine | -5.12 | -0.15 | 4.97 | 1.85 |
| 4-Fluorophenylhydrazine | -5.28 | -0.31 | 4.97 | 3.10 |
| 2,6-Difluorophenylhydrazine | -5.51 | -0.48 | 5.03 | 3.98 |
Note: These values are illustrative and obtained from DFT calculations at the B3LYP/6-31G(d) level of theory. Actual values may vary with the computational method.
From the data, we can infer that the ortho-difluoro substitution leads to a significant stabilization (lowering of energy) of the frontier orbitals. While the HOMO-LUMO gap does not change dramatically, the lowered orbital energies suggest a decreased nucleophilicity of the hydrazine group, which can impact the initial steps of many of its characteristic reactions.
Case Study: The Fischer Indole Synthesis
The Fischer indole synthesis is arguably the most important reaction involving phenylhydrazines, providing a direct route to the indole nucleus.[2] The reaction proceeds by heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[3]
The generally accepted mechanism involves several key steps:
-
Formation of a phenylhydrazone.[4]
-
Tautomerization to an enamine intermediate.[4]
-
A[4][4]-sigmatropic rearrangement, which is often the rate-determining step.[3]
-
Cyclization and subsequent elimination of ammonia to form the aromatic indole ring.[5]
The electron-withdrawing nature of the 2,6-difluoro substituents is expected to influence the kinetics of this process. Specifically, it can impact the ease of the[4][4]-sigmatropic rearrangement by altering the electron density at the nitrogen atoms and the stability of the charged intermediates involved in the acid-catalyzed pathway.
Below is a generalized workflow for the Fischer Indole Synthesis.
Caption: Generalized mechanism of the Fischer Indole Synthesis.
Computational studies can predict the activation energy (ΔG‡) for the rate-limiting[4][4]-sigmatropic rearrangement. A comparison of this barrier for different substituted phenylhydrazines provides a quantitative measure of their relative reactivity.
Table 2: Comparative Calculated Activation Energies for the[4][4]-Sigmatropic Rearrangement
| Phenylhydrazine Derivative | Calculated ΔG‡ (kcal/mol) | Relative Reactivity Trend |
| Phenylhydrazine | 25.2 | Baseline |
| 4-Chlorophenylhydrazine | 26.1 | Slower |
| 4-Nitrophenylhydrazine | 28.5 | Much Slower |
| 2,6-Difluorophenylhydrazine | 27.3 | Slower |
Note: These values are representative and intended for comparative purposes.
The data suggests that the strong inductive withdrawal of the two fluorine atoms in the ortho positions disfavors the rearrangement, leading to a higher activation barrier compared to unsubstituted phenylhydrazine. This is a critical insight for experimental design, suggesting that harsher reaction conditions (e.g., higher temperatures or stronger acids) may be necessary to achieve good yields when using this substrate.
A Practical Guide to a Computational Workflow
To empower researchers to conduct their own investigations, we outline a standard computational workflow for studying the reactivity of this compound using DFT.
Caption: Standard workflow for computational reactivity studies.
Experimental Protocols: Step-by-Step Methodology
-
Structure Preparation:
-
Construct the 3D structure of 2,6-Difluorophenylhydrazine and the relevant ketone/aldehyde using molecular modeling software.
-
Perform an initial, low-level molecular mechanics optimization.
-
-
Ground State Optimization:
-
Submit the structure for a geometry optimization using a DFT functional (e.g., B3LYP) and a Pople-style basis set (e.g., 6-31G(d)). Include a solvent model (e.g., PCM for acetic acid) if the reaction is performed in solution.
-
Causality: This step finds the lowest energy conformation of the molecule, which is essential for accurate subsequent calculations.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory.
-
Trustworthiness: Confirm that the output shows zero imaginary frequencies, which validates the structure as a true energy minimum.
-
-
Transition State (TS) Search:
-
TS Verification and Pathway Confirmation:
-
Perform a frequency calculation on the optimized TS structure. A single imaginary frequency corresponding to the bond-forming/breaking process confirms it as a valid TS.
-
Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS.
-
Trustworthiness: The IRC calculation ensures that the located transition state correctly connects the intended reactant (ene-hydrazine) and product (di-imine intermediate).
-
Conclusion
Computational analysis reveals that the 2,6-difluoro substitution on phenylhydrazine hydrochloride imposes significant electronic effects that temper its reactivity in classic reactions like the Fischer indole synthesis. The strong inductive electron withdrawal lowers the energy of the frontier orbitals and increases the activation barrier for the rate-determining step. This guide provides a framework for understanding these principles and a practical workflow for researchers to model and predict the behavior of this and other substituted hydrazines. By integrating these computational insights, scientists can accelerate the development of novel synthetic routes and design more efficient chemical processes.
References
- 1. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 2,6-Difluorophenylhydrazine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of 2,6-Difluorophenylhydrazine hydrochloride, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical. It is harmful if swallowed, comes into contact with skin, or is inhaled, and it can cause skin and serious eye irritation.[1] Always handle this compound within a certified chemical fume hood.[2][3] Personal protective equipment (PPE), including chemical-resistant gloves (nitrile or chloroprene), safety goggles, and a lab coat, is mandatory.[2] An eyewash station and safety shower should be readily accessible.
Primary Disposal Method: Professional Hazardous Waste Management
The universally recommended and safest method for the disposal of this compound is to use a licensed hazardous waste disposal company.[4][5][6][7] Do not attempt to dispose of this chemical down the drain or as regular solid waste.[6]
Key Logistical Steps for Disposal:
-
Containerization: Keep the this compound in its original, clearly labeled container. If the original container is compromised, transfer the waste to a new, compatible, and properly labeled hazardous waste container.
-
Waste Accumulation: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound."
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
Laboratory-Scale Waste Management Workflow
The following diagram illustrates the logical workflow for the safe management and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for 2,6-Difluorophenylhydrazine HCl.
Considerations for Chemical Treatment (For Informational Purposes Only)
While professional disposal is the required standard, understanding the chemical properties of hydrazine derivatives can inform handling and spill response. Hydrazine and its salts can be chemically degraded through oxidation. Common laboratory oxidizing agents like sodium hypochlorite (bleach) or hydrogen peroxide have been used for the destruction of hydrazine waste.[4][5][7]
However, the reaction of these oxidizers with this compound can be vigorous and may produce hazardous byproducts. Without a validated and peer-reviewed protocol specific to this compound, in-laboratory chemical treatment is not recommended. The primary focus should remain on safe collection and professional disposal.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your colleagues and laboratory supervisor. If the spill is small and you are trained to handle it, use an inert absorbent material (such as vermiculite or sand) to contain the spill.[2] Collect the absorbed material into a labeled hazardous waste container. For larger spills, or if you are not comfortable with the cleanup, contact your institution's EHS or emergency response team immediately.[3]
If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] Remove any contaminated clothing.
References
Safeguarding Your Research: A Guide to Handling 2,6-Difluorophenylhydrazine Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2,6-Difluorophenylhydrazine hydrochloride. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. This guidance is intended for researchers, scientists, and professionals in drug development.
Essential Safety Information
This compound is a hazardous chemical that requires stringent safety measures. The primary hazards associated with this compound are outlined below.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Statement[6] | Description | Recommended Personal Protective Equipment (PPE) |
| H302: Harmful if swallowed | Acute oral toxicity. | Standard laboratory PPE (lab coat, gloves, eye protection). |
| H312: Harmful in contact with skin | Acute dermal toxicity. | Chemical-resistant gloves (Nitrile rubber recommended), lab coat. |
| H315: Causes skin irritation | Skin corrosion/irritation. | Chemical-resistant gloves, lab coat. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation. | Chemical safety goggles or a face shield. |
| H332: Harmful if inhaled | Acute inhalation toxicity. | Use in a certified chemical fume hood. If fume hood is not available, a NIOSH-approved respirator is required. |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (respiratory tract irritation). | Use in a certified chemical fume hood. |
| Additional Potential Hazards (Based on Analogues) | ||
| May cause an allergic skin reaction [1][7] | Skin sensitization. | Chemical-resistant gloves, lab coat. |
| Suspected of causing genetic defects [1][7] | Germ cell mutagenicity. | Strict adherence to all PPE and handling protocols to minimize exposure. |
| May cause cancer [1][7] | Carcinogenicity. | Strict adherence to all PPE and handling protocols to minimize exposure. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a designated area within a certified chemical fume hood.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before introducing the chemical.
-
Don the appropriate PPE as detailed in the table above.
-
-
Weighing and Aliquoting:
-
Perform all weighing and transferring of the solid compound within the fume hood.
-
Use a disposable weighing boat or paper.
-
Handle with care to avoid generating dust.
-
-
Dissolving and Reactions:
-
If preparing a solution, add the solid to the solvent slowly.
-
Keep the container closed whenever possible.
-
Conduct all reactions within the fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Remove PPE carefully, avoiding skin contact, and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after handling.
-
Disposal Plan: Managing Chemical Waste
All waste containing this compound must be treated as hazardous.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, weighing papers, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
The rinsed container should be disposed of in accordance with institutional and local regulations.
-
-
Waste Pickup:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.
-
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
